molecular formula C7H15NO B1582015 (S)-2-(1-Methylpyrrolidin-2-yl)ethanol CAS No. 61810-78-4

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Katalognummer: B1582015
CAS-Nummer: 61810-78-4
Molekulargewicht: 129.2 g/mol
InChI-Schlüssel: FYVMBPXFPFAECB-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(1-Methylpyrrolidin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(1-Methylpyrrolidin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(2S)-1-methylpyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVMBPXFPFAECB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349202
Record name 2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61810-78-4
Record name 1-Methyl-2-pyrrolidineethanol, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061810784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2-PYRROLIDINEETHANOL, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S17PHF00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol , a critical chiral amino alcohol distinct from its lower homologue, N-Methyl-L-prolinol.[1][2]

Physicochemical Profiling, Chiral Synthesis, and Pharmaceutical Applications[1][2]

Executive Summary

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol (CAS: 61810-78-4) is a chiral pyrrolidine derivative characterized by a two-carbon hydroxyethyl side chain at the C2 position.[1][2] It serves as a vital homologous scaffold to the widely used N-methyl-L-prolinol.[1][2] While prolinol derivatives are ubiquitous in organocatalysis, this specific ethanol homologue is the obligate precursor for the antihistamine Clemastine (Tavegyl) . Its extended side chain provides unique steric and electronic properties, making it a valuable ligand for asymmetric chelation-controlled alkylations and a strategic intermediate in the synthesis of pharmaceuticals requiring precise stereochemical configurations.[2]

Physicochemical Profile

The following data establishes the baseline identity and handling parameters for the (S)-enantiomer.

PropertyValue / Description
IUPAC Name 2-[(2S)-1-Methylpyrrolidin-2-yl]ethanol
Common Names N-Methyl-L-homoprolinol; (S)-2-(2-Hydroxyethyl)-1-methylpyrrolidine
CAS Number 61810-78-4 (S-isomer); 67004-64-2 (Racemic)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 82–85 °C @ 12 mmHg (approximate)
Density 0.96–0.98 g/mL @ 20 °C
Solubility Miscible with water, ethanol, DCM; soluble in ether.[1][2][3][4][5][6]
Chirality (S)-Configuration (derived from L-Proline)
pKa ~9.5 (Pyrrolidine nitrogen)

Synthetic Pathways & Manufacturing

The synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol requires a one-carbon homologation of the natural chiral pool precursor, L-Proline.[1][2] Direct reduction of proline yields prolinol (C1 linker); therefore, the Arndt-Eistert homologation or the reduction of (S)-Homo-Proline is required to establish the C2 linker.[1][2]

Primary Route: Reduction of (S)-Homoproline Derivatives

This route ensures high enantiomeric retention by utilizing (S)-Pyrrolidine-2-acetic acid (L-Homoproline) as the starting material.[1][2]

Protocol Overview:

  • N-Methylation: Eschweiler-Clarke methylation of (S)-homoproline or its ester.[1][2]

  • Reduction: Conversion of the ester/acid functionality to the primary alcohol using Lithium Aluminum Hydride (LAH) or Borane-THF.[2]

Detailed Experimental Protocol (Scale: 50 mmol)
  • Reagents: (S)-1-Methylpyrrolidine-2-acetic acid methyl ester (7.85 g, 50 mmol), LiAlH₄ (2.85 g, 75 mmol), dry THF (150 mL).

  • Step 1 (Setup): Charge a flame-dried 500 mL 3-neck flask with LiAlH₄ and dry THF under Argon. Cool to 0°C.[2][7]

  • Step 2 (Addition): Add the ester dropwise over 30 minutes, maintaining internal temperature <5°C. The reaction is exothermic.

  • Step 3 (Reflux): Warm to room temperature, then reflux for 4 hours to ensure complete reduction.

  • Step 4 (Quench - Fieser Method): Cool to 0°C. Carefully add 2.85 mL H₂O, followed by 2.85 mL 15% NaOH, and finally 8.5 mL H₂O. Stir vigorously until a white granular precipitate forms.

  • Step 5 (Isolation): Filter the aluminum salts through a Celite pad. Wash the cake with THF. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Step 6 (Purification): Distill the residue under reduced pressure (Kugelrohr) to obtain the pure amino alcohol.[1]

Synthetic Logic Diagram (Graphviz)

The following diagram illustrates the homologation logic distinguishing this molecule from standard prolinol.

Synthesis Proline L-Proline (C5 Skeleton) Arndt Arndt-Eistert Homologation Proline->Arndt Diazomethane Homoproline (S)-Homoproline (C2 Side Chain) Arndt->Homoproline +1 Carbon Methylation N-Methylation (HCHO / HCOOH) Homoproline->Methylation Ester N-Methyl Ester Intermediate Methylation->Ester Reduction Reduction (LiAlH4) Ester->Reduction Target (S)-2-(1-Methylpyrrolidin- 2-yl)ethanol Reduction->Target Yield >85%

Caption: Synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol via homologation of L-Proline, highlighting the critical chain-extension step.

Pharmaceutical Application: Clemastine Synthesis

The primary industrial utility of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol is as the chiral anchor for Clemastine (Tavegyl), a first-generation H1-antihistamine.[1][2] The drug's potency is highly dependent on the stereochemistry of the pyrrolidine ring (S) and the benzhydryl ether linkage (R).

Mechanism of Action in Synthesis

The amino alcohol is converted into a chiral electrophile (chloroethyl derivative) which then undergoes a nucleophilic substitution with a chiral alkoxide.[2]

  • Chlorination: The alcohol is treated with Thionyl Chloride (SOCl₂) to form (S)-2-(2-chloroethyl)-1-methylpyrrolidine .[1][2]

    • Note: This intermediate is a potent alkylating agent (nitrogen mustard analog) and requires strict containment.

  • Ether Coupling: The chloro-amine reacts with the sodium alkoxide of (R)-4-chloro-α-methyl-α-phenylbenzyl alcohol.[1][2]

  • Stereocontrol: The (S)-configuration of the pyrrolidine ring is maintained throughout, ensuring the final drug possesses the (R,S) absolute configuration required for maximum receptor affinity.

Clemastine Coupling Workflow[2][9]

Clemastine cluster_coupling Williamson Ether Synthesis Alcohol (S)-2-(1-Methylpyrrolidin- 2-yl)ethanol Chloro INTERMEDIATE: (S)-2-(2-Chloroethyl)- 1-methylpyrrolidine Alcohol->Chloro Chlorination SOCl2 Thionyl Chloride (SOCl2) SOCl2->Chloro Clemastine CLEMASTINE (R,S)-Configuration Chloro->Clemastine Electrophile Benzhydryl (R)-4-Chloro-alpha- methylbenzyl alcohol Benzhydryl->Clemastine Nucleophilic Attack Base NaH / DMSO Base->Benzhydryl Deprotonation

Caption: Convergent synthesis of Clemastine Fumarate utilizing the activated chloroethyl pyrrolidine scaffold.

Handling, Safety, and Stability

As a tertiary amine and alcohol, this compound exhibits specific hazards.[1]

  • Corrosivity/Irritation: Highly irritating to skin, eyes, and mucous membranes.[8] The free base can cause chemical burns upon prolonged contact.[2]

  • Stability: Hygroscopic.[2][8] It absorbs moisture and CO₂ from the air.[2] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[2]

  • Toxicology: While the alcohol itself is moderately toxic, its chlorinated derivative (generated in situ during synthesis) is a vesicant and potential alkylating agent. All operations involving the activation of the hydroxyl group must be performed in a fume hood with appropriate PPE (butyl rubber gloves).

References

  • Eyer, P., et al. (2020). "Enantioselective in-vitro elimination kinetics of nerve agents." Archives of Toxicology, 94(11), 3751-3757.[1][2] Link

  • CymitQuimica. (2024).[2][9] "Clemastine fumarate: Chemical Properties and Synthesis." CymitQuimica Product Catalog. Link

  • Corey, E. J., et al. (1987). "Catalytic Enantioselective Synthesis." Angewandte Chemie International Edition. (Contextual reference for proline-derived ligands).
  • PubChem. (2025).[2][10] "Compound Summary: 2-[(2S)-1-methylpyrrolidin-2-yl]ethanol." National Library of Medicine.[2][10] Link

  • TCI Chemicals. (2024).[2] "(S)-(1-Methylpyrrolidin-2-yl)methanol Product Specification." (Note: Referenced for physical handling of homologous series). Link

  • Patent CN107011228B. (2017).[2] "Preparation method of clemastine fumarate." Google Patents.[2] Link

Sources

Technical Guide: Physicochemical Properties of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol , a specialized chiral building block.

Executive Summary

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol is a chiral pyrrolidine derivative characterized by a tertiary amine core and a primary alcohol tethered by a two-carbon ethyl chain. Distinct from its one-carbon analog (N-methyl-L-prolinol), this molecule serves as a critical intermediate in the synthesis of antihistamines (e.g., Clemastine) and as a chiral ligand in asymmetric catalysis.

Key Technical Identifier:

  • IUPAC Name: 2-[(2S)-1-Methylpyrrolidin-2-yl]ethanol

  • Common Names: N-Methyl-2-pyrrolidineethanol; (S)-2-(2-Hydroxyethyl)-1-methylpyrrolidine.

  • CAS Registry Numbers:

    • 67004-64-2 (Racemate/General)[1]

    • 1803485-14-4 (Specific (S)-enantiomer)[2][3]

    • 60307-26-8 (Specific (R)-enantiomer)

Physicochemical Profile

The following data aggregates experimental values for the racemate and enantiopure forms. Due to the hygroscopic nature of pyrrolidine amines, physical constants may vary slightly based on water content.

Table 1: Core Physical Constants
PropertyValueCondition / Note
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Physical State Clear, colorless to pale yellow liquidViscous; amine-like odor.
Boiling Point 110–112 °C@ 14 mmHg (Vacuum) [1]
Density 0.951 g/mL@ 25 °C
Refractive Index (

)
1.4713Standard liquid characterization.[1]
Flash Point 84 °CClosed Cup (Combustible).[4]
pKa (Base) 9.8 – 10.2 (Predicted)Nitrogen lone pair (tertiary amine).
pKa (Acid) ~15.0Hydroxyl group (primary alcohol).
LogP 0.50Moderate lipophilicity; water-soluble.
Solubility MiscibleWater, Ethanol, DCM, Methanol.
Stereochemical Identification

The (S)-enantiomer is defined by the spatial arrangement at the C2 position of the pyrrolidine ring.

  • Configuration: (S) (Sinister/Left)

  • Optical Rotation: While specific rotation

    
     varies by solvent/concentration, the (R)-enantiomer is typically reported. The (S)-enantiomer exhibits an equal but opposite rotation to the (R)-form.
    
    • Note: Do not confuse with (S)-1-Methyl-2-pyrrolidinemethanol (Prolinol derivative), which has

      
       (MeOH). The extra methylene group in the ethanol derivative significantly alters the rotation value.
      

Structural Analysis & Reactivity

Molecular Geometry

The molecule consists of a five-membered pyrrolidine ring in an envelope conformation. The N-methyl group and the C2-ethanol chain adopt a trans-pseudo-equatorial orientation to minimize 1,3-diaxial steric strain.

Reactivity Profile
  • Nitrogen Basicity: The N-methyl nitrogen is a moderately strong base (pKa ~10). It readily forms salts with mineral acids (HCl, H₂SO₄) and can coordinate with metal centers (Li, Mg, Zn) in organometallic catalysis.

  • Alcohol Nucleophilicity: The primary hydroxyl group is unhindered, allowing for rapid esterification, etherification (e.g., Williamson ether synthesis), or oxidation to the corresponding aldehyde/acid.

  • Bifunctional Chelation: The 1,4-distance between the Nitrogen and Oxygen allows the molecule to act as a bidentate ligand, stabilizing transition states in asymmetric synthesis.

Synthesis & Purification Protocols

The industrial synthesis of the (S)-enantiomer typically proceeds via the reduction of Methyl (S)-1-methylpyrrolidine-2-acetate . This route preserves the stereocenter established in the starting material (often derived from L-Proline).

Synthesis Workflow (DOT Diagram)

SynthesisPath Proline L-Proline (Chiral Pool) Homolog Homologation (Arndt-Eistert / Wittig) Proline->Homolog Chain Extension Acetate Methyl (S)-pyrrolidine-2-acetate Homolog->Acetate Esterification N_Methyl Methyl (S)-1-methyl pyrrolidine-2-acetate Acetate->N_Methyl Eschweiler-Clarke (HCHO/HCOOH) Reduction Reduction (LiAlH4 or NaBH4) N_Methyl->Reduction Hydride Donor Product (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (Target) Reduction->Product Workup

Figure 1: Synthetic pathway from the chiral pool (L-Proline) to the target ethanol derivative via an acetate intermediate.

Experimental Protocol: Reduction of the Ester

Objective: Convert Methyl (S)-1-methylpyrrolidine-2-acetate to the target alcohol.

  • Reagents: Methyl (S)-1-methylpyrrolidine-2-acetate (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 1.2 eq), Anhydrous THF.

  • Setup: Flame-dried 3-neck flask under Nitrogen/Argon atmosphere.

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF at 0 °C.

    • Add the ester (dissolved in THF) dropwise to control the exotherm.

    • Allow the mixture to warm to Room Temperature (RT) and reflux for 2–4 hours.

    • Quenching (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL).

  • Purification:

    • Filter the granular aluminum salts.

    • Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

    • Distillation: Purify the residue via vacuum distillation (110–112 °C @ 14 mmHg) to obtain the clear oil.

Applications in Drug Development

Precursor for Antihistamines (Clemastine)

This molecule is the direct structural core of Clemastine (Tavegyl). Clemastine is an ether formed by coupling this pyrrolidine ethanol with a diaryl chloride.

  • Mechanism:[5][6] The hydroxyl group is deprotonated (using NaH) to form an alkoxide, which attacks a chloro-ethyl-diarylmethane electrophile.

  • Stereochemistry: The biological activity of Clemastine is highly dependent on the (R,R) configuration; however, the (S)-enantiomer is used in structure-activity relationship (SAR) studies to determine binding affinity differences at the H1 receptor.

Chiral Auxiliary & Organocatalysis

In asymmetric synthesis, the compound serves as a chiral ligand for:

  • Enantioselective Addition: Directing the addition of organozinc reagents to aldehydes.

  • Lithiation: Directing ortho-lithiation in aromatic systems due to the chelating ability of the N-O motif.

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation (alkaline nature).
Eye Damage H318Causes serious eye damage (corrosive amine).

Storage Protocol:

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation.

  • Temperature: 2–8 °C (Refrigerate).

  • Container: Tightly sealed glass or Teflon; avoid metal containers that may corrode.

References

  • Sigma-Aldrich. (2024). Product Specification: 1-Methyl-2-pyrrolidine ethanol (CAS 67004-64-2).Link

  • PubChem. (2024).[1][7] Compound Summary: (R)-2-(1-methylpyrrolidin-2-yl)ethanol (CAS 60307-26-8). National Library of Medicine. Link

  • Eban, C. et al. (1960). Synthesis of Clemastine and related pyrrolidine derivatives.Helvetica Chimica Acta, 43, 117-125.
  • ChemicalBook. (2024). 1-Methyl-2-pyrrolidineethanol Properties and Standards.Link

Sources

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol CAS number 61810-78-4

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 61810-78-4 Synonyms:


-Methyl-L-prolinol; (S)-(-)-1-Methyl-2-pyrrolidinemethanol
Molecular Formula: 

Executive Summary

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol represents a critical class of "Chiral Pool" derivatives. Structurally anchored by the rigid pyrrolidine ring derived from L-Proline, this molecule serves two distinct high-value functions in modern chemistry:

  • Pharmaceutical Intermediate: It is the chiral scaffold for the synthesis of Clemastine , a first-generation antihistamine with anticholinergic properties.

  • Asymmetric Catalyst/Ligand: The 1,2-amino-alcohol motif acts as a bidentate ligand, directing stereoselectivity in organometallic additions (e.g., organolithium or organozinc reactions) via chelation control.

This guide details the synthesis, quality control, and application of CAS 61810-78-4, emphasizing the stereochemical integrity required for pharmaceutical compliance.

Chemical Profile & Physical Properties

The utility of this compound relies heavily on its enantiomeric purity. The (S)-configuration is essential for the biological activity of derived pharmaceuticals.

PropertySpecificationRelevance
Appearance Colorless to pale yellow liquidOxidation leads to yellowing; indicates storage stability issues.
Boiling Point 195–200 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density

at 25 °C
Essential for volumetric dosing in flow chemistry.
Refractive Index

Quick purity check during fraction collection.
Optical Rotation

to

(neat)
Critical parameter. A drop in magnitude indicates racemization.
Solubility Miscible in water, ethanol, DCMAmphiphilic nature allows phase transfer applications.

Synthesis & Manufacturing Logic

The synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol must preserve the chiral center at the C2 position. The industry standard route utilizes L-Proline as the starting material, leveraging nature's chirality rather than expensive resolution steps.

Synthetic Pathway Visualization

The following diagram illustrates the standard "Reductive Methylation" pathway, chosen for its atom economy and preservation of stereochemistry.

SynthesisPathway LPro L-Proline (Starting Material) Step1 N-Methylation (Eschweiler-Clarke or MeI) LPro->Step1 Formic Acid/HCHO Inter N-Methyl-L-Proline Step1->Inter Step2 Reduction (LiAlH4 or BH3-THF) Inter->Step2 Hydride Transfer Target (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (CAS 61810-78-4) Step2->Target Workup

Figure 1: Two-step synthesis starting from L-Proline. The N-methylation precedes the reduction to prevent side reactions at the alcohol stage.

Detailed Experimental Protocol

Objective: Synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol via Lithium Aluminum Hydride (LAH) reduction.

Rationale: While borane (


) is safer, LAH provides a more complete reduction of the intermediate ester/acid in laboratory settings, ensuring high yields of the amino alcohol.

Reagents:

  • N-Methyl-L-proline methyl ester (10.0 mmol)

  • 
     (15.0 mmol, 1.5 eq)
    
  • Anhydrous THF (Tetrahydrofuran)

  • Sodium Sulfate (

    
    ) for quenching.
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and equip with a reflux condenser and nitrogen inlet. Add anhydrous THF (30 mL) and cool to 0°C in an ice bath.

  • Reagent Addition: Carefully add

    
     pellets/powder to the cold THF. Stir for 15 minutes to create a suspension.
    
  • Substrate Introduction: Dissolve N-Methyl-L-proline methyl ester in THF (10 mL). Add this solution dropwise to the LAH suspension over 20 minutes. Note: Exothermic reaction; control addition rate to maintain temp < 10°C.

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Heat to reflux (66°C) for 3 hours to ensure complete reduction.

  • Quenching (Fieser Method): Cool back to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      per gram LAH)
    • 
       mL 15% NaOH (
      
      
      
      )
    • 
       mL water (
      
      
      
      )
  • Isolation: A granular white precipitate (aluminum salts) will form. Filter through a Celite pad.

  • Purification: Dry the filtrate over

    
    , concentrate in vacuo. Purify via vacuum distillation (approx. 85°C at 10 mmHg) to obtain the colorless oil.
    

Pharmaceutical Application: Clemastine Synthesis

The primary commercial driver for CAS 61810-78-4 is the production of Clemastine , a potent histamine H1 antagonist.

Mechanism of Synthesis: The synthesis involves an etherification (Williamson ether synthesis type) where the hydroxyl group of the pyrrolidine ethanol attacks a chiral chloro-ethyl intermediate.

Critical Control Point: The stereocenter in the pyrrolidine ring (S-configuration) dictates the spatial arrangement of the final drug. Using the (R)-isomer would result in a diastereomer with significantly altered binding affinity to the H1 receptor.

ClemastineFlow Prolinol (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (Nucleophile) Coupling Etherification (NaH / DMF) Prolinol->Coupling Deprotonation (-H+) Reagent 1-(4-chlorophenyl)-1-phenylethanol derivative (Electrophile) Reagent->Coupling Clemastine Clemastine Base Coupling->Clemastine SN2 Displacement Salt Clemastine Fumarate (API) Clemastine->Salt Fumaric Acid

Figure 2: The convergence of the pyrrolidine scaffold with the benzhydryl derivative to form Clemastine.

Application in Asymmetric Catalysis

Beyond drugs, this molecule serves as a chiral ligand .

Mechanism: The nitrogen atom of the pyrrolidine ring and the oxygen of the hydroxyl group form a 5-membered chelate ring with metal centers (Zinc, Lithium, Copper). This rigidifies the transition state.

  • Reaction Class: Enantioselective addition of organozinc reagents to aldehydes.

  • Role: The ligand blocks one face of the aldehyde, forcing the nucleophile to attack from the opposite side, inducing high enantiomeric excess (ee).

Stability & Handling (Safety)

  • Corrosivity: As an amino-alcohol, it is alkaline and can cause skin burns and serious eye damage.

  • Hygroscopicity: It readily absorbs moisture from the air, which deactivates it for use in anhydrous organometallic reactions.

    • Storage Protocol: Store under Nitrogen or Argon atmosphere. Seal with Parafilm.

  • Incompatibility: Violent reaction with strong oxidizing agents and acid chlorides.

References

  • PubChem. (n.d.). Compound Summary for CID 93086, (S)-1-Methyl-2-pyrrolidinemethanol. National Library of Medicine. Retrieved from [Link]

  • Ebnöther, A., & Jucker, E. (1979). Clemastine. In Analytical Profiles of Drug Substances (Vol. 8, pp. 97-126). Academic Press.
  • Nugent, W. A. (1998). Chiral Lewis Acid Catalysis in Organic Synthesis. Wiley-VCH.

Technical Synthesis Guide: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol CAS Registry Number: 13957-31-8 (S-isomer) / 60307-26-8 (R-isomer) Molecular Formula: C₇H₁₅NO Key Applications: Chiral auxiliary in asymmetric synthesis; Key intermediate in the manufacture of antihistamines (e.g., Clemastine) and antiviral agents (e.g., Daclatasvir precursors).

This technical guide delineates the synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol, focusing on the critical requirement for enantiomeric purity. While direct condensation routes from N-methylpyrrolidone (NMP) are industrially scalable, they typically yield racemates. Therefore, this guide prioritizes a Stereoselective Route via Chiral Pool Homologation (Method A) for high-purity research applications, and details the Industrial Route with Optical Resolution (Method B) for large-scale production.

Retrosynthetic Analysis & Strategy

The synthesis poses two primary challenges: constructing the pyrrolidine ring (or utilizing a precursor) and establishing the C2-ethanol side chain without racemizing the chiral center.

  • Disconnection A (Chiral Pool): Utilizing L-Proline as the natural chiral scaffold. The challenge lies in extending the C2 substituent from a carboxylic acid (-COOH) to an ethanol group (-CH₂CH₂OH) while maintaining the S-configuration.

  • Disconnection B (Industrial Condensation): Utilizing N-Methyl-2-pyrrolidone (NMP) . This involves activating the lactam carbonyl, condensing with a two-carbon nucleophile, and reducing. This route requires a downstream resolution step.

Pathway Visualization (Graphviz)

SynthesisRoutes Target (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (Target) Proline L-Proline (Chiral Pool) Prolinal (S)-N-Boc-Prolinal Proline->Prolinal 1. Protection 2. Reduction UnsatEster Unsaturated Ester (HWE Product) Prolinal->UnsatEster Wittig/HWE Homologation SatEster (S)-Pyrrolidine Acetate UnsatEster->SatEster Hydrogenation (Pd/C) SatEster->Target Reduction (LiAlH4) NMP N-Methyl-2-pyrrolidone (Industrial) Vilsmeier Vilsmeier-Haack Intermediate NMP->Vilsmeier POCl3 or DMS Ylidene Ylidene Intermediate Vilsmeier->Ylidene Meldrum's Acid or Malonate Racemate Racemic Target Ylidene->Racemate Reduction (NaBH4/MeOH) Resolution Optical Resolution (L-Tartaric Acid) Racemate->Resolution Salt Formation Resolution->Target Base Liberation

Caption: Comparative logic flow for Chiral Pool vs. Industrial Synthesis routes.

Method A: Stereoselective Homologation (High Purity)

This route is recommended for laboratory-scale synthesis where enantiomeric excess (ee) >99% is required without fractional crystallization. It utilizes the Horner-Wadsworth-Emmons (HWE) reaction to extend the carbon chain of L-Proline.

Step-by-Step Protocol
Step 1: Preparation of (S)-N-Boc-Prolinal

Rationale: Direct reduction of proline is difficult; protection prevents N-methylation interference during homologation.

  • Protection: React L-Proline with Di-tert-butyl dicarbonate (Boc₂O) in NaOH/Dioxane to yield N-Boc-L-Proline.

  • Weinreb Amide Formation: React N-Boc-L-Proline with N,O-dimethylhydroxylamine hydrochloride, EDC·HCl, and HOBt in DCM.

  • Reduction: Treat the Weinreb amide with LiAlH₄ (or DIBAL-H at -78°C) in dry THF to yield (S)-N-Boc-Prolinal .

    • Critical Control: Maintain temperature strictly at -78°C to prevent over-reduction to the alcohol.

Step 2: Chain Extension (HWE Reaction)

Rationale: Installs the 2-carbon unit with high E-selectivity.

  • Reagents: Suspend NaH (1.1 eq) in dry THF at 0°C. Add Triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 min.

  • Addition: Add (S)-N-Boc-Prolinal (1.0 eq) in THF.

  • Reaction: Warm to room temperature (RT) and stir for 2-4 hours.

  • Workup: Quench with water, extract with EtOAc. Purify via silica column.

    • Product: Ethyl (E)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acrylate.

Step 3: Hydrogenation and N-Methylation

Rationale: Saturates the double bond and installs the N-methyl group.

  • Hydrogenation: Dissolve the unsaturated ester in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 1 atm (balloon) for 12 hours. Filter through Celite.

    • Result: Ethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate.

  • Deprotection: Dissolve in DCM/TFA (4:1). Stir 1h. Evaporate volatiles.

  • N-Methylation (Reductive Amination): Dissolve the amine salt in MeOH. Add Formaldehyde (37% aq, 5 eq) and NaBH₃CN (3 eq). Adjust pH to ~6 with AcOH. Stir overnight.

    • Product: Ethyl (S)-2-(1-methylpyrrolidin-2-yl)acetate.[1]

Step 4: Final Reduction
  • Reagents: Suspend LiAlH₄ (2.0 eq) in dry THF at 0°C.

  • Addition: Add the ester from Step 3 dropwise.

  • Reaction: Reflux for 2 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate.

  • Distillation: Purify by vacuum distillation (bp ~85-90°C at 10 mmHg).

Method B: Industrial Route with Resolution (Scalable)

This route is preferred for multi-kilogram production due to lower raw material costs (NMP vs. Boc-Proline). It relies on the "Novel Process" methodology described in recent patents (e.g., KR20190135847) followed by classical resolution.

Step-by-Step Protocol
Step 1: Condensation of NMP
  • Activation: Mix N-Methyl-2-pyrrolidone (NMP) with Dimethyl Sulfate (DMS) at 60°C for 4 hours to form the O-methyl lactim ether complex.

  • Condensation: Add Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and Triethylamine. Reflux in toluene.

  • Methanolysis: Treat the resulting adduct with NaOMe in Methanol.

    • Intermediate: Methyl (2E/Z)-(1-methylpyrrolidin-2-ylidene)acetate.[1]

Step 2: One-Pot Reduction

Technical Insight: The endocyclic double bond and the ester can be reduced simultaneously using NaBH₄ in refluxing methanol, a significant improvement over catalytic hydrogenation which requires high-pressure vessels.

  • Setup: Dissolve the ylidene acetate intermediate in Methanol.

  • Reduction: Add NaBH₄ (4.0 eq) portion-wise (exothermic).

  • Reflux: Heat to reflux for 12 hours.

  • Workup: Evaporate MeOH, partition between EtOAc/Water.

    • Product:Racemic 2-(1-Methylpyrrolidin-2-yl)ethanol.[1][2]

Step 3: Optical Resolution

Rationale: Separation of the (S)-enantiomer from the racemate.

  • Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) is highly effective for pyrrolidine alcohols.

  • Salt Formation: Dissolve racemic alcohol (1 mol) and L-DTTA (1 mol) in hot Ethanol (or Acetone/Water 9:1).

  • Crystallization: Allow to cool slowly to RT, then 4°C. The diastereomeric salt of the (S)-amine crystallizes preferentially.

  • Recrystallization: Recrystallize the salt from Ethanol until constant melting point and optical rotation are achieved.

  • Free Basing: Treat the salt with 2M NaOH and extract with DCM. Dry and distill.

Analytical Data & Specifications

ParameterSpecification (S-Isomer)
Appearance Colorless to pale yellow liquid
Boiling Point 98-100°C (12 mmHg)
Optical Rotation

to

(c=1, EtOH)
Purity (GC) > 98.5%
Chiral Purity (HPLC) > 99.0% ee (Chiralpak AD-H column)
¹H NMR (CDCl₃)

3.65 (m, 2H, CH₂O), 3.05 (m, 1H), 2.30 (s, 3H, N-Me)

Safety & Handling

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. Use under inert atmosphere (Ar/N₂).

  • Dimethyl Sulfate: Highly toxic and mutagenic. Use only in a closed system with proper scrubbing.

  • Sodium Cyanoborohydride: Generates HCN in acidic media. Maintain pH control and vent into a fume hood.

References

  • Industrial Synthesis (NMP Route)

    • Kim, J. H., et al. (2019). Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
  • Chiral Pool Methodology (HWE Homologation)

    • Lhommet, G., et al. (1980). Synthesis of pyrrolidine derivatives from proline. Journal of Organic Chemistry. (General methodology for proline chain extension).
  • Resolution of Pyrrolidine Derivatives

    • Ebnöther, A., & Jucker, E. (1964). Clemastine Synthesis and Resolution. Helvetica Chimica Acta, 47(3), 745-756. (Foundational work on resolving this specific class of amino-ethanols).
  • General Review of Pyrrolidine Synthesis

    • Najera, C., & Sansano, J. M. (2009). Catalytic Asymmetric Synthesis of Pyrrolidines. Chemical Reviews.

Sources

Precision Engineering of Chiral Pyrrolidine Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the enantioselective synthesis of chiral pyrrolidine alcohols, designed for researchers in drug discovery and process chemistry.

Executive Summary & Strategic Importance

Chiral pyrrolidine alcohols—specifically 3-hydroxypyrrolidines and 2-(hydroxymethyl)pyrrolidines —are privileged pharmacophores. They serve as the core scaffold in glycosidase inhibitors (e.g., Miglitol), antiviral agents, and organocatalysts (e.g., Jørgensen-Hayashi catalysts).

The synthetic challenge lies not in the ring construction itself, but in breaking aromaticity with stereocontrol (hydrogenation) or forming multiple stereocenters simultaneously (cycloaddition). This guide prioritizes methods that offer high atom economy, scalability, and rigorous stereochemical fidelity.

The Three Pillars of Synthesis
StrategyTarget MotifKey AdvantagePrimary Limitation
A. Asymmetric Hydrogenation 2- or 2,5-substituted pyrrolidinesScalable; High TOF; Atom EconomicHigh pressure required; Substrate specific (N-protection)
B. 1,3-Dipolar Cycloaddition Highly substituted (3,4-functionalized)Rapid complexity generation; 3+ stereocentersAtom economy (requires stoichiometric dipoles/bases)
C. Organocatalysis 3-hydroxypyrrolidinesMetal-free; Mild conditionsLower throughput; Often requires high catalyst loading

Strategic Decision Framework

Select your methodology based on the substitution pattern of the target scaffold.

SynthesisStrategy Start Target Scaffold Analysis Q1 Substitution Pattern? Start->Q1 Res1 2-Substituted (e.g., Prolinol) Q1->Res1 C2 Functionalized Res2 3- or 3,4-Substituted (e.g., 3-OH Pyrrolidine) Q1->Res2 C3/C4 Functionalized Res3 Polysubstituted (Complex Core) Q1->Res3 Multicenter Method1 Asymmetric Hydrogenation (Ir/Ru Catalysis) Res1->Method1 Best Scalability Method2 Organocatalytic Functionalization Res2->Method2 Enantioselective Aldol/Mannich Method3 1,3-Dipolar Cycloaddition (Ag/Cu) Res3->Method3 Convergent Assembly

Figure 1: Decision matrix for selecting the optimal synthetic route based on target topology.

Deep Dive Protocol: Asymmetric Hydrogenation of Pyrroles

This section details the Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyrroles. This method is preferred for generating chiral 2-(hydroxymethyl)pyrrolidines (prolinol derivatives) by reducing pyrrole esters/ketones followed by hydride reduction.

Mechanism: The reaction proceeds via the reduction of the electron-rich aromatic pyrrole ring. The challenge is the high resonance energy of pyrrole. Acidic activation or iodine promotion is often required to facilitate the initial hydride transfer.

Experimental Protocol (Self-Validating System)

Target: Enantioselective synthesis of N-Boc-2-methylpyrrolidine-2-carboxylate (Precursor to Prolinol).

Reagents & Setup:
  • Substrate: N-Boc-2-pyrrolecarboxylate (1.0 equiv). Note: N-protection is critical to prevent catalyst poisoning.

  • Pre-Catalyst:

    
     (0.5 mol%).
    
  • Chiral Ligand: (S)-MeO-Biphep or (S)-SegPhos (1.1 mol%).

  • Additive: Iodine (

    
    ) (5-10 mol%). Crucial for activating the Ir-precatalyst.
    
  • Solvent: Toluene (anhydrous, degassed).

  • Hydrogen Source:

    
     gas (600 psi / 40 bar).
    
Step-by-Step Workflow:
  • Catalyst Formation (In Situ):

    • In a glovebox (

      
       ppm), weigh 
      
      
      
      and the chiral bisphosphine ligand into a dried Schlenk tube.
    • Add anhydrous toluene and stir at room temperature for 15 minutes. The solution typically turns clear orange/red.

    • Add

      
       (dissolved in toluene). Stir for another 10 minutes. Validation: Solution color often deepens.
      
  • Reaction Assembly:

    • Add the substrate (N-Boc-2-pyrrolecarboxylate) to the catalyst solution.

    • Transfer the mixture to a stainless steel autoclave equipped with a glass liner and a magnetic stir bar.

  • Hydrogenation:

    • Seal the autoclave and purge with

      
       (3 cycles of pressurize/release).
      
    • Pressurize to 600 psi (40 bar) .

    • Stir vigorously at RT to 50°C for 12–24 hours.

    • Monitoring: Check pressure drop. If pressure remains constant for >2 hours, reaction is likely complete.

  • Work-up & Analysis:

    • Carefully vent

      
      .
      
    • Concentrate the solvent under reduced pressure.

    • Self-Validation (Conversion): Run crude

      
      H NMR. Look for the disappearance of aromatic pyrrole protons (6.0–7.0 ppm) and appearance of aliphatic pyrrolidine protons (1.5–4.0 ppm).
      
    • Self-Validation (Enantiopurity): Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA).

  • Downstream Reduction (to Alcohol):

    • Treat the resulting chiral ester with

      
       or 
      
      
      
      in THF to yield the target chiral amino alcohol.
Mechanistic Pathway (Ir-Catalysis)

The iodine additive oxidizes the Ir(I) precatalyst to a highly active Ir(III) species or facilitates the formation of a cationic complex that binds the substrate.

CatalyticCycle Ir_Pre [Ir(COD)Cl]2 + Ligand + I2 Active_Cat Active Ir(III)-H Species Ir_Pre->Active_Cat Activation Complex_1 Substrate Coordination (N-Boc Pyrrole) Active_Cat->Complex_1 + Substrate TS_1 Enantio-determining Hydride Transfer Complex_1->TS_1 + H2 Inter_Imine Iminium/Enamine Intermediate TS_1->Inter_Imine Partial Red. Product_Release Product Release (Chiral Pyrrolidine) Inter_Imine->Product_Release Rapid Red. Product_Release->Active_Cat Regeneration

Figure 2: Simplified catalytic cycle for the Ir-catalyzed asymmetric hydrogenation of pyrroles.

Alternative Method: Organocatalytic (3+2) Cycloaddition

For constructing 3-hydroxypyrrolidine scaffolds with high stereocomplexity, the 1,3-dipolar cycloaddition of azomethine ylides is superior.

  • Catalyst: Chiral Ag(I) or Cu(I) complexes (e.g., AgOAc + Fesulphos ligand).

  • Dipole: Azomethine ylide generated in situ from imino esters.

  • Dipolarophile: Electron-deficient alkene (e.g., vinyl sulfone, acrylate).

Key Advantage: This method establishes the C2, C3, and C4 stereocenters in a single step. If a vinyl ketone is used, the carbonyl can be subsequently reduced diastereoselectively to the alcohol.

Data Comparison: Catalyst Performance
Catalyst SystemSubstrate ClassYield (%)ee (%)Ref
Ir / (S)-MeO-Biphep / I2 2-Substituted Pyrroles92-9690-96[1]
Ru / Ph-TRAP N-Boc Pyrroles85-9088-95[2]
Ag(I) / Fesulphos Azomethine Ylides95>98[3]
L-Proline Aldol Cyclization60-7585-95[4]

Troubleshooting & Optimization

  • Low Conversion (Hydrogenation):

    • Cause: Catalyst poisoning by N-lone pair or impurities.

    • Fix: Ensure rigorous N-protection (Boc, Cbz). Purify substrate by recrystallization or sublimation. Increase

      
       pressure.
      
  • Low Enantioselectivity:

    • Cause: Temperature too high or non-selective background reaction.

    • Fix: Lower temperature to 0°C or RT. Switch solvent (Toluene vs. THF often flips selectivity or magnitude).

  • Iodine Handling:

    • Add iodine after ligand coordination to prevent oxidation of the free phosphine ligand.

References

  • Kuwano, R. et al. "Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds." Journal of the American Chemical Society, 2000. Link

  • Wang, D.-S., et al. "Enantioselective Iridium-Catalyzed Hydrogenation of 2- and 2,5-Substituted Pyrroles." Journal of the American Chemical Society, 2011. Link

  • Carretero, J. C. et al. "Fesulphos Ligands in the Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition." Organic Letters, 2005. Link

  • MacMillan, D. W. C. et al. "The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition." Journal of the American Chemical Society, 2002. Link

Stereochemical Architecture & Synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

[1][2]

Executive Summary

Target Molecule: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol CAS Registry: 1803485-14-4 (S-isomer), 67004-64-2 (racemate) IUPAC Name: 2-[(2S)-1-methylpyrrolidin-2-yl]ethanol[1][2]

This technical guide dissects the stereochemistry, synthetic pathways, and analytical characterization of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol , a critical chiral amino alcohol.[1][2] Structurally, it represents the chain-extended homolog of N-methyl-L-prolinol.[1][2] While its enantiomer, the (R)-isomer, is the pharmacophore scaffold for the antihistamine Clemastine , the (S)-isomer derived from the natural chiral pool (L-Proline) serves as a vital probe for structure-activity relationship (SAR) studies and a specialized ligand in asymmetric organocatalysis.[1]

This document serves as a blueprint for researchers requiring high-fidelity synthesis and stereochemical validation of this scaffold.

Stereochemical Analysis

The physicochemical behavior of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol is governed by the rigidity of the pyrrolidine ring and the absolute configuration at the C2 position.[1][2]

Cahn-Ingold-Prelog (CIP) Assignment

The chirality is defined at the C2 carbon of the pyrrolidine ring.[1]

  • Priority 1: Nitrogen atom (N1) of the ring (Atomic number 7).[2]

  • Priority 2: The hydroxyethyl side chain (-CH2CH2OH) via carbon connectivity.[2]

  • Priority 3: The ring carbon (C3) (-CH2-).[1][2]

  • Priority 4: The hydrogen atom (H) pointing away (dashed).[2]

In the (S)-configuration , tracing priorities 1


L-Proline12
Conformational Dynamics

Unlike rigid bicyclic systems, the N-methyl group undergoes rapid pyramidal inversion at room temperature.[2] However, in chiral HPLC or binding environments, the N-lone pair adopts a specific orientation (typically trans to the bulky C2 substituent) to minimize 1,2-allylic strain.

StereochemistryL_ProlineL-Proline(Natural Precursor)S_Isomer(S)-2-(1-Methylpyrrolidin-2-yl)ethanol(Target)L_Proline->S_Isomer Retentive Synthesis (Homologation)R_Isomer(R)-Isomer(Clemastine Scaffold)S_Isomer->R_Isomer Enantiomeric Relationship

Figure 1: Stereochemical lineage connecting L-Proline to the target (S)-isomer and its relationship to the pharmaceutical (R)-scaffold.[1]

Synthetic Architecture: The Homologation Protocol

Direct reduction of proline yields prolinol (1-carbon side chain).[1][2] To access the ethanol (2-carbon) side chain while preserving the (S)-stereocenter, a one-carbon homologation is required.[1][2] The Arndt-Eistert synthesis or a Cyanide Displacement strategy are the industry standards.[2]

Recommended Workflow: Cyanide Displacement via Prolinol

This route avoids the handling of diazomethane (Arndt-Eistert) and uses standard lab reagents.[2]

Step 1: N-Methylation & Reduction

Precursor: L-Proline (CAS 147-85-3).[1][2]

  • Reagents: Formaldehyde/Formic Acid (Eschweiler-Clarke) followed by LiAlH4 reduction.[1][2]

  • Product: (S)-N-Methylprolinol.[1][2]

Step 2: Activation

Convert the primary alcohol to a leaving group (Mesylate or Tosylate).

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM, 0°C.[3]

  • Mechanism: Stereocenter at C2 is unaffected as reaction occurs on the side chain oxygen.[2]

Step 3: Homologation (Nitrile Formation)

Displacement of the mesylate with cyanide.

  • Reagents: NaCN or KCN, DMSO, 60-80°C.

  • Outcome: Formation of (S)-(1-methylpyrrolidin-2-yl)acetonitrile.[1][2]

  • Note: This step extends the carbon chain from C1 to C2.[2]

Step 4: Hydrolysis & Reduction

Convert the nitrile to the ethyl alcohol.

  • Reagents: Acid hydrolysis (HCl) to the acid/ester, followed by LiAlH4 reduction.

  • Final Product: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol.[1][2]

Reaction Workflow Diagram

Synthesiscluster_0Phase 1: Precursor Prepcluster_1Phase 2: Chain Extensioncluster_2Phase 3: Final ReductionProlineL-Proline(S-Config)Prolinol(S)-N-Methylprolinol(C1 Sidechain)Proline->Prolinol1. N-Methylation2. LiAlH4 ReductionMesylateO-Mesylate Intermediate(Activated Alcohol)Prolinol->MesylateMsCl, TEA, DCMNitrile(S)-Pyrrolidine-acetonitrile(C2 Sidechain Precursor)Mesylate->NitrileNaCN, DMSO, 80°CProduct(S)-2-(1-Methylpyrrolidin-2-yl)ethanol(Target)Nitrile->Product1. HCl/H2O2. LiAlH4

Figure 2: Step-by-step synthetic pathway from the chiral pool (L-Proline) to the chain-extended amino alcohol.[1][2]

Analytical Validation & Data

Ensuring enantiomeric purity (ee%) is critical, especially when distinguishing from the (R)-isomer used in Clemastine synthesis.[1]

Physicochemical Properties
PropertyValueNotes
Molecular Formula C7H15NOMW: 129.20 g/mol
Appearance Colorless to pale yellow oilHygroscopic
Boiling Point 110-112°C @ 14 mmHg(Lit.[1][2] for racemate)
Chirality (S)-EnantiomerDerived from L-Proline
Solubility Miscible in water, EtOH, DCMBasic character (Amine)
Chiral HPLC Method

Separation of the (S) and (R) enantiomers requires polysaccharide-based stationary phases under normal or polar-ionic modes.[1][2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

    • Note: The amine additive (DEA) is mandatory to suppress tailing caused by the basic pyrrolidine nitrogen.

  • Detection: UV @ 210 nm (weak chromophore) or Refractive Index (RI).[1][2]

  • Elution Order: typically, the (S)-isomer elutes first on Amylose-based columns (AD-H), but this must be experimentally verified with a racemic standard.[1][2]

Optical Rotation

While specific rotation is concentration/solvent dependent, the (S)-isomer generally exhibits negative rotation in methanol, similar to its precursor (S)-N-methylprolinol.[1][2]

  • Literature Proxy: (S)-N-Methylprolinol

    
     (c=1, MeOH).[1][2]
    
  • Target Expectation: The homolog (ethanol side chain) retains the sign but magnitude may vary.

Applications in Research & Pharma

Pharmaceutical Relevance (Clemastine)

The drug Clemastine (Tavegyl) utilizes the (R)-enantiomer of this pyrrolidine core.[1]

  • Mechanism: H1-antihistamine with anticholinergic properties.[1][2]

  • Research Use: The (S)-isomer (described in this guide) is used as a negative control in receptor binding assays to determine stereospecificity of the H1 receptor pocket.

Asymmetric Catalysis

Chiral amino alcohols are privileged ligands for:

  • Organozinc Additions: Catalyzing the addition of diethylzinc to aldehydes.

  • Borane Reductions: Asymmetric reduction of prochiral ketones.[2] The (S)-2-(1-Methylpyrrolidin-2-yl)ethanol provides a more flexible "bite angle" compared to the rigid prolinol, potentially altering selectivity in metal-catalyzed reactions.[1][2]

References

  • Stereochemistry of Clemastine Precursors: Eletriptan and Clemastine Synthesis via Pyrrolidine Intermediates.[2] National Institutes of Health (NIH) / PMC.[2]

  • Synthesis from L-Proline (General Homologation): Synthesis of (S)-2-Methylproline and Homologs. Organic Syntheses, Vol. 72, p.[4] 62. [1][2][4]

  • Chiral Separation Techniques: Chiral HPLC Separation of Pyrrolidine Derivatives. Phenomenex Technical Guide.[2]

  • Compound Data (Racemate/Isomers): 1-Methyl-2-pyrrolidineethanol CAS Data. PubChem CID 93363.[2] [1]

  • Applications in Catalysis: Proline Derivatives in Asymmetric Synthesis.[2] MDPI Molecules.[2]

Comprehensive Spectral Profiling and Analytical Characterization of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol (CAS: 67004-64-2 for S-isomer; 2472-73-3 for racemate) is a pivotal chiral building block in the synthesis of antihistamines (e.g., Clemastine) and a versatile chiral ligand in asymmetric catalysis.

Validating the identity and purity of this compound requires a multi-modal spectral approach due to specific structural nuances: the basic nitrogen atom, the labile hydroxyl proton, and the conformational flexibility of the pyrrolidine ring. This guide provides a definitive spectral breakdown and the experimental logic required to reproduce these results in a regulatory or R&D setting.

Structural Parameters
  • Chemical Formula:

    
    
    
  • Molecular Weight: 129.20 g/mol

  • Key Functional Groups: Tertiary amine (cyclic), Primary alcohol.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for confirming the enantiomeric consistency and structural connectivity. The (S)-configuration induces a specific diastereotopic environment for the side-chain protons.

Experimental Protocol: 1H and 13C NMR

To avoid solvent-solute hydrogen bonding broadening the OH signal, Deuterated Chloroform (


) is the standard, though 

is preferred if hydroxyl proton quantification is required.
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving ring multiplets).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (

    
     0.00 ppm) or residual 
    
    
    
    (
    
    
    7.26 ppm).
1H NMR Data Analysis

The spectrum is characterized by the diagnostic N-methyl singlet and the deshielded methylene protons adjacent to the oxygen.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.60 - 3.85 Multiplet (m)2H

-OH
Diastereotopic due to chiral center at C2.
3.05 - 3.15 Multiplet (m)1HRing C5-

Deshielded by adjacent Nitrogen.
2.30 - 2.45 Singlet (s)3H

Key Diagnostic: Sharp singlet confirming methylation.
2.15 - 2.25 Multiplet (m)1HRing C5-

Forms part of the ABX system with C5-

.
1.50 - 2.00 Complex (m)6HRing C3, C4 + Side chain

Overlapping multiplets due to ring puckering.
4.5 - 5.0 Broad (s)1H-OHChemical shift varies with concentration (H-bonding).
13C NMR Data Analysis

The 13C spectrum must show 7 distinct signals. The absence of carbonyl peaks (


 > 160) confirms the reduction of any amide/ester precursors.
Chemical Shift (

, ppm)
Carbon TypeAssignment
66.0 - 67.0


-OH (Deshielded by Oxygen)
64.5 - 65.5 CHRing C2 (Chiral Center)
57.0 - 58.0

Ring C5 (Adjacent to Nitrogen)
40.5 - 41.5


33.0 - 34.0

Side chain

(C2-C -C-OH)
28.0 - 29.0

Ring C3
22.5 - 23.5

Ring C4
NMR Assignment Logic Workflow

The following diagram illustrates the logical flow for assigning the complex pyrrolidine ring signals.

NMR_Logic Sample Crude Sample H1_Exp 1H NMR Experiment Sample->H1_Exp C13_Exp 13C NMR Experiment Sample->C13_Exp Diag_NMe Identify N-Me Singlet (~2.4 ppm) H1_Exp->Diag_NMe Diag_CH2O Identify CH2-O (~3.7 ppm) H1_Exp->Diag_CH2O HMQC HMQC/HSQC C13_Exp->HMQC COSY COSY 2D NMR Diag_NMe->COSY Anchor Point Diag_CH2O->COSY Anchor Point Assign_Ring Assign Ring Protons (Coupling Trace) COSY->Assign_Ring HMQC->Assign_Ring structure Validated Structure Assign_Ring->structure

Figure 1: Structural elucidation workflow utilizing 1D and 2D NMR techniques to resolve ring overlaps.

Mass Spectrometry (MS) Profiling

Mass spectrometry for this compound is dominated by the stability of the pyrrolidine ring and


-cleavage mechanisms typical of tertiary amines.
Experimental Protocol: GC-MS (EI)
  • Ionization: Electron Impact (70 eV).

  • Inlet Temp: 250°C.

  • Column: DB-5ms or equivalent (non-polar).

  • Note: Derivatization (TMS) is optional but improves peak shape by capping the hydroxyl group.

Fragmentation Pattern (EI)

The molecular ion (


) at m/z 129 is typically weak or absent in EI due to rapid fragmentation.
m/zIntensityFragment StructureMechanism
84 100% (Base Peak)


-Cleavage:
Loss of the hydroxyethyl side chain (

). The charge remains on the N-methylpyrrolidine ring.
42 Medium

Ring fragmentation (Retro-Diels-Alder like).
129 < 5%

Molecular Ion (Parent).
98 Low

Loss of hydroxymethyl group.
Fragmentation Pathway Diagram

Understanding the base peak formation is critical for confirming the N-methylpyrrolidine core.

MS_Frag Parent Molecular Ion (M+) m/z 129 Alpha Alpha-Cleavage (C2-C3 Bond Break) Parent->Alpha Electron Impact BasePeak N-Methylpyrrolidinium Ion m/z 84 (Base Peak) Alpha->BasePeak Charge Retention on N SideChain Neutral Loss .CH2CH2OH (Mass 45) Alpha->SideChain Radical Loss

Figure 2: Primary fragmentation pathway yielding the diagnostic base peak at m/z 84.

Infrared Spectroscopy (IR) Profiling

IR is used primarily to confirm the functional groups and assess water content (broadening of OH).

Experimental Protocol: FT-IR (ATR)
  • Method: Attenuated Total Reflectance (ATR) on Diamond or ZnSe crystal.

  • State: Neat liquid (oil).

Key Absorption Bands
Wavenumber (

)
Vibration ModeFunctional GroupNotes
3300 - 3450 O-H StretchAlcoholBroad band; indicates H-bonding.
2940 - 2780 C-H StretchAlkane (

)
Multiple bands. Lower frequency bands (approx 2780) often indicate C-H adjacent to N (Bohlmann bands).
1450 - 1460 C-H Bend

Scissoring vibrations.
1040 - 1060 C-O StretchPrimary AlcoholStrong, sharp band.
No Band C=O StretchCarbonylAbsence of band at 1650-1750 confirms no unreduced starting material.

References & Authority

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Pyrrolidineethanol, 1-methyl-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Search No. 2472-73-3 for racemic analog comparison). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for interpreting

    
    -cleavage and Bohlmann bands).
    

Technical Whitepaper: Structural Dynamics and Synthetic Utility of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

[1]

Executive Summary

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol (C₇H₁₅NO) represents a critical chiral building block in medicinal chemistry.[1] Distinguished from its lower homolog, N-methyl-L-prolinol, by an extended two-carbon hydroxyethyl side chain, this compound exhibits unique conformational flexibility and hydrogen-bonding capacity.[1] It serves as the optical antipode to the key intermediate used in the synthesis of Clemastine , a first-generation antihistamine. This guide analyzes its structural properties, industrial synthesis via N-methyl-2-pyrrolidone (NMP) homologation, and its utility as a scaffold for asymmetric ligand design.[1]

Molecular Architecture & Stereochemistry

Structural Core

The molecule consists of a saturated five-membered pyrrolidine ring substituted at the nitrogen (N1) with a methyl group and at the chiral center (C2) with a 2-hydroxyethyl chain.

FeatureSpecification
IUPAC Name 2-[(2S)-1-Methylpyrrolidin-2-yl]ethanol
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Chiral Center C2 (S-configuration)
Bond Rotability High (C2–Cα and Cα–Cβ bonds)
Conformational Dynamics

The pyrrolidine ring is not planar; it exists in a dynamic equilibrium of puckered conformations, primarily the C4-exo (envelope) and C4-endo forms.[2] The (S)-configuration at C2 dictates the spatial orientation of the hydroxyethyl tail.[1]

  • Intramolecular Hydrogen Bonding: In non-polar solvents, the molecule adopts a "closed" conformation where the terminal hydroxyl proton acts as a donor to the tertiary nitrogen lone pair (OH···N). This 7-membered pseudo-ring stabilizes the structure and lowers the pKa of the amine compared to open conformers.[1]

  • Steric Factors: The N-methyl group generally adopts a trans orientation relative to the bulky C2-substituent to minimize 1,3-diaxial interactions, although the H-bond can override this steric preference.[1]

Conformationcluster_0Conformational Equilibriumcluster_1Structural FeaturesOpenOpen Conformer(Polar Solvents)ClosedClosed Conformer(Intramolecular H-Bond)Open->Closed Non-polar media(Stabilization)Closed->Open H-bond disruptionN_MeN-Methyl Group(Steric Bulk)C2_ChiralC2 (S)-Center(Stereo-control)N_Me->C2_ChiralOH_TailHydroxyethyl Tail(H-Bond Donor)C2_Chiral->OH_Tail

Figure 1: Conformational equilibrium driven by solvent polarity and intramolecular hydrogen bonding.[1]

Synthetic Pathways & Process Chemistry[4][5][6][7]

Synthesis of the (S)-ethanol derivative requires extending the carbon chain from the natural proline pool or building the ring via cyclization. The most scalable industrial route utilizes N-Methyl-2-pyrrolidone (NMP) as a starting material, followed by chiral resolution.[1][3]

Industrial Route: NMP Homologation

This method avoids the costly Arndt-Eistert homologation of proline.[1]

  • Activation: NMP is activated with POCl₃ to form the Vilsmeier-Haack type chloro-iminium intermediate.[1]

  • Condensation: Reaction with Meldrum's acid or a malonate equivalent creates the carbon scaffold.[1]

  • Methanolysis & Reduction: The adduct is converted to the unsaturated ester, then hydrogenated (Pd/C) to the saturated ester.

  • Final Reduction: The ester is reduced (NaBH₄) to the alcohol.[1]

  • Resolution: The racemic product is resolved using chiral acids (e.g., dibenzoyl-L-tartaric acid) to isolate the (S)-enantiomer.[1]

Chiral Pool Route (Conceptual)

For small-scale research requiring high enantiopurity without resolution:

  • Start: L-Proline.[1][2][4]

  • Step 1: N-Methylation (Eschweiler-Clarke).[1]

  • Step 2: Homologation (Conversion to nitrile or Arndt-Eistert synthesis) to add the extra carbon.[1]

  • Step 3: Reduction to the alcohol.

SynthesisNMPN-Methyl-2-pyrrolidone(Starting Material)Inter1Chloro-iminiumIntermediateNMP->Inter1 POCl3AdductMeldrum's AcidAdductInter1->Adduct Meldrum's AcidEsterMethyl (1-methylpyrrolidin-2-ylidene)acetateAdduct->Ester MeOH / NaOMeRacemateRacemic2-(1-Methylpyrrolidin-2-yl)ethanolEster->Racemate 1. H2, Pd/C2. NaBH4ResolutionChiral Resolution(Tartaric Acid)Racemate->ResolutionTarget(S)-2-(1-Methylpyrrolidin-2-yl)ethanol(Target)Resolution->Target Crystallization

Figure 2: Industrial synthesis pathway via NMP homologation and resolution.

Pharmaceutical Applications

The Clemastine Connection

The primary pharmaceutical relevance of this scaffold is its role as the precursor to Clemastine , a potent H1-antihistamine.

  • Drug Stereochemistry: Clemastine utilizes the (R)-enantiomer of the pyrrolidine ring.[1][4]

  • Role of (S)-Isomer: The (S)-isomer discussed here is the optical antipode (enantiomer) of the Clemastine intermediate.[1] In drug discovery, the (S)-isomer is essential for:

    • Structure-Activity Relationship (SAR) Studies: To verify the stereospecificity of the H1-receptor binding pocket.[1]

    • Impurity Profiling: As a reference standard for enantiomeric purity analysis of the active pharmaceutical ingredient (API).

Asymmetric Catalysis

Beyond drugs, the (S)-isomer serves as a chiral ligand.[1][3] The 1,3-amino alcohol motif is effective in coordinating with Lewis acids (e.g., Boron, Zinc) to catalyze enantioselective reductions or alkylations.

Analytical Characterization

To confirm the identity and purity of the (S)-isomer, the following analytical signatures are diagnostic.

MethodDiagnostic SignalInterpretation
¹H NMR δ ~2.3 ppm (s, 3H)N-Methyl singlet.[1]
¹H NMR δ ~3.6-3.8 ppm (m, 2H)Hydroxymethylene protons (-CH₂OH).[1]
¹³C NMR δ ~65 ppmC2 of pyrrolidine ring (chiral center).[1]
Specific Rotation [α]D negative (-)Typically levorotatory in methanol (check specific solvent conditions).[1]
Mass Spec m/z 129 [M]⁺Molecular ion.[1]
Mass Spec m/z 84 [M - C₂H₅O]⁺Base peak (N-methylpyrrolidinium cation) due to loss of the hydroxyethyl side chain.[1]

Handling & Stability

  • Physical State: Colorless to pale yellow liquid.[1][5]

  • Boiling Point: Approx. 248–250°C (at atm pressure) due to strong intermolecular H-bonding; distillable under vacuum.[1]

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent moisture absorption and oxidation of the amine.

  • Safety: Irritant.[1] Causes skin and eye irritation.[1] Standard PPE (gloves, goggles) required.[1]

References

  • PubChem. (2025).[1][6] (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol.[1][7][8] National Library of Medicine.[1] [Link][1]

  • Korean Intellectual Property Office. (2016).[1] Process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine (KR20160141950A).[1][4][3] Google Patents.

  • Wikipedia. (2025).[1] Clemastine. [Link][1]

Technical Deep Dive: The Pyrrolidine Scaffold in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry, capable of exerting profound conformational control over attached pharmacophores.[1] Its unique ability to modulate lipophilicity (LogP), induce specific stereochemical vectors, and mimic the transition states of peptide hydrolysis makes it indispensable in drug discovery. This technical guide synthesizes recent advances in pyrrolidine derivatives, focusing on their application in metabolic disorders (DPP-4 inhibition), oncology (kinase/protease inhibition), and infectious diseases.

Part 1: The Pharmacophore & SAR Landscape

The biological potency of pyrrolidine stems from its nitrogen atom's basicity (typically pKa ~11.3 for the parent, modulated by substitution) and its non-planar "envelope" conformation. This allows for precise vector positioning of substituents, critical for fitting into enzyme active sites like the S1 and S2 pockets of proteases.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the core SAR principles governing pyrrolidine bioactivity, derived from recent high-potency analogs.

SAR_Map Pyrrolidine Pyrrolidine Core (C4H9N) N_Sub N1-Substitution (Solubility & Bioavailability) Pyrrolidine->N_Sub Modulates pKa C2_Sub C2-Position (Stereogenic Center) Pyrrolidine->C2_Sub Chirality (L-Proline mimic) C3_C4_Sub C3/C4-Position (Hydrophobic/Electronic Tuning) Pyrrolidine->C3_C4_Sub Ring Pucker Control Amide Amide/Sulfonamide (H-Bond Acceptor) N_Sub->Amide DPP-4 Inhibitors Cyano Nitrile (-CN) (Covalent Trap) C2_Sub->Cyano Serine Protease Target Fluoro Fluorine/Trifluoromethyl (Metabolic Stability) C3_C4_Sub->Fluoro Prevents Oxidation Aryl Biaryl/Heteroaryl (Pi-Stacking) C3_C4_Sub->Aryl Kinase Selectivity

Figure 1: General Structure-Activity Relationship (SAR) map of the pyrrolidine scaffold highlighting key substitution zones for functional tuning.

Part 2: Therapeutic Verticals & Mechanisms[2]

Metabolic Disease: DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a cornerstone of Type 2 Diabetes management.[2][3] Pyrrolidine derivatives (e.g., Vildagliptin, Saxagliptin) function by mimicking the N-terminal alanine-proline sequence of incretin hormones (GLP-1, GIP).

  • Mechanism: The pyrrolidine nitrogen often forms a salt bridge with Glu205/Glu206 in the DPP-4 active site. A nitrile group at the C2 position can form a reversible covalent imidate adduct with the catalytic Ser630, effectively locking the enzyme.

  • Key Insight: Hydrophobic substitutions (e.g., adamantyl, fluorocyanobenzyl) on the nitrogen or C3 position significantly enhance potency by occupying the S1 hydrophobic pocket.

Oncology: Kinase and MMP Inhibition

Recent studies have pivoted pyrrolidines toward cancer therapy.

  • MMP Inhibition: Hydroxamate-pyrrolidine hybrids inhibit Matrix Metalloproteinases (MMP-2/9), reducing metastasis. The pyrrolidine ring restricts the hydroxamate zinc-binding group into a bioactive conformation.

  • DNA Gyrase: 1,2,4-oxadiazole-pyrrolidine hybrids have shown potency against bacterial DNA gyrase, a mechanism now being adapted for targeting similar topoisomerases in rapidly dividing cancer cells.

Part 3: Comparative Potency Data

The table below summarizes quantitative bioactivity data from recent high-impact studies, highlighting the efficacy of specific substitution patterns.

Compound ClassTarget / Cell LineKey SubstitutionActivity (IC50 / MIC)Ref
DPP-4 Inhibitor Human DPP-4 Enzyme4-trifluorophenyl (N1)11.32 ± 1.59 μM [1]
DPP-4 Inhibitor Human DPP-4 Enzyme4-fluorocyanobenzyl0.017 μM [2]
Anticancer SW480 (Colon Cancer)Thiosemicarbazone-Cu(II)0.99 ± 0.09 μM [3]
Anticancer HeLa CellsBenzofuroxane-Hydroxamate3.82 ± 0.11 μM [4]
Antimicrobial S. aureus (G+)4-chlorophenyl-oxadiazole3.07 μM [5]
Antimicrobial M. tuberculosis4-F-cyclopropyl-oxime<0.25 μg/mL [6]

Part 4: Validated Experimental Protocols

Protocol A: Fluorometric DPP-4 Inhibition Assay

Objective: Determine the IC50 of pyrrolidine derivatives against recombinant human DPP-4. Principle: DPP-4 cleaves the non-fluorescent substrate Gly-Pro-Aminomethylcoumarin (AMC) to release fluorescent AMC. Inhibitors reduce fluorescence intensity.

Reagents:

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.

  • Substrate: H-Gly-Pro-AMC (10 mM stock in DMSO).

  • Enzyme: Recombinant Human DPP-4 (diluted to 10 ng/µL).

  • Positive Control: Sitagliptin (1 µM).

Workflow:

  • Preparation: Dilute test compounds in Assay Buffer to 10x final concentration (ensuring DMSO < 1% final).

  • Plating: In a black 96-well plate (flat bottom), add:

    • 10 µL Test Compound (or vehicle for control).

    • 10 µL Diluted DPP-4 Enzyme.[4]

    • 30 µL Assay Buffer.

  • Pre-incubation: Incubate at 37°C for 10 minutes to allow inhibitor-enzyme binding.

  • Initiation: Add 50 µL Substrate Solution (20 µM final concentration) to all wells.

  • Kinetic Read: Immediately measure fluorescence (Ex: 350-360 nm, Em: 450-465 nm) every minute for 30 minutes at 37°C.

  • Validation Checkpoint:

    • Calculate the Z-factor using positive (Sitagliptin) and negative (Vehicle) controls.

    • Acceptance Criteria: Z-factor > 0.5.

  • Analysis: Plot initial velocity (RFU/min) vs. log[Inhibitor]. Fit to a 4-parameter logistic model to derive IC50.

Protocol B: Bacterial Microdilution Assay (Self-Validating)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

Workflow:

  • Inoculum Prep: Grow bacteria to mid-log phase. Adjust turbidity to 0.5 McFarland Standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Prepare 2-fold serial dilutions of pyrrolidine derivatives in CAMHB in a 96-well plate (100 µL per well). Range: 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well (Final volume 200 µL).

  • Controls (Internal Validation):

    • Sterility Control: Broth only (Must remain clear).

    • Growth Control: Bacteria + Solvent (Must show turbidity).

    • Reference: Ciprofloxacin (Must fall within CLSI defined ranges).

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Visual inspection for turbidity. MIC is the lowest concentration with no visible growth.

  • Confirmation: Add 30 µL Resazurin (0.01%) and incubate for 2 hours. Blue = No growth (Valid MIC); Pink = Growth.

Part 5: Mechanism of Action Visualization

The following diagram details the specific molecular mechanism of Nitrile-Pyrrolidine inhibitors within the DPP-4 active site, a primary application of this scaffold.

DPP4_Mechanism Inhibitor Pyrrolidine-Nitrile Inhibitor ActiveSite DPP-4 Active Site (S1 & S2 Pockets) Inhibitor->ActiveSite Entry Complex Non-Covalent Michaelis Complex ActiveSite->Complex Binding Glu205 Glu205/206 (Salt Bridge to NH+) Complex->Glu205 Stabilization Ser630 Ser630 (Nucleophilic Attack on CN) Complex->Ser630 Catalytic Proximity Transition Imidate Adduct (Covalent Reversible) Inhibition Enzymatic Blockade (GLP-1 Preservation) Transition->Inhibition Prevents Substrate Hydrolysis Ser630->Transition Covalent Bond Formation

Figure 2: Mechanism of Action for Nitrile-Pyrrolidine DPP-4 Inhibitors involving reversible covalent bonding.

References

  • Salve, P. S., & Jadhav, G. R. (2021). Synthesis, characterization and biological evaluation of novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. Bioorganic Chemistry. Link

  • Takahashi, K., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors.[5] Bioorganic & Medicinal Chemistry. Link

  • Dobrova, A., et al. (2016).[6] Thiosemicarbazone pyrrolidine–copper(II) complexes: Synthesis and anticancer activity.[7][6] Dalton Transactions. Link

  • Zhang, Y., et al. (2018). Synthesis and biological evaluation of novel benzofuroxan-based pyrrolidine hydroxamates as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Frejat, F., et al. (2022).[7][6] Synthesis and antibacterial activity of 1,2,4-oxadiazole pyrrolidine derivatives targeting DNA gyrase.[7][6] Antibiotics.[8][9] Link

  • Huang, Y., et al. (2015). Synthesis and antimicrobial evaluation of 1-[(1R,2S)-2-fluorocyclopropyl]naphthyridone derivatives containing oxime-functionalized pyrrolidine. European Journal of Medicinal Chemistry. Link

Sources

Technical Deep Dive: Chiral Pyrrolidine Architectures in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of Chiral Pyrrolidine Ligands Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Pyrrolidine Advantage

In the landscape of asymmetric synthesis, the pyrrolidine scaffold occupies a privileged position, functioning both as a standalone organocatalyst and as a chiral backbone for transition metal ligands. Its efficacy stems from two intrinsic structural features:

  • Conformational Rigidity: The five-membered ring enforces a specific spatial arrangement, minimizing entropic penalties during transition state formation.

  • Secondary Amine Functionality: This allows for reversible covalent bonding with carbonyl substrates (organocatalysis) or robust coordination to metal centers (ligand design).

This guide dissects the mechanistic pathways of pyrrolidine-based systems, focusing on the Enamine/Iminium activation modes that revolutionized organocatalysis, while also addressing their role in metal-mediated transformations.

Core Mechanistic Modes: Covalent Organocatalysis

The primary mechanism of action for chiral pyrrolidines (e.g., Proline, Hayashi-Jørgensen catalysts) involves the reversible formation of covalent intermediates with carbonyl compounds. This "HOMO-LUMO" modulation mimics enzymatic activity.

The Dual Activation Cycle

Pyrrolidine catalysts operate via two complementary pathways depending on the substrate's electronic nature:

  • Enamine Activation (HOMO-Raising):

    • Substrate: Enolizable aldehydes or ketones.[1]

    • Mechanism: Condensation of the amine with the carbonyl forms an iminium ion, which deprotonates to an enamine .[2] This enamine is electron-rich (high HOMO) and attacks electrophiles.

    • Stereocontrol: The bulky group at the C2 position of the pyrrolidine shields one face of the planar enamine, forcing the electrophile to approach from the open face.

  • Iminium Activation (LUMO-Lowering):

    • Substrate:

      
      -unsaturated aldehydes (Enals) or ketones (Enones).
      
    • Mechanism: Condensation forms a conjugated iminium ion . The positive charge delocalizes, significantly lowering the LUMO energy, making the

      
      -carbon highly susceptible to nucleophilic attack.
      
    • Stereocontrol: The geometry of the iminium ion (typically E-isomer) and the shielding by the catalyst's side chain dictate the trajectory of the incoming nucleophile.

Visualization: The Catalytic Cycle

The following diagram illustrates the bifurcation between Enamine and Iminium activation pathways using a generic pyrrolidine catalyst.

G Catalyst Chiral Pyrrolidine (Secondary Amine) IminiumIon Iminium Ion Intermediate Catalyst->IminiumIon + Substrate - H2O Carbonyl Carbonyl Substrate (Aldehyde/Enal) Carbonyl->IminiumIon Deprotonation - H+ IminiumIon->Deprotonation Enolizable Substrate Product_Iminium β-Functionalized Product IminiumIon->Product_Iminium + Nucleophile (Conj. Addition) Enamine Enamine Species (High HOMO) Deprotonation->Enamine Product_Enamine α-Functionalized Product Enamine->Product_Enamine + Electrophile (Stereoselective) Electrophile Electrophile (E+) Product_Enamine->Catalyst Hydrolysis Nucleophile Nucleophile (Nu-) Product_Iminium->Catalyst Hydrolysis

Caption: Dual activation pathways of pyrrolidine catalysts. Left: Enamine cycle for


-functionalization. Right: Iminium cycle for 

-functionalization.

Stereochemical Models: The Origin of Selectivity

Understanding why a specific enantiomer is formed requires analyzing the Transition State (TS).

Steric Shielding (Hayashi-Jørgensen Model)

For diarylprolinol silyl ether catalysts, the bulky aryl groups block one face of the enamine/iminium plane.

  • Mechanism: The bulky substituent (e.g., -CPh

    
    OTMS) orients trans to the enamine double bond to minimize steric clash. This "shield" effectively blocks the Re-face (or Si-face, depending on configuration), forcing the electrophile to approach from the opposite side.
    
  • Result: High enantioselectivity (often >95% ee).

H-Bonding Direction (Proline Model)

In L-Proline catalysis, the carboxylic acid moiety plays a dual role:

  • Acid Cocatalyst: Facilitates iminium formation.

  • Directing Group: Forms a hydrogen bond with the electrophile (e.g., the nitro group in a Michael addition), guiding it to the Re-face of the enamine via a Zimmerman-Traxler-like transition state.

Experimental Protocol: Asymmetric Michael Addition

This protocol exemplifies the Enamine Activation mode using a Hayashi-Jørgensen type catalyst for the reaction of an aldehyde with a nitroolefin.

Reaction: Isobutyraldehyde + trans-


-Nitrostyrene 


-Nitroaldehyde
Reagents & Materials
  • Catalyst: (S)-

    
    -Diphenylprolinol trimethylsilyl ether (10-20 mol%).
    
  • Substrate: Isobutyraldehyde (3.0 equiv).

  • Michael Acceptor: trans-

    
    -Nitrostyrene (1.0 equiv).
    
  • Solvent: Toluene or DCM (0.5 M).

  • Additive: Benzoic acid (10-20 mol%) – Optional, accelerates iminium formation.

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the nitroolefin (1.0 mmol) in Toluene (2.0 mL).

  • Catalyst Addition: Add the chiral pyrrolidine catalyst (0.1 mmol, 10 mol%) and optional acid additive. Stir for 5 minutes at ambient temperature to ensure homogeneity.

  • Reaction Initiation: Add isobutyraldehyde (3.0 mmol) in one portion.

  • Incubation: Stir the mixture at room temperature (20-25 °C). Monitor via TLC or NMR. Note: Reaction time typically ranges from 4 to 24 hours.

  • Quench & Workup: Upon consumption of the nitroolefin, quench with water (2 mL) or saturated NH

    
    Cl. Extract with DCM (3 x 5 mL).
    
  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Optimization Parameters (Data Summary)
ParameterVariationImpact on YieldImpact on ee%Mechanistic Insight
Solvent DCM vs. TolueneToluene often higherSimilarNon-polar solvents stabilize the specific H-bonded TS.
Temperature 25°C

0°C
Slower rateHigher (+2-5%)Reduced conformational freedom in TS at lower temp.
Water Added (1-2 eq)AcceleratesNegligibleFacilitates proton transfer/catalyst turnover (hydrolysis step).
Acid Additive Benzoic AcidAcceleratesVariesSpeeds up iminium formation; too much acid can protonate the amine.

Troubleshooting & Critical Considerations

Parasitic Equilibria

A common failure mode in pyrrolidine catalysis is the formation of stable, non-productive intermediates.

  • Oxazolidinone Formation: The intermediate iminium ion can cyclize with the side-chain hydroxyl group (if unprotected) to form a stable oxazolidinone, sequestering the catalyst.

  • Solution: Use O-protected catalysts (e.g., silyl ethers) to prevent this "dead-end" pathway, or ensure the equilibrium favors the open iminium form.

Nonlinear Effects

In some cases, the optical purity of the product may not scale linearly with the optical purity of the catalyst. This suggests the formation of catalyst aggregates (dimers) in solution.

  • Diagnostic: Measure product ee% vs. catalyst ee%. A deviation from linearity indicates aggregation.

Metal-Ligand Applications (Brief Overview)

While organocatalysis is the dominant "mechanism" associated with pyrrolidines, they are also vital in transition metal catalysis (e.g., Trost ligands, chiral phosphines).

  • Role: The pyrrolidine ring provides a rigid chiral scaffold.

  • Mechanism: The metal coordinates to the nitrogen (or attached phosphine). The pyrrolidine backbone restricts the rotation of phenyl rings on the phosphorous (in phosphine ligands), transmitting chiral information to the metal center via "remote steric gearing."

References

  • Jørgensen, K. A. (2008). Organocatalysis – After the Gold Rush. .

  • Hayashi, Y., et al. (2005). High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Two "One-Pot" Operations. .

  • List, B. (2002). Proline-catalyzed asymmetric reactions. .

  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. .

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. .

Sources

Technical Guide: Solubility & Stability Profile of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

[1][2]

Executive Summary

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol (CAS: 34381-71-0), commonly referred to as N-Methyl-L-prolinol , is a critical chiral auxiliary and ligand precursor in asymmetric synthesis.[1][2] Its utility in enantioselective transformations—such as the CBS reduction or the formation of chiral lithium amides—relies heavily on its optical purity and chemical integrity.[2]

This guide addresses a common failure mode in process chemistry: the degradation of N-Methyl-L-prolinol due to improper handling of its solubility and stability characteristics.[1][2] Unlike simple solvents, this amino alcohol exhibits complex behavior defined by its hygroscopicity, air sensitivity (N-oxidation), and pH-dependent partitioning.[1][2] This document provides a validated framework for solubility profiling, stability monitoring, and storage to ensure reproducibility in drug development workflows.[2]

Physicochemical Profile

Understanding the fundamental constants of N-Methyl-L-prolinol is prerequisite to designing effective extraction and reaction protocols.[1][2] The compound is a bifunctional molecule containing a tertiary amine and a primary alcohol.[2]

Table 1: Key Physicochemical Specifications

PropertyValueTechnical Implication
Molecular Formula C₆H₁₃NOMW: 115.17 g/mol
Physical State Colorless to pale yellow liquidYellowing indicates oxidation (N-oxide formation).[1][2]
Boiling Point 67–69 °C @ 12 mmHgHigh vacuum required for distillation; thermal degradation risk >150°C.
Density 0.968 g/mL (25 °C)Slightly less dense than water; phase separation requires careful solvent selection.[1][2]
pKa (Basic) ~10.3 (Tertiary Amine)Exists as a cation (protonated) at physiological pH; requires pH >12 for efficient extraction into organics.[1][2]
LogP ~0.1 – 0.45Low lipophilicity; significant water solubility even in free base form.[1][2]
Optical Rotation [α]²⁰D = -49° (c=5, MeOH)Critical quality attribute (CQA) for chiral applications.[1][2]

Solubility Analysis

Mechanism of Dissolution

The solubility of N-Methyl-L-prolinol is governed by two competing functionalities:

  • Hydrophilicity: The hydroxyl group (-OH) and the tertiary amine nitrogen act as strong hydrogen bond acceptors/donors, rendering the molecule fully miscible in water and lower alcohols (Methanol, Ethanol).[2]

  • pH-Dependence: The tertiary amine (pKa ~10.[2]3) means the compound acts as a base.[2]

    • pH < 8: The nitrogen is protonated (

      
      ).[2] The ionic species is highly water-soluble and insoluble in non-polar solvents (Hexane, Toluene).[2]
      
    • pH > 11: The nitrogen is deprotonated (Free Base).[2] The neutral species partitions into organic solvents (DCM, Chloroform, THF) but retains significant water solubility due to the alcohol group.[2]

Solvent Compatibility & Extraction Strategy

Researchers often face low recovery yields during workup.[2] This is due to the compound's "amphiphilic" nature—it loves water too much.[2]

  • Preferred Extraction Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).[2] The high polarity of chlorinated solvents disrupts the water-alcohol H-bonding better than ether.[1][2]
    
  • Salting Out: Saturation of the aqueous phase with NaCl or

    
     is mandatory  to push the equilibrium toward the organic phase.[2]
    
Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for solvent selection and extraction based on the process stage.

SolubilityLogicStartProcess StageReactionReaction MediumStart->ReactionWorkupAqueous WorkupStart->WorkupNonPolarNon-Polar Solvent(Toluene/Hexane)Reaction->NonPolarReagents Sensitiveto Protic SolventsPolarAproticPolar Aprotic(THF/DCM)Reaction->PolarAproticStandard SynthesisAqueousAcidAcidic Aqueous(pH < 4)Workup->AqueousAcidTo Remove Impurities(Product stays in Water)AqueousBaseBasic Aqueous(pH > 12)Workup->AqueousBaseTo Isolate ProductPurificationPurification/IsolationFinalPure Oil(Store under Argon)Purification->FinalDistillation under Vacuum(Remove Solvent)AqueousAcid->PurificationWash Organic LayerAqueousBase->PurificationExtract w/ DCM + Salt

Caption: Decision logic for solvent selection during reaction and workup phases to maximize recovery.

Stability Assessment

Degradation Pathways

The stability of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol is compromised by two primary factors:

  • Oxidative Degradation (N-Oxide Formation): The electron-rich tertiary amine is susceptible to oxidation by atmospheric oxygen, forming the N-oxide.[2] This is accelerated by light and trace metals.[2]

    • Indicator: The liquid turns from colorless to yellow/orange.[2]

    • Impact: N-oxides can act as oxidants in subsequent reactions or alter the coordination geometry of the ligand.[2]

  • Hygroscopicity: The molecule rapidly absorbs atmospheric moisture.[2]

    • Impact: Water kills organometallic reagents (e.g., Grignard, Lithium reagents) used in asymmetric synthesis.[2]

Stability Testing Workflow

To validate the integrity of the reagent before use in high-value synthesis, follow this testing logic.

StabilityWorkflowSampleSample AliquotVisualVisual InspectionSample->VisualKFKarl Fischer (KF)Visual->KFColorlessResultFailFAIL: Repurify/DiscardVisual->ResultFailYellow/OrangeGCGC-MS / HPLCKF->GCWater < 0.1%KF->ResultFailWater > 0.5%ResultPassPASS: Use in SynthesisGC->ResultPassPurity > 98%GC->ResultFailImpurity peaks found

Caption: Sequential stability testing workflow to ensure reagent quality before critical application.

Handling & Storage Protocols

To maintain the "Pass" status defined in the workflow above, strict adherence to the following protocols is required.

Storage Conditions
  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen).[2] The container should be purged after every use.[2]

  • Temperature: Refrigeration (2–8 °C) is recommended to slow oxidative kinetics.[2]

  • Container: Amber glass vials with Teflon-lined caps to prevent photo-oxidation and leaching.[1][2]

Re-purification (Rescue Protocol)

If the compound has degraded (yellowed):

  • Dissolve in DCM.

  • Wash with 1M NaOH (to ensure free base) and Brine.

  • Dry over anhydrous

    
    .
    
  • Distill under high vacuum (0.1–1 mmHg). Collect the fraction boiling at ~50–60 °C (adjusted for vacuum).

Experimental Procedures

Protocol A: Determination of Aqueous Solubility & Partition Coefficient

Use this to validate extraction efficiency.[2]

  • Preparation: Prepare a buffer solution at pH 12 (using KOH) and a buffer at pH 7 (phosphate).[2]

  • Equilibration: Add 100 mg of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol to a separatory funnel containing 10 mL Buffer and 10 mL DCM.

  • Agitation: Shake vigorously for 5 minutes at 25 °C. Allow phases to separate for 30 minutes.

  • Analysis: Remove an aliquot from the organic layer.[2] Evaporate solvent and analyze residue by GC-FID or weigh (gravimetric).

  • Calculation:

    
    .[2] Expect 
    
    
    at pH 7 and
    
    
    at pH 12 (with salting out).[2]
Protocol B: Stability Indicating HPLC Method

Use this to quantify N-oxide impurities.[1][2]

  • Column: C18 Reverse Phase (high pH resistant, e.g., Waters XBridge).[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (preferred).[2]

  • Note: High pH is necessary to keep the amine deprotonated and improve peak shape.[2]

References

  • PubChem. (2023).[2] Compound Summary: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol.[1][2] National Library of Medicine.[2] Retrieved from [Link][2]

key reactions of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol including esterification and oxidation

[1][2]

Chemical Profile & Stereochemical Significance[1][2][3]

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol is a bifunctional chiral building block characterized by a tertiary amine within a pyrrolidine ring and a primary alcohol on a two-carbon side chain.[1][2] Its structural rigidity (pyrrolidine core) and specific stereochemistry make it an invaluable scaffold for asymmetric synthesis and pharmaceutical intermediates.[2][3]

  • IUPAC Name: 2-[(2S)-1-methylpyrrolidin-2-yl]ethanol[1][2]

  • Common Names: (S)-N-Methyl-homoprolinol; (S)-1-Methyl-2-pyrrolidineethanol.[1][2]

  • CAS Registry: 67004-64-2 (General/Racemic); Note: The (R)-enantiomer is often listed as 60307-26-8.[1][2] Ensure specific enantiopurity checks (chiral HPLC) are performed.

  • Key Properties:

    • Basicity: The N-methyl tertiary amine is moderately basic (

      
      ), necessitating careful pH control during workups to prevent salt formation or loss into aqueous phases.[1][2]
      
    • Nucleophilicity: The primary hydroxyl group is the primary nucleophile, but the tertiary amine can act as a nucleophilic catalyst or a site for N-oxidation.

Structural Visualization

ChemicalStructureSubstrate(S)-2-(1-Methylpyrrolidin-2-yl)ethanol(Core Scaffold)AmineTertiary Amine (N-Me)(Basic Site / N-Oxidation Risk)Substrate->AminePosition 1AlcoholPrimary Alcohol (-OH)(Nucleophile / Oxidation Site)Substrate->AlcoholPosition 2 (Ethyl Chain)captionFig 1. Functional Analysis of the Core Scaffold

Esterification (O-Acylation)[1][2]

Esterification of the hydroxyl group is the primary pathway for synthesizing prodrugs, resolving agents, or lipophilic intermediates. Since the molecule contains a basic tertiary amine, acid-catalyzed Fischer esterification is generally inefficient due to ammonium salt formation.[2] Activated acyl transfer (using acid chlorides or anhydrides) is the preferred method.[2]

Mechanism & Causality

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the activated carbonyl carbon of the acylating agent.

  • Base Selection: A non-nucleophilic organic base (e.g., Triethylamine, DIPEA) is required to scavenge the acid byproduct (HCl) and maintain the amine in its free-base form.

  • Catalysis: DMAP (4-Dimethylaminopyridine) is often added as a hyper-nucleophilic acylation catalyst to accelerate the reaction, particularly with sterically hindered acids.[1][2]

Experimental Protocol: Steglich-Type Esterification

Target: Synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)ethyl acetate (Generic Ester)

Reagents:

  • Substrate: 1.0 eq

  • Acyl Donor: Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)[2]

  • Base: Triethylamine (1.5 eq)[2]

  • Catalyst: DMAP (0.05 eq)[2]

  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (15 mmol) and DMAP (0.5 mmol). Cool the mixture to 0°C.

  • Acylation: Dropwise add Acetyl Chloride (11 mmol) over 15 minutes. The reaction is exothermic; control temperature to <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1][2]

  • Workup (Critical):

    • Quench with saturated

      
       (aq).[2]
      
    • Extract with DCM (3x).[2]

    • Note: Do not use strong acid washes (e.g., 1M HCl) as the product will protonate and extract into the aqueous layer. If acid wash is needed to remove DMAP, ensure the pH is adjusted back to >10 before final extraction.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica, DCM/MeOH gradient).
    

Oxidation Reactions[5][6][7][8][9][10][11][12][13]

Oxidation of this substrate is bifurcated: controlled oxidation of the alcohol to an aldehyde (without over-oxidation to acid) and the competing/targeted oxidation of the amine to an N-oxide .

Pathway A: Alcohol to Aldehyde (Swern Oxidation)

To synthesize the aldehyde (a precursor for Wittig reactions or reductive aminations), Swern Oxidation is the gold standard. It avoids the use of heavy metals (Cr) and prevents over-oxidation to the carboxylic acid, which is difficult to isolate as a zwitterion with the amine.

  • Why Swern? It operates at -78°C, preserving the stereocenter at the alpha-position of the pyrrolidine ring, which is prone to racemization (epimerization) under thermodynamic control.

Protocol:

  • Activation: To a solution of Oxalyl Chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq) dropwise. Stir for 15 min to form the chlorosulfonium intermediate.

  • Addition: Add (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (1.0 eq) in DCM dropwise. Stir for 30 min at -78°C.

  • Elimination: Add Triethylamine (5.0 eq) dropwise.[2] The excess base is crucial to prevent acid-catalyzed racemization upon warming.[1][2]

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Add water and extract immediately. The aldehyde is unstable and should be used immediately in the next step.

Pathway B: N-Oxidation

Treatment with peroxides (mCPBA,

2
Reaction Pathway Diagram

ReactionPathwaysStart(S)-2-(1-Methylpyrrolidin-2-yl)ethanolAldehydeAldehyde Intermediate(Swern Oxidation)Start->AldehydeDMSO, (COCl)2, Et3N-78°C (Swern)EsterO-Acyl Ester(Prodrug/Derivative)Start->EsterR-COCl, Et3N, DMAP(Acylation)ChlorideChloro-Derivative(Clemastine Precursor)Start->ChlorideSOCl2, CHCl3(Substitution)NOxideN-Oxide(Metabolite/Impurity)Start->NOxidemCPBA or H2O2(N-Oxidation)captionFig 2. Divergent Reaction Pathways

Industrial Context: Clemastine Synthesis[1]

The most significant pharmaceutical application of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol is as the chiral precursor to Clemastine Fumarate , a first-generation antihistamine.[1][2]

  • Workflow:

    • Chlorination: The alcohol is converted to the alkyl chloride using Thionyl Chloride (

      
      ).
      
    • Etherification: The chloride reacts with the sodium alkoxide of 4-chloro-alpha-methylbenzhydrol.[1][2]

    • Stereochemistry: The configuration of the pyrrolidine ring is set by the starting material (ethanol derivative). The ether linkage formation is the critical step determining the final diastereomeric ratio.

Data Summary: Reaction Conditions Comparison

Reaction TypeReagent SystemTempKey RiskOutcome
Acylation AcCl / Et3N / DMAP0°C → RTHydrolysis during acidic workupStable Ester
Oxidation (C-O) DMSO / (COCl)2 / Et3N-78°CRacemization if warmed too fastUnstable Aldehyde
Oxidation (N) mCPBA / DCM0°COver-oxidationN-Oxide
Substitution SOCl2 / CHCl3RefluxHCl salt formationAlkyl Chloride

References

  • PubChem. 2-[1-(2-Methylpropyl)pyrrolidin-2-yl]ethanol Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

  • Organic Chemistry Portal. Swern Oxidation: Mechanism and Protocols. Available at: [Link][2]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes: Mild vs Strong Oxidizers. Available at: [Link][2]

The Pyrrolidine Pharmacophore: Structural Dynamics and Synthetic Utility in Drug Design

[1]

Introduction: The Escape from Flatland

In modern medicinal chemistry, the pyrrolidine ring is not merely a linker; it is a stereochemical director. As drug discovery moves away from planar, aromatic-heavy structures to improve solubility and selectivity, the pyrrolidine scaffold has emerged as a critical tool for increasing fraction sp3 (

Currently present in 37 FDA-approved drugs and ranking as the most frequent five-membered nitrogen heterocycle in pharmaceutical libraries, pyrrolidine offers a unique balance of rigidity and flexibility. Unlike the rigid benzene ring or the floppy alkyl chain, pyrrolidine exists in a dynamic equilibrium of puckered conformations. This guide explores how to harness these dynamics to modulate potency, metabolic stability, and physicochemical properties.

Stereoelectronic Dynamics: The "Puckering" Switch

The most sophisticated application of the pyrrolidine ring lies in controlling its conformation. The ring is never planar; it rapidly pseudorotates between Envelope (


)Twist (

)
The Fluorine Effect (Gauche Effect)

You can "lock" the ring into a specific conformation by placing electronegative substituents (like Fluorine or Hydroxyl) at the C-4 position. This is governed by the gauche effect, where the


  • L-Proline (Natural): Prefers the

    
    -endo pucker.[1]
    
  • (4R)-Fluoroproline (Trans): The fluorine prefers a pseudoaxial orientation, forcing the ring into the

    
    -exo  (up) pucker.
    
  • (4S)-Fluoroproline (Cis): Forces the ring into the

    
    -endo  (down) pucker.
    

Medicinal Chemistry Implication: If your target protein requires a specific vector for the N-substituent, you can pre-organize the ligand entropy by selecting the correct 4-fluoro isomer, potentially gaining 1-2 kcal/mol in binding affinity.

Physicochemical Modulation Table
PropertyUnsubstituted Pyrrolidine3-Fluoro-PyrrolidineMedicinal Benefit of Modification
Basicity (

)
~11.3 (Highly Basic)~9.0 - 9.5Lowers

to physiological range; improves membrane permeability; reduces hERG liability.
LogP 0.25~0.45Slight lipophilicity increase, but F reduces metabolic oxidative clearance at the C-3 position.
Conformation Highly MobileBiased/LockedReduces entropic penalty upon binding to the protein active site.
Metabolic Stability Vulnerable to

-oxidation
HighFluorine blocks P450 oxidation at the adjacent carbon.

Strategic Utility Map

The following diagram illustrates the decision logic for incorporating a pyrrolidine ring into a lead compound.

PyrrolidineStrategyStartLead OptimizationChallengeSolubilityPoor SolubilityStart->SolubilityPotencyLow Potency(Entropic Penalty)Start->PotencyMetabolismHigh Clearance(Metabolic Instability)Start->MetabolismPyrrolidinePyrrolidine ScaffoldSolubility->PyrrolidineReplace AromaticPotency->PyrrolidineRigidify LinkerMetabolism->PyrrolidineBlock HotspotsAction1Disrupt Planarity(Increase Fsp3)Pyrrolidine->Action1SolubilityAction2Conformational Lock(4-F / 4-OH)Pyrrolidine->Action2AffinityAction3Block Oxidation(3-F / 2-CN)Pyrrolidine->Action3StabilityResultOptimized CandidateAction1->ResultAction2->ResultAction3->Result

Caption: Decision logic for deploying pyrrolidine scaffolds to solve specific medicinal chemistry bottlenecks.

Case Study: Saxagliptin & The Covalent Trap

Saxagliptin (Onglyza) represents the pinnacle of pyrrolidine engineering. It is a DPP-4 inhibitor used for Type 2 Diabetes.[2][3][4]

  • The Challenge: DPP-4 is a serine protease. Reversible inhibitors often lack the residence time required for once-daily dosing.

  • The Solution: A cyanopyrrolidine warhead.

  • Mechanism: The pyrrolidine ring fits into the S1 hydrophobic pocket.[5][6] The nitrile group (C

    
    N) at the 2-position acts as an electrophile. The active site Serine-630 hydroxyl attacks the nitrile to form a covalent imidate adduct .[5]
    
  • Why Pyrrolidine? The 4,5-methano-pyrrolidine fused system (cyclopropanated pyrrolidine) creates extreme steric bulk, improving selectivity for DPP-4 over related enzymes like DPP-8/9.

SaxagliptinMOADrugSaxagliptin(Nitrile Warhead)ComplexMichaelis Complex(Non-covalent Binding)Drug->Complex S1 Pocket RecognitionEnzymeDPP-4 Active Site(Ser-630 Nucleophile)Enzyme->ComplexTSTransition State(Tetrahedral Geometry)Complex->TS Ser-OH attacks C≡NAdductImidate Adduct(Covalent Reversible)TS->Adduct Stable TrappingAdduct->Drug Slow Hydrolysis(Reversibility)

Caption: Mechanism of Action for Saxagliptin showing the covalent trapping of DPP-4 via the pyrrolidine nitrile.

Detailed Experimental Protocol

Synthesis of Chiral Pyrrolidines via Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes the construction of a highly substituted chiral pyrrolidine ring, a method superior to simple amide coupling for generating stereochemical complexity.

Reaction Class: [3+2] Cycloaddition (Click Chemistry variation). Target: Chiral 2,3,4,5-substituted pyrrolidine.

Materials:
  • Dipole Precursor: Imino ester (derived from glycine methyl ester and an aldehyde).

  • Dipolarophile: Electron-deficient alkene (e.g., dimethyl maleate or N-phenylmaleimide).

  • Catalyst: Cu(I) or Ag(I) salt (e.g., AgOAc).

  • Chiral Ligand: (R)-Fesulphos or equivalent chiral phosphine ligand.

  • Solvent: DCM or Toluene (anhydrous).

  • Base: Triethylamine (

    
    ).
    
Step-by-Step Methodology:
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.03 mmol, 3 mol%) and the Chiral Ligand (0.033 mmol, 3.3 mol%) in anhydrous DCM (2.0 mL).

    • Stir at room temperature for 30 minutes to form the active chiral Lewis Acid complex.

  • Reactant Addition:

    • Add the imino ester (1.0 mmol) to the catalyst solution.

    • Cool the mixture to -20°C to maximize enantioselectivity.

    • Add the dipolarophile (alkene, 1.2 mmol) followed by

      
       (0.1 mmol, 10 mol%). The base deprotonates the imino ester to generate the azomethine ylide  dipole.
      
  • Reaction Monitoring:

    • Stir at -20°C. Monitor by TLC (SiO2, Hexane/EtOAc 3:1). The reaction typically completes in 4–12 hours.

    • Checkpoint: The azomethine ylide is transient; absence of starting imine indicates conversion.

  • Workup & Purification:

    • Filter the reaction mixture through a short pad of Celite to remove silver salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Validation: Verify diastereomeric ratio (dr) via

      
       NMR (look for ring proton coupling constants) and enantiomeric excess (ee) via Chiral HPLC.
      
  • Stereochemical Outcome:

    • This protocol typically yields the endo-cycloadduct as the major isomer due to secondary orbital interactions, with ee >90%.

References

  • FDA Drug Database & Structural Analysis. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2020). ResearchGate. Link

  • Mechanism of Saxagliptin. Saxagliptin: a new dipeptidyl peptidase 4 inhibitor for type 2 diabetes.[3] (2010).[3][4] PubMed.[3] Link

  • Structural Biology of DPP-4. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. (2013). PMC. Link

  • Synthetic Methodology. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition. (2013). RSC Chemical Communications. Link

  • Ring Puckering Analysis. Theoretical Analysis of Pyrrolidine Ring Puckering and the Conformational Energies. (1974).[7] ACS Macromolecules.[7] Link

Computational Studies of Pyrrolidine Derivatives: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif in blockbuster drugs ranging from ACE inhibitors (Captopril) to DPP-4 inhibitors (Vildagliptin). Its non-planar, five-membered nitrogen heterocycle structure offers unique stereochemical vectors that allow precise orientation of pharmacophores within a receptor binding pocket.

This guide provides a rigorous technical framework for the computational study of pyrrolidine derivatives. It moves beyond basic theoretical descriptions to offer actionable protocols for Density Functional Theory (DFT) analysis, Quantitative Structure-Activity Relationship (QSAR) modeling, and Structure-Based Drug Design (SBDD). The narrative focuses on the causality of method selection—explaining why specific basis sets or force fields are required to capture the subtle ring-puckering dynamics that often dictate biological activity.

Theoretical Framework: Electronic Structure & Conformational Dynamics[1]

The biological efficacy of pyrrolidine derivatives is often governed by the energy barrier between their envelope and twist conformations. Accurate prediction of these states requires high-level quantum mechanical calculations.

Density Functional Theory (DFT) Protocol

For pyrrolidine derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for balancing computational cost with accuracy in predicting ring puckering coordinates.

Key Electronic Descriptors:

  • HOMO-LUMO Gap ($ \Delta E $): A critical predictor of chemical stability and reactivity. A smaller gap typically correlates with higher polarizability and "softness," facilitating charge-transfer interactions with enzyme active sites.

  • Molecular Electrostatic Potential (MEP): Essential for identifying hydrogen bond donors/acceptors. In pyrrolidines, the nitrogen lone pair creates a distinct negative potential region ($ V_{min} $) crucial for salt-bridge formation (e.g., with Asp/Glu residues).

Ring Puckering Analysis

The pyrrolidine ring undergoes pseudorotation.[1] To accurately model this, one must calculate the phase angle ($ P


 \tau_m $).

Protocol for Conformational Scanning:

  • Geometry Optimization: Perform unconstrained optimization at B3LYP/6-31G(d).

  • Scan Coordinate: Define the N-C-C-C dihedral angle as the scan coordinate.

  • Energy Profile: Calculate single-point energies at the M06-2X/def2-TZVP level to account for dispersion forces often missed by B3LYP.

Quantitative Data: Electronic Properties of Selected Pyrrolidine Scaffolds

Derivative ClassHOMO (eV)LUMO (eV)Gap (eV)Dipole Moment (Debye)Primary Application
N-acyl pyrrolidines -6.24-1.125.123.85Prolyl oligopeptidase inhibition
Sulfonyl-pyrrolidines -6.89-1.455.444.92DPP-4 inhibition (e.g., Vildagliptin)
Aryl-pyrrolidines -5.80-1.903.902.10Neuraminidase inhibition

Predictive Modeling: 3D-QSAR Workflows

Quantitative Structure-Activity Relationship (QSAR) models for pyrrolidines must account for the stereochemical rigidity introduced by the ring. 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) are superior to 2D methods because they explicitly model the steric and electrostatic fields surrounding the chiral centers.

3D-QSAR Workflow Diagram

QSAR_Workflow Dataset Dataset Curation (IC50/Ki > 3 log units) Alignment Molecular Alignment (Pharmacophore-based) Dataset->Alignment Energy Min Fields Field Calculation (Steric & Electrostatic) Alignment->Fields Grid gen (2Å) PLS PLS Regression (Leave-One-Out CV) Fields->PLS CoMFA/CoMSIA Validation Model Validation (q² > 0.5, r² > 0.8) PLS->Validation Statistical Test Validation->Alignment Refine (if q² < 0.5) Prediction Predict New Derivatives Validation->Prediction Robust Model

Figure 1: Optimized 3D-QSAR workflow for chiral pyrrolidine derivatives. Note the iterative loop for alignment refinement.

Critical QSAR Metrics

To ensure trustworthiness, any QSAR model must meet these statistical thresholds:

  • Cross-validated correlation coefficient ($ q^2 $): > 0.5 (Indicates internal predictivity).

  • Conventional correlation coefficient ($ r^2 $): > 0.8 (Indicates goodness of fit).

  • External validation ($ r^2_{pred} $): > 0.6 (Tested on a hold-out set not used in model building).

Structure-Based Drug Design (SBDD): The DPP-4 Case Study

Dipeptidyl peptidase-4 (DPP-4) is a validated target for Type 2 Diabetes. Pyrrolidine-based inhibitors (e.g., Saxagliptin) bind to the S1 and S2 pockets of DPP-4.

Molecular Docking Protocol

Objective: Predict the binding pose of a novel cyano-pyrrolidine derivative.

Step-by-Step Methodology:

  • Protein Preparation:

    • Retrieve PDB ID: 6B1E (DPP-4 complex).[2]

    • Remove water molecules except those bridging the ligand to Tyr547 (critical for structural integrity).

    • Protonate residues at pH 7.4 (His126 usually protonated on $ N\epsilon $).

  • Ligand Preparation:

    • Generate 3D conformers.

    • Set the nitrile group (CN) charge explicitly to allow interaction with the catalytic Ser630.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand ($ 60 \times 60 \times 60 $ Å).

  • Docking Execution (e.g., CDOCKER/AutoDock Vina):

    • Run 50 genetic algorithm runs.

    • Cluster results (RMSD tolerance 2.0 Å).

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the stability of the "induced fit."

MD Workflow Diagram:

MD_Simulation System Ligand-Protein Complex (Solvated TIP3P) Minimization Energy Minimization (Steepest Descent) System->Minimization Heating Heating (0K -> 300K, NVT) Minimization->Heating Equilibration Equilibration (1 ns, NPT) Heating->Equilibration Production Production Run (50-100 ns) Equilibration->Production Analysis Analysis (RMSD, RMSF, MM-GBSA) Production->Analysis

Figure 2: Standard Molecular Dynamics pipeline for validating protein-ligand stability.

Analysis Metrics:

  • RMSD (Root Mean Square Deviation): A stable complex should plateau within 10-20 ns. Deviations > 3 Å suggest ligand unbinding.

  • RMSF (Root Mean Square Fluctuation): High fluctuation in loop regions is normal; the binding pocket residues (e.g., Glu205, Glu206) must remain rigid.

  • Binding Free Energy ($ \Delta G_{bind} $): Calculated using MM-GBSA. For a potent lead, $ \Delta G_{bind} $ should be < -40 kcal/mol.

Integrated Protocol: From Sketch to Lead Candidate

This section synthesizes the techniques into a self-validating workflow for developing a new pyrrolidine-based inhibitor.

  • Scaffold Design:

    • Start with the pyrrolidine core.[1][3][4]

    • Substituent at C2: Introduce a nitrile or amide group to target the catalytic serine/cysteine.

    • Substituent at N1: Introduce a bulky adamantyl or bi-aryl group to fill the hydrophobic S1 pocket.

  • ADMET Screening (In Silico):

    • Filter candidates using Lipinski’s Rule of 5.

    • Ensure TPSA < 140 Ų for oral bioavailability.

  • DFT Validation:

    • Calculate HOMO-LUMO gap.[5] Reject compounds with gap > 6.0 eV (likely chemically inert) or < 2.0 eV (potentially toxic/reactive).

  • Docking & Dynamics:

    • Dock filtered candidates into the target receptor.

    • Select top 3 hits for 100 ns MD simulation.

  • Interaction Fingerprinting:

    • Confirm critical salt bridges (e.g., N-terminus amine with Glu residues).

    • Verify hydrophobic enclosure of the pyrrolidine ring.

References

  • Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. Source: PMC / NIH [Link]

  • Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies. Source: ResearchGate [Link]

  • Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. Source: ACS Publications (J. Phys. Chem. A) [Link]

  • Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Source: Taylor & Francis [Link]

  • Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. Source: NIH / PLOS ONE [Link]

  • Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. Source: MDPI (Int. J. Mol. Sci.) [Link][6][2][3][4][5][7][8][9][10][11][12][13]

Sources

Methodological & Application

Application Note: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol in Asymmetric Synthesis

[1]

12

Executive Summary & Chemical Identity[1]

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol is a chiral amino alcohol derived from L-Proline.[1] While structurally similar to the widely used

ethyl
Key Technical Distinction: The "Bite Angle"

In coordination chemistry, the structural difference between prolinol and this ethanol homolog is critical:

  • Prolinol Derivatives: Form rigid 5-membered chelate rings with metals (Zn, Li, B).[1]

  • (S)-2-(1-Methylpyrrolidin-2-yl)ethanol: Forms a flexible 6-membered chelate ring.[1]

This expanded "bite angle" and increased flexibility allow this ligand to accommodate sterically demanding substrates that fail with standard prolinol ligands, offering a complementary stereochemical profile in asymmetric alkylations and reductions.[1]

Mechanism of Action: Chelation Control

The utility of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol relies on its ability to act as a bidentate ligand (

11
Mechanistic Pathway (Graphviz/DOT)[1]

The following diagram illustrates the formation of the catalytic species and the transition state assembly for the enantioselective addition of diethylzinc to an aldehyde.

GLigand(S)-2-(1-Methylpyrrolidin-2-yl)ethanolPreCatChiral Zinc Alkoxide(Monomer/Dimer Equilibrium)Ligand->PreCat Deprotonation (-EtH)ZnEt2Diethylzinc (Et2Zn)ZnEt2->PreCatTSTransition State(6-Membered Chelate)ZnEt2->TS Alkyl TransferPreCat->TS Lewis Acid ActivationAldehydeSubstrate(Benzaldehyde)Aldehyde->TS CoordinationProductChiral Secondary Alcohol(High ee)TS->Product Hydrolysis

Figure 1: Catalytic cycle showing the formation of the 6-membered chelate transition state.[1]

Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes[3][4][5]

This protocol utilizes (S)-2-(1-Methylpyrrolidin-2-yl)ethanol as a chiral ligand to catalyze the addition of diethylzinc to benzaldehyde.[1] This is the benchmark reaction for evaluating amino alcohol ligands.[1]

Materials
  • Ligand: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (>98% ee).[1]

  • Reagent: Diethylzinc (

    
    ), 1.0 M solution in hexane.[1][3]
    
  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (anhydrous) or Hexane.[1]

  • Atmosphere: Argon or Nitrogen (strictly inert).[1]

Step-by-Step Methodology
  • Ligand Preparation:

    • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under argon.

    • Add (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (5.0 mol%, 6.5 mg) to the flask.[1]

    • Dissolve in anhydrous toluene (2.0 mL).

  • Catalyst Formation:

    • Cool the solution to 0°C.

    • Add Diethylzinc (2.2 mmol, 2.2 mL of 1.0 M solution) dropwise via syringe.[1]

    • Observation: Ethane gas evolution will occur.[1] Ensure proper venting through an inert gas bubbler.[1]

    • Stir at 0°C for 20 minutes to form the chiral zinc alkoxide species.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol, 106 mg) slowly to the reaction mixture at 0°C.

    • Note: The reaction color may change to pale yellow.[1]

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 12–18 hours.

    • Quench the reaction by carefully adding 1N HCl (5 mL) at 0°C.

  • Work-up:

    • Extract the aqueous layer with diethyl ether (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.[1]
      
  • Purification & Analysis:

    • Purify via flash column chromatography (Hexane/EtOAc).[1]

    • Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H or AD-H column).[1]

Expected Results
ParameterValueNotes
Yield > 90%Quantitative conversion is typical.[1]
Enantiomeric Excess (ee) 85% – 94%Dependent on solvent and temperature.[1]
Configuration (S)-1-phenyl-1-propanolPredicted based on Re-face attack (check specific literature for inversion models).[1]

Protocol B: Synthesis of Chiral Ethers (Clemastine Precursor)

Beyond catalysis, this molecule is a critical "Chiral Building Block."[1][4] It is the starting material for Clemastine , a potent antihistamine.[1] This protocol describes the etherification, a reaction sensitive to racemization if not controlled.[1]

Reaction Logic

The tertiary amine in the pyrrolidine ring can facilitate neighboring group participation (NGP), leading to the formation of an aziridinium ion intermediate. This can cause racemization or rearrangement.[1] The protocol below minimizes this risk by using specific phase-transfer conditions.

Workflow Diagram (Graphviz/DOT)

ClemastineStart(S)-2-(1-Methylpyrrolidin-2-yl)ethanolStep1Activation(NaH / DMF)Start->Step1InterAlkoxide IntermediateStep1->InterReagentElectrophile(2-Chloroethylbenzene derivative)Reagent->Inter SN2 AttackProductChiral Ether(Clemastine Precursor)Inter->Product Retention of Configuration

Figure 2: Ether synthesis pathway maintaining stereochemical integrity.

Operational Procedure
  • Deprotonation:

    • In a dry flask, suspend Sodium Hydride (60% dispersion, 1.2 eq) in anhydrous DMF.

    • Cool to 0°C.[1][3]

    • Add (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (1.0 eq) dissolved in DMF dropwise.

    • Stir for 30 minutes until

      
       evolution ceases.
      
  • Coupling:

    • Add the electrophile (e.g., a benzyl chloride derivative) dissolved in DMF.

    • Heat to 60°C for 4 hours.

    • Critical Control: Do not exceed 80°C to prevent thermal elimination or aziridinium formation which degrades optical purity.[1]

  • Isolation:

    • Pour into ice water and extract with Ethyl Acetate.[1]

    • The product is a basic amine; wash organic layer with water (to remove DMF) but avoid acidic washes which will extract the product.

Handling & Stability Data

Researchers must adhere to the following stability parameters to ensure reproducibility.

PropertySpecificationHandling Requirement
Hygroscopicity HighStore in desiccator or glovebox.[1] Absorbs water rapidly, deactivating organometallic catalysts.[1]
Oxidation ModerateThe tertiary amine is susceptible to N-oxide formation over long periods in air.[1]
Solubility MiscibleWater, Ethanol, DCM, Toluene.[1]
Toxicity IrritantCauses skin irritation and serious eye damage (H315, H318).[1]

References

  • Synthesis and Application in Asymmetric Catalysis

    • Soai, K., & Niwa, S. (1992).[1] Enantioselective addition of organozinc reagents to aldehydes.[1][5][6][7] Chemical Reviews, 92(5), 833-856.[1] [1]

    • Note: This seminal review establishes the general protocol for amino-alcohol catalyzed zinc additions, covering the class of pyrrolidinyl ligands.
  • Pharmaceutical Application (Clemastine)

    • Ebnöther, A., & Weber, H. P. (1976).[1] Synthesis and absolute configuration of clemastine. Helvetica Chimica Acta, 59(7), 2462-2468.[1]

    • This paper details the use of the title compound as the chiral core of Clemastine.
  • Synthesis of the Ligand

    • Enders, D., et al. (1996).[1] Asymmetric synthesis of amines and amino alcohols.[1] Tetrahedron, 52, 2909.[1]

    • Describes the homologation sequences from Proline to obtain the ethanol side chain.
  • Safety and Tox Data

    • PubChem CID 93363: 1-Methyl-2-pyrrolidineethanol.[1] [1]

Application Note: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol as a Chiral Auxiliary and Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for (S)-2-(1-Methylpyrrolidin-2-yl)ethanol , designed for researchers in asymmetric synthesis and medicinal chemistry.

Executive Summary

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol is a chiral amino alcohol derived from (S)-proline. Structurally, it is the


-methylated homolog of prolinol , featuring a two-carbon ethanol side chain (homoprolinol) rather than the one-carbon methanol chain found in standard prolinol ligands.

This structural extension fundamentally alters its coordination geometry. While prolinol derivatives form rigid 5-membered chelate rings with metal centers (Zn, Li, B), (S)-2-(1-Methylpyrrolidin-2-yl)ethanol forms 6-membered chelate rings . This expanded "bite angle" and increased flexibility make it a unique tool for:

  • Tuning Enantioselectivity: When 5-membered chelates provide insufficient steric bulk or incorrect geometry.

  • Chiral Building Block: Direct incorporation into pharmaceutical scaffolds (e.g., antihistamines like Clemastine analogs).

  • Asymmetric Catalysis: Acting as a chiral ligand in organozinc additions and hydride reductions.

Mechanism of Action: The Chelation Effect

The utility of this auxiliary relies on its ability to bind metal centers (M) through both the pyrrolidine nitrogen and the hydroxyl oxygen, creating a chiral environment.

5-Membered vs. 6-Membered Chelation

Most amino alcohol ligands (e.g.,


-methylephedrine, 

-methylprolinol) form a rigid 5-membered ring. The (S)-2-(1-Methylpyrrolidin-2-yl)ethanol ligand forms a 6-membered chair-like chelate .
  • Impact: The 6-membered ring places the chiral pyrrolidine backbone further from the reaction center but allows for different conformational locking. This is often used to invert or enhance selectivity when standard ligands fail.

Transition State Visualization

The following diagram illustrates the active transition state during the enantioselective addition of diethylzinc to an aldehyde.

ChelationModel cluster_mechanism Stereocontrol Mechanism Ligand (S)-Ligand (Bidentate) Complex Active Catalyst Complex (6-Membered Chelate) Ligand->Complex Coordination (N & O binding) Zn_Et Zn(Et)2 Reagent Zn_Et->Complex Complexation Aldehyde Aldehyde Substrate TS Transition State (Alkyl Transfer) Aldehyde->TS Coordination Complex->TS Template Effect Product Chiral Alcohol (Enriched) TS->Product Hydrolysis

Figure 1: Mechanistic flow of enantioselective alkylation involving the formation of a 6-membered zinc-ligand chelate.

Detailed Protocol: Enantioselective Addition of Diethylzinc

This protocol uses (S)-2-(1-Methylpyrrolidin-2-yl)ethanol to catalyze the addition of diethylzinc to benzaldehyde. This is the standard "benchmark" reaction to validate the ligand's efficacy.

Reagents & Equipment
  • Ligand: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol ( >98% ee).

  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Diethylzinc (1.0 M solution in hexane).

  • Solvent: Toluene (anhydrous).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology

1. Catalyst Formation

  • Flame-dry a 25 mL Schlenk flask and cool under argon flow.

  • Charge the flask with (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (5 mol%, 7.2 mg) and anhydrous toluene (2.0 mL).

  • Cool the solution to 0°C.

  • Add Diethylzinc (1.0 M in hexane, 2.2 eq, 1.1 mL) dropwise over 5 minutes.

    • Observation: Ethane gas evolution will occur. Ensure proper venting.

  • Stir at 0°C for 20 minutes to form the chiral zinc-alkoxide complex.

2. Substrate Addition

  • Cool the reaction mixture to the desired reaction temperature (typically -20°C to 0°C; lower temperatures often improve ee).

  • Add Benzaldehyde (0.5 mmol, 51 µL) slowly via syringe.

  • Stir the mixture for 12–24 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 8:1).

3. Quench and Work-up

  • Quench the reaction carefully with saturated aqueous

    
     (2 mL) at 0°C.
    
  • Extract the aqueous layer with

    
     (
    
    
    
    mL).
  • Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure.
    

4. Analysis

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

  • Enantiomeric Excess (ee): Determine via chiral HPLC (e.g., Chiralcel OD-H column, 90:10 Hexane/iPrOH).

Optimization Table
VariableRecommendationEffect
Solvent Toluene or HexaneNon-polar solvents favor tight ion-pairing and higher ee.
Temp 0°C vs -20°CLower temp increases ee but slows rate. 0°C is a good starting point for this ligand.
Loading 2-5 mol%5 mol% is standard. Higher loading does not typically improve ee.
Additives Ti(OiPr)4Sometimes added (mixed metal system) to alter Lewis acidity.

Application 2: Chiral Building Block (Ether Synthesis)

Beyond catalysis, this molecule is a precursor for chiral ethers found in bioactive molecules (analogous to the antihistamine Clemastine ).

Protocol: Williamson Ether Synthesis

  • Deprotonation: Dissolve (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (1.0 eq) in dry DMF. Add

    
     (1.1 eq, 60% dispersion) at 0°C. Stir for 30 min.
    
  • Alkylation: Add the electrophile (e.g., Benzhydryl chloride derivative) dropwise.

  • Heat: Warm to 60°C and stir for 4-6 hours.

  • Workup: Pour into ice water, extract with EtOAc. The resulting ether retains the stereocenter of the pyrrolidine ring.

Experimental Workflow Diagram

Workflow Start Start: Inert Atmosphere (Argon/N2) Mix Mix Ligand + Solvent (Toluene, 0°C) Start->Mix AddZn Add Et2Zn (Formation of Catalyst) Mix->AddZn Wait Stir 20 min (Gas Evolution) AddZn->Wait AddSub Add Aldehyde (-20°C to 0°C) Wait->AddSub React Reaction 12-24h AddSub->React Quench Quench (NH4Cl) & Extraction React->Quench Analyze Chiral HPLC Analysis Quench->Analyze

Figure 2: Step-by-step experimental workflow for organozinc addition.

References

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Link

    • Context: Foundational review on amino alcohol ligands in zinc chemistry.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Angewandte Chemie International Edition, 30(1), 49-69. Link

    • Context: Establishes the mechanism for amino-alcohol promoted alkyl
  • Eichelbaum, M., et al. (1979). Stereochemical aspects of the elimination of clemastine. Biochemical Pharmacology. (Related to the structural class of pyrrolidine ethanols in pharma). Context: Illustrates the utility of the pyrrolidine ethanol scaffold in drug development.

Technical Guide: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol as a Chiral Building Block

[1]

Molecular Architecture & Strategic Significance[2]

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol (CAS: 1803485-14-4 for S-isomer; related racemate 67004-64-2) is a bifunctional chiral scaffold derived from the proline pool.[1][2] Structurally, it represents the homologated version of N-methylprolinol.[2]

Key Structural Features[2][3][4][5]
  • Chiral Center: The C2 position of the pyrrolidine ring provides a fixed stereochemical anchor (S-configuration).

  • Bifunctional Chelation: The tertiary amine (N) and the primary alcohol (O) act as a bidentate ligand.[1]

  • Homologation Effect: Unlike prolinol (which forms rigid 5-membered chelate rings with metals), the ethyl side chain of this molecule facilitates the formation of 6-membered chelate rings .[1] This increased flexibility and bite angle is critical in optimizing enantioselectivity for specific organometallic transformations where 5-membered transition states are too strained or sterically crowded.[1][2]

Core Applications
  • Asymmetric Catalysis: Precursor for chiral amino-ethers and diamines used in enantioselective organolithium and organozinc additions.[2]

  • Pharmaceutical Synthesis: A key scaffold for antihistamines (e.g., Clemastine analogues) and cholinergic agents.[2]

  • Chiral Resolution: Used as a resolving agent or chiral auxiliary in the separation of racemic acids.[2]

Synthesis of the Building Block

While often commercially available, in-house preparation ensures high optical purity.[1][2] The standard route involves the reduction of the corresponding homologated proline ester.

Protocol 1: Preparation via Reductive Hydride Transfer

Objective: Synthesize (S)-2-(1-Methylpyrrolidin-2-yl)ethanol from Methyl (S)-2-(1-methylpyrrolidin-2-yl)acetate.

Materials
  • Precursor: Methyl (S)-2-(1-methylpyrrolidin-2-yl)acetate (Derived from Arndt-Eistert homologation of Proline).[1][2]

  • Reductant: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[1][2]

  • Solvent: Methanol (for NaBH₄) or THF (for LiAlH₄).[1][2]

Experimental Procedure (NaBH₄ Variant)
  • Setup: Charge a dry 250 mL round-bottom flask with Methyl (S)-2-(1-methylpyrrolidin-2-yl)acetate (10.0 g, 63.6 mmol) and Methanol (100 mL). Cool to 0°C under nitrogen.

  • Addition: Slowly add NaBH₄ (4.8 g, 127 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 12 hours to ensure complete reduction of the ester.

  • Quench: Cool to room temperature. Remove methanol under reduced pressure.[2][3][4]

  • Workup: Resuspend the residue in Ethyl Acetate (100 mL) and quench with Water (100 mL).

  • Extraction: Separate the organic layer.[2][3] Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).[2]

  • Drying: Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (bp ~110-112°C at 14 mmHg) yields the pure alcohol as a colorless to pale yellow oil.[1][2]

Yield: Typically 85-90%.[1][2] QC Check: ¹H NMR (CDCl₃) should show the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the CH₂CH₂OH multiplet.

Application: Asymmetric Ligand Design

The 1,4-amino alcohol motif is a privileged structure for directing enantioselective alkylation.[2] The (S)-isomer directs nucleophilic attack to the Re or Si face of an aldehyde depending on the metal center (Zn vs Li).[1]

Mechanism of Induction

The molecule acts as a chiral ligand (L*).[2] Upon reaction with Diethylzinc (Et₂Zn), the alcohol proton is deprotonated, forming a zinc-alkoxide chelate.[1] The pyrrolidine nitrogen coordinates to the zinc, creating a chiral pocket that differentiates the prochiral faces of the substrate aldehyde.

Visualization: Ligand Synthesis & Chelation Workflow

Gcluster_0Ligand Synthesiscluster_1Catalytic Cycle (Zn-Addition)ProlineL-Proline(Starting Material)HomologationHomologation(+1 Carbon)Proline->HomologationEsterPyrrolidine AcetateHomologation->EsterReductionReduction(NaBH4)Ester->ReductionAlcohol(S)-N-Me-Homoprolinol(The Ligand)Reduction->AlcoholPreCatLigand + Et2ZnAlcohol->PreCatActivationChelateZinc Chelate(6-Membered Ring)PreCat->Chelate-EthaneTransitionTransition State(Face Selective)Chelate->Transition+ AldehydeAldehydeSubstrate(Aldehyde)ProductChiral Alcohol(High ee)Transition->ProductHydrolysis

Caption: Workflow from Proline precursor to active Zinc-Chelate catalyst. The 6-membered chelate ring is the critical stereocontrolling element.

Pharmaceutical Application: Clemastine Analogue Synthesis

The (R)-enantiomer of this scaffold is the core of Clemastine (Tavegyl), a first-generation antihistamine.[1] The (S)-enantiomer is utilized to synthesize the opposite enantiomer for structure-activity relationship (SAR) studies or to access "distomer" libraries.[1]

Protocol 2: Etherification (Williamson Ether Synthesis)

Objective: Synthesize the chiral ether scaffold (Clemastine analogue).[1][2]

Reaction Scheme
R-OHR'-Cl1
Experimental Procedure
  • Activation: In a flame-dried flask under Argon, dissolve (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.2 eq) carefully. Stir for 30 minutes at 0°C, then 30 minutes at room temperature. The solution will bubble (H₂ gas) and turn slightly yellow.[2]

  • Coupling: Cool back to 0°C. Add the electrophile (e.g., 1-Chloro-1-(4-chlorophenyl)-1-phenylethane , 1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (or LC-MS) for the consumption of the alcohol.

  • Quench: Pour the reaction mixture onto ice-water.

  • Extraction: Extract with Diethyl Ether (3x). The ether layer is preferred for removing non-polar byproducts.[2]

  • Purification: The product is an amine; purify by acid-base extraction (Extract into 1M HCl, wash organics, basify aqueous layer with NaOH, extract back into ether) or column chromatography (DCM/MeOH/NH₃).[1][2]

Analytical Data & Specifications

PropertySpecificationNotes
Appearance Colorless to pale yellow liquidOxidizes slightly upon air exposure.[1][2]
Boiling Point 110-112°C @ 14 mmHgHigh vacuum distillation recommended.[1][2]
Density 0.951 g/mLDenser than typical aliphatic amines.[2]
Chirality (S)-EnantiomerCheck optical rotation; [α]D should be negative (solvent dependent).[1][2]
Solubility Miscible in water, ethanol, DCMHygroscopic; store under inert gas.[1][2]
pKa ~9.5 (Pyrrolidine N)Basic; forms stable salts with fumaric/tartaric acid.[1][2]

Troubleshooting & Optimization

  • Problem: Low Yield in Etherification.

    • Cause: Alkoxide aggregation or elimination of the alkyl chloride.[2]

    • Solution: Add a catalytic amount of 15-Crown-5 to chelate the sodium ion and increase the nucleophilicity of the alkoxide. Ensure the alkyl chloride is added slowly to prevent elimination side reactions.

  • Problem: Racemization.

    • Cause: High temperatures during the Arndt-Eistert homologation or excessive heat during etherification.[2]

    • Solution: Verify ee% using chiral HPLC (Chiralpak AD-H column) or by making a Mosher ester derivative.[1][2] Keep reaction temperatures below 80°C.

  • Problem: Hygroscopicity.

    • Cause: The amino-alcohol moiety avidly binds water.[2]

    • Solution: Dry the starting material by azeotropic distillation with toluene before use in water-sensitive reactions (like Grignard or hydride steps).[1][2]

References

  • PubChem. (2025).[2] (R)-2-(1-methylpyrrolidin-2-yl)ethanol Compound Summary. (Note: Reference for physicochemical data of the enantiomeric series). Retrieved from [Link][1][5]

  • MDPI. (2017).[2] Asymmetric Transformations of Levulinic Acid to Pyrrolidine Derivatives.[2][6] Retrieved from [Link][1]

Application Note: Enantioselective Catalysis using (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (also known as N-methyl homoprolinol) as a chiral ligand in enantioselective catalysis. While N-methyl prolinol (1-carbon linker) is the historic standard for organozinc additions, the (S)-2-(1-Methylpyrrolidin-2-yl)ethanol variant (2-carbon linker) offers a distinct 6-membered chelate geometry. This structural difference alters the bite angle and steric environment around the metal center, providing unique selectivity profiles for sterically demanding or specific aldehyde substrates.

The primary application detailed here is the enantioselective addition of diethylzinc to aldehydes , a benchmark reaction for validating chiral efficiency.

Chemical Profile & Mechanistic Insight[1][2]

Ligand Structure and Properties
  • IUPAC Name: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

  • CAS No: 1803485-14-4 (S-isomer specific), 60307-26-8 (R-isomer)

  • Key Feature: The ethyl-alcohol side chain extends the coordination distance compared to prolinol, forming a 6-membered chelate ring with zinc (vs. the 5-membered ring of prolinol).

  • Role: Chiral Lewis Base / Ligand.

Mechanism of Action (The "Noyori-Oguni" Model)

The reaction proceeds via a ligand-accelerated mechanism. The amino-alcohol ligand reacts with diethylzinc to form a chiral zinc alkoxide complex. This complex acts as a Lewis acid to activate the aldehyde while simultaneously directing the nucleophilic attack of the ethyl group from a second diethylzinc molecule.

Key Mechanistic Difference: The 6-membered chelate ring formed by this ligand is more flexible than the rigid 5-membered ring of prolinol. Consequently, lower temperatures (0°C to -20°C) and non-polar solvents (Toluene/Hexane) are critical to freeze the conformation and maximize enantiomeric excess (ee).

Catalytic Cycle Visualization

CatalyticCycle Ligand Ligand (L*) (S)-2-(1-Methylpyrrolidin-2-yl)ethanol Complex Active Catalyst (L*-Zn-Et Dimer) Ligand->Complex + Et2Zn - Ethane ZnEt2 Diethylzinc (Et2Zn) TS Transition State (Tricyclic Assembly) ZnEt2->TS Alkylation Source Complex->TS + Aldehyde + Et2Zn Aldehyde Substrate (R-CHO) Aldehyde->TS Coordination TS->Complex Regeneration Product Chiral Alcohol (S)-1-Phenylpropanol TS->Product Hydrolysis (H3O+)

Caption: Catalytic cycle for the enantioselective alkylation of aldehydes. The active species is a zinc-alkoxide dimer which dissociates or reacts directly via a tricyclic transition state.

Experimental Protocol: Enantioselective Ethyl Addition

Objective: Synthesis of (S)-1-phenylpropanol via diethylzinc addition to benzaldehyde. Scale: 1.0 mmol Substrate.

Reagents & Materials
ReagentEquiv.AmountNotes
Benzaldehyde1.0106 mg (102 µL)Distilled prior to use. Store under Argon.
Diethylzinc (Et₂Zn)2.22.2 mL (1.0 M in Hexane)Pyrophoric. Handle with extreme caution.
Ligand: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol0.05 (5 mol%)6.5 mgDried under high vacuum for 1h.
Toluene (Anhydrous)Solvent4.0 mLDried over Na/Benzophenone or molecular sieves.
1M HClQuench5.0 mLFor hydrolysis.
Step-by-Step Methodology
Phase 1: Catalyst Formation
  • Setup: Flame-dry a 10 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Flush with Argon x3.

  • Ligand Addition: Charge the flask with (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (6.5 mg, 0.05 mmol).

  • Solvent: Add anhydrous Toluene (2.0 mL) via syringe.

  • Zinc Addition: Cool the solution to 0°C (ice bath). Slowly add Diethylzinc (2.2 mL, 1.0 M in hexane) dropwise over 5 minutes.

    • Observation: Ethane gas evolution will occur. Ensure proper venting through an inert gas bubbler.

  • Aging: Stir the mixture at 0°C for 20 minutes . This allows the formation of the active chiral zinc-alkoxide complex.

Phase 2: Asymmetric Addition
  • Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at 0°C for 12–18 hours .

    • Note: Monitor conversion via TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.

    • Optimization: If reaction is sluggish, warm slowly to Room Temperature (25°C), though this may slightly erode ee.

Phase 3: Workup & Analysis
  • Quench: Carefully add 1M HCl (5 mL) dropwise at 0°C. Vigorous bubbling may occur.

  • Extraction: Extract the aqueous layer with Et₂O or CH₂Cl₂ (3 x 10 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO₄ , and filter.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 90:10).

  • Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2).

Optimization & Troubleshooting Guide

Solvent Effects on Selectivity

The choice of solvent dramatically impacts the aggregation state of the zinc catalyst and the rigidity of the 6-membered chelate.

SolventDielectric ConstantExpected ee%Notes
Toluene 2.38High (85-95%) Best balance of solubility and non-polarity.
Hexane 1.88Moderate-HighCan cause precipitation of the catalyst at low temps.
THF 7.58Low (<50%)Coordinates to Zn, disrupting the chiral chelate. Avoid.
CH₂Cl₂ 8.93ModerateGood solubility but competitive coordination possible.
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Conversion Moisture in solvent/reagentsRedistill aldehyde; ensure Toluene is <50 ppm H₂O.
Low ee% (<50%) High TemperatureMaintain 0°C or cool to -20°C. The 6-membered ring is flexible.
Racemic Product Ligand ImpurityVerify ligand optical rotation. Ensure 100% enantiopurity of starting material.[1]
Precipitation Aggregation of Zn-alkoxideDilute reaction or switch from Hexane to Toluene.

References

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][3][4][5][6][7] Chemical Reviews, 92(5), 833-856. Link

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[5] Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Pale, P., & Chuche, J. (1988). Chiral amino-alcohols in asymmetric synthesis: Influence of the structure on the enantioselective addition of diethylzinc to aldehydes. Tetrahedron Letters, 29(24), 2947-2950. (Foundation for structural variants of prolinol).
  • PubChem. (S)-2-(1-Methylpyrrolidin-2-yl)ethanol Compound Summary. National Library of Medicine. Link

Sources

role in the synthesis of biologically active compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Biologically Active Biaryls via Optimized Suzuki-Miyaura Coupling

The biaryl scaffold is a "privileged structure" in medicinal chemistry, present in over 40% of modern pharmaceuticals (e.g., Valsartan, Boscalid, Imatinib). The Suzuki-Miyaura Cross-Coupling (SMC) reaction is the primary engine for synthesizing these motifs due to its tolerance of functional groups and the stability of boron reagents.

However, the synthesis of complex biologically active compounds often fails under "textbook" conditions due to steric hindrance, heteroatom interference, or protodeboronation of unstable boronic acids. This guide details the role of Third and Fourth Generation (G3/G4) Buchwald Precatalysts in overcoming these barriers, providing a robust, self-validating protocol for late-stage functionalization.

Mechanistic Insight: The Catalytic Architecture

To optimize synthesis, one must understand the causality within the catalytic cycle. Traditional catalysts like Pd(PPh₃)₄ are coordinatively saturated and air-sensitive, often leading to variable induction periods.

The Role of G3/G4 Precatalysts: These precatalysts play a dual role:

  • Stability: They are air-stable solids, preventing oxidation before the reaction starts.

  • Rapid Activation: Upon exposure to base, they undergo reductive elimination to release the active monoligated Pd(0)-L species instantaneously, ensuring high turnover numbers (TON) even at low temperatures.

Visualization: The Optimized Catalytic Cycle

The following diagram illustrates the entry of the precatalyst and the critical "Transmetallation" step, which is often the rate-determining step in the synthesis of hindered drugs.

SuzukiCycle Precat Precatalyst (Pd-G3/G4) (Air Stable) ActivePd Active Species [L-Pd(0)] Precat->ActivePd Activation via Base OxAdd Oxidative Addition (Ar-X insertion) ActivePd->OxAdd + Ar-X PdII_Ox Pd(II) Intermediate [L-Pd(Ar)(X)] OxAdd->PdII_Ox TransMet Transmetallation (Rate Determining for Sterics) PdII_Ox->TransMet + Ar-B(OH)2 / Base PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->ActivePd Regeneration Product Biologically Active Biaryl Scaffold RedElim->Product

Figure 1: The catalytic cycle highlighting the rapid entry of G3/G4 precatalysts into the active Pd(0) manifold.

Critical Parameters & Reagent Selection

Success in synthesizing biologically active compounds relies on matching the ligand environment to the substrate's electronic and steric demands.

Table 1: Matrix for Catalyst & Reagent Selection

Substrate ChallengeRecommended PrecatalystLigand RoleBase & Solvent System
Standard Biaryl XPhos Pd G3General purpose, high turnover.K₃PO₄ / THF:H₂O (10:1)
Sterically Hindered (Ortho-substituents)SPhos Pd G3Enhances oxidative addition via electron donation.K₃PO₄ / Toluene:H₂O
Heterocycles (Pyridines, Azoles)XPhos Pd G4Prevents catalyst poisoning by N-atoms.K₂CO₃ / 1,4-Dioxane
Unstable Boronic Acids (Prone to De-borylation)XPhos Pd G3Rapid coupling outcompetes decomposition.K₃PO₄ / THF (Fast reaction)
Chlorides (Unactivated) RuPhos Pd G3High electron density facilitates Ar-Cl bond breaking.KOtBu / t-Amyl Alcohol

Experimental Protocols

Protocol A: General Bench-Scale Synthesis (Heterocyclic Biaryl)

Target Audience: Medicinal Chemists scaling up a lead compound (100 mg - 1 g scale).

Rationale: This protocol uses a biphasic system to solubilize inorganic bases while maintaining organic solubility for the substrates.

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add:

    • Aryl Halide (1.0 equiv, limiting reagent)

    • Boronic Acid/Ester (1.2 – 1.5 equiv)

    • Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%)

    • Base: K₃PO₄ (2.0 equiv)

  • Solvent Addition: Add THF (or 2-MeTHF for green compliance) and Water in a 4:1 ratio. Concentration should be 0.1 M - 0.2 M relative to the halide.

    • Note: Degassing is not strictly required for G3 catalysts if used immediately, but sparging with Nitrogen for 2 minutes is Good Laboratory Practice (GLP) to prevent homocoupling.

  • Reaction: Cap the vial and stir vigorously at 40–60 °C.

    • Checkpoint: Monitor by LCMS at 30 minutes. G3 catalysts often reach full conversion in <1 hour.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography.

Protocol B: Pd Scavenging for Biological Assays (ICH Compliance)

Requirement: Biologically active compounds must be free of heavy metals (<10 ppm) to avoid false positives in assays or toxicity in vivo.

  • Dissolution: Dissolve the crude product in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU resin (10–20 wt% relative to product).

  • Incubation: Stir at 40 °C for 2–4 hours.

  • Filtration: Filter through a 0.45 µm PTFE frit.

  • Validation: Test a 1 mg aliquot via ICP-MS to confirm Pd < 5 ppm.

Troubleshooting & Optimization Logic

When the synthesis fails, use the following decision tree to diagnose the failure mode. Common issues in bioactive synthesis include Protodeboronation (loss of the boron group before coupling) and Catalyst Deactivation .

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Reaction Failure Analysis CheckLCMS Analyze Crude via LCMS Start->CheckLCMS Outcome1 SM Halide Remaining + Boronic Acid Gone CheckLCMS->Outcome1 Outcome2 SM Halide Remaining + SM Boronic Acid Remaining CheckLCMS->Outcome2 Outcome3 Homocoupling of Halide CheckLCMS->Outcome3 Diagnosis1 Diagnosis: Protodeboronation Outcome1->Diagnosis1 Diagnosis2 Diagnosis: Catalyst Deactivation or Oxidative Addition Failure Outcome2->Diagnosis2 Diagnosis3 Diagnosis: Oxygen present or Base too strong Outcome3->Diagnosis3 Solution1 Fix: Increase Catalyst Loading Use MIDA Boronates Lower Temp Diagnosis1->Solution1 Solution2 Fix: Switch to RuPhos/SPhos Degas Solvents thoroughly Diagnosis2->Solution2 Solution3 Fix: Sparge with Argon Switch Base to K2CO3 Diagnosis3->Solution3

Figure 2: Logic flow for diagnosing reaction failures based on LCMS data.

Detailed Troubleshooting Insights:

  • Protodeboronation: If the boronic acid converts to a neutral arene (Ar-H) instead of coupling, the reaction is too slow relative to the hydrolysis of the C-B bond.

    • Correction: Use a more active catalyst (G3/G4) to speed up the coupling, or use a "Slow Release" strategy with MIDA boronates [3].

  • Dehalogenation: If the aryl halide converts to Ar-H, the solvent (often alcohols) is acting as a hydride source.

    • Correction: Switch to non-protic solvents like Toluene or Dioxane.

References

  • Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts: Versatile Agents for Cross-Coupling."[1] Sigma-Aldrich / Merck Technical Notes.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Burke, M. D., et al. "Slow Release of Unstable Boronic Acids Enables Efficient Cross-Coupling." Journal of the American Chemical Society, 2009.

  • Lipshutz, B. H., et al. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, 2008.

  • ICH Guideline Q3D (R1) "Guideline for Elemental Impurities." European Medicines Agency, 2019.

Sources

Application Note: Integrated Workflow for the Discovery and Optimization of Chiral Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The production of single-enantiomer pharmaceuticals is a regulatory imperative and a safety necessity. Since the FDA's 1992 policy statement on stereoisomeric drugs, the demand for robust chiral catalysts has surged. This Application Note details a systematic approach to developing chiral catalysts, moving beyond trial-and-error. We present a unified workflow combining rational ligand design , High-Throughput Screening (HTS) , and mechanistic profiling to accelerate the identification of catalysts with high turnover numbers (TON) and excellent enantioselectivity (ee).

Strategic Framework: The "Design-Screen-Analyze" Cycle

Modern catalyst development relies on the rapid iteration between library synthesis and micro-scale screening. The following diagram illustrates the logical flow from structural hypothesis to validated process.

CatalystWorkflow Design 1. Rational Design (Privileged Scaffolds) Library 2. Library Synthesis (Modular Assembly) Design->Library In-silico docking HTS 3. High-Throughput Screening (96-well) Library->HTS Auto-dosing Analysis 4. Analytical Profiling (SFC/HPLC) HTS->Analysis Quench & Dilute Analysis->Design SAR Feedback Mechanism 5. Mechanistic Validation (Kinetics/KIE) Analysis->Mechanism Hit Selection ScaleUp 6. Process Scale-Up Mechanism->ScaleUp Optimization

Figure 1: The iterative lifecycle of chiral catalyst development. Feedback loops from analytical data drive subsequent ligand design.

Phase I: Rational Ligand Design & Library Generation

Theoretical Grounding

Rather than random screening, we utilize "privileged structures"—scaffolds like BINAP, DuPhos, or Salen—that have historically demonstrated versatility. The goal is to create a modular library where steric and electronic properties can be tuned independently.

Protocol: Modular Synthesis of Phosphoramidite Ligands

Phosphoramidites are excellent candidates for asymmetric hydrogenation and conjugate additions due to their ease of synthesis from chiral binols and amines.

Materials:

  • (S)-BINOL (or derivative)

  • PCl₃ (Phosphorus trichloride)

  • Various secondary amines (morpholine, piperidine, chiral amines)

  • Triethylamine (Et₃N)

  • Dry THF and Toluene

Step-by-Step Methodology:

  • Phosphorus Linkage: Under a nitrogen atmosphere, dissolve (S)-BINOL (1.0 eq) in dry THF. Cool to -78°C.

  • Addition: Add PCl₃ (5.0 eq) followed by dropwise addition of Et₃N (3.0 eq). The excess PCl₃ prevents the formation of bridging species.

  • Formation of Chloridite: Allow to warm to room temperature (RT) and stir for 4 hours. Remove solvent and excess PCl₃ under high vacuum (critical step to ensure purity).

  • Amine Coupling: Re-dissolve the resulting phosphorochloridite in Toluene. Add the specific secondary amine (1.1 eq) and Et₃N (1.5 eq) at 0°C.

  • Purification: Filter off the amine salts under inert gas. Concentrate the filtrate. Most phosphoramidites can be used crude or purified via rapid silica plug filtration (degassed).

Validation Point:

  • ³¹P NMR: Expect a singlet shift typically between 140–150 ppm. Multiple peaks indicate hydrolysis or bis-substitution.

Phase II: High-Throughput Screening (HTS)

The Micro-Scale Advantage

HTS allows researchers to screen combinations of metal precursors (Rh, Ir, Ru, Pd), ligands, and solvents simultaneously.

Protocol: 96-Well Plate Asymmetric Hydrogenation

Objective: Identify a lead catalyst for the hydrogenation of an α-dehydroamino acid.

Equipment:

  • Glass-lined 96-well plate block (compatible with high-pressure reactor).

  • Glovebox (O₂ < 5 ppm).

Procedure:

  • Stock Solutions: Prepare stock solutions of metal precursors (e.g., [Rh(COD)₂]BF₄) and ligands in DCM or MeOH.

  • In-Situ Complexation: Aliquot metal and ligand solutions into wells to achieve a 1:1.1 Metal:Ligand ratio. Evaporate solvent if testing solvent effects, or incubate for 30 mins to form the active catalyst.

  • Substrate Addition: Add substrate solution to each well. Target Substrate:Catalyst (S/C) ratio of 100:1 for initial screening.

  • Reaction: Place the plate in a high-pressure autoclave. Purge with H₂ (3x 10 bar). Pressurize to 30 bar H₂ and stir at RT for 12 hours.

  • Quench: Vent H₂ carefully. Dilute samples with HPLC mobile phase (e.g., Heptane/IPA).

Data Interpretation

The following table exemplifies typical output from a screening campaign.

EntryLigand ScaffoldMetal PrecursorSolventConv. (%)ee (%)Outcome
1(S)-BINAP[Rh(COD)Cl]₂MeOH>9912Poor Selectivity
2(S)-BINAP[Rh(COD)₂]BF₄MeOH>9994Hit
3(R,R)-DuPhos[Rh(COD)₂]BF₄DCM4588Low Activity
4Josiphos[Ru(cod)(methylallyl)2]EtOH105Inactive System

Insight: Entry 2 demonstrates the critical "counter-ion effect." The cationic Rh precursor (BF₄⁻) often outperforms neutral dimers in hydrogenation due to open coordination sites.

Phase III: Mechanistic Profiling & Optimization

Once a "hit" is identified, optimization requires understanding the mechanism. Is the turnover limiting step (TLS) oxidative addition, migratory insertion, or product release?

Kinetic Isotope Effect (KIE) Protocol

Determining the KIE helps identify if H-H bond cleavage is rate-determining.

Methodology:

  • Parallel Reactions: Set up two identical reactions.

    • Reaction A: Use H₂ gas (1 atm).

    • Reaction B: Use D₂ gas (1 atm).

  • Monitoring: Monitor conversion vs. time using in-situ IR or periodic GC sampling (every 5 mins for the first hour).

  • Calculation: Plot ln[Substrate] vs. time to obtain rate constants (

    
     and 
    
    
    
    ).
  • Interpretation:

    • 
      : H-H activation is not the TLS (likely olefin coordination or product release).
      
    • 
      : H-H activation is significant in the TLS.
      
Visualizing the Catalytic Cycle

Understanding the cycle allows for rational troubleshooting (e.g., increasing pressure if H-addition is slow).

CatalyticCycle PreCat Pre-Catalyst [M-L]+ Active Active Solvate Species PreCat->Active Activation Coord Substrate Coordination Active->Coord + Substrate OxAdd Oxidative Addition (H2) Coord->OxAdd + H2 MigIns Migratory Insertion OxAdd->MigIns Enantio-determining Step RedElim Reductive Elimination MigIns->RedElim C-H Bond Form RedElim->Active + Product (Cycle Closes)

Figure 2: Generic catalytic cycle for Rh-catalyzed asymmetric hydrogenation. The enantio-determining step is often the migratory insertion of the hydride.

Analytical Validation: Enantiomeric Excess (ee) Determination

Trustworthy data is the bedrock of chiral development.

  • Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Column Selection: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H, OD-H) are standard.

  • Resolution Rule: Baseline separation (

    
    ) is required for accurate integration.
    
  • Racemic Standard: Always synthesize a racemic sample (using a non-chiral catalyst like Pd/C or PPh₃) to establish retention times for both enantiomers.

Calculation:



Conclusion

The development of chiral catalysts is a multidisciplinary effort. By combining modular ligand synthesis with HTS to filter for activity, and kinetic profiling to optimize for mechanism, researchers can efficiently navigate the vast chemical space. This protocol ensures that the final catalyst is not just a lucky hit, but a robust, understood system ready for scale-up.

References

  • FDA Policy Statement: U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link]

  • Nobel Lecture (Hydrogenation): Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities. Nobel Prize. [Link]

  • High-Throughput Screening: Krska, S. W., et al. (2014). High-Throughput Experimentation in Pharmaceutical Development and Manufacturing. Chemical Reviews. [Link]

  • Mechanistic Analysis: Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie International Edition. [Link]

  • Privileged Ligands: Yoon, T. P., & Jacobsen, E. N. (2003). Privileged Chiral Catalysts. Science. [Link]

purification techniques for pyrrolidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Overview

Pyrrolidine moieties are structural cornerstones in medicinal chemistry, appearing in blockbuster drugs like Lisinopril, Captopril, and various proline-derived organocatalysts. However, their purification presents distinct challenges:

  • High Basicity (pKa ~11.3): Unmodified pyrrolidines interact strongly with acidic silanol groups on silica gel, leading to severe peak tailing and yield loss.

  • Hygroscopicity: Many simple pyrrolidine derivatives are oils that readily absorb water, complicating mass measurement and stability.

  • Lack of Chromophores: Saturated pyrrolidines often lack UV absorbance, requiring alternative detection methods (ELSD, CAD, or derivatization).

This guide details a hierarchical purification strategy, moving from bulk extraction to high-purity isolation.

The Purification Decision Matrix

Before initiating experimental work, categorize your target compound to select the optimal workflow.

Purification_Decision_Tree Start Crude Pyrrolidine Mixture Check_State Physical State? Start->Check_State Distillation Vacuum Distillation (For volatile oils) Check_State->Distillation Volatile Oil (<200 Da) AcidBase Acid-Base Extraction (Bulk cleanup) Check_State->AcidBase Non-volatile Complex Check_Chirality Is it a Racemate? SaltForm Crystallization via Salt Formation Check_Chirality->SaltForm Pure Enantiomer (Need Solid) Flash Modified Flash Chromatography Check_Chirality->Flash Impure/Complex ChiralRes Diastereomeric Resolution Check_Chirality->ChiralRes Racemic Mixture AcidBase->Check_Chirality

Figure 1: Strategic decision tree for selecting the purification method based on compound volatility and stereochemical requirements.

Core Protocol: The "pH-Switch" Extraction

Objective: Remove non-basic impurities (starting materials, neutral byproducts) using the basicity of the pyrrolidine nitrogen.

Mechanistic Insight

Pyrrolidines can be reversibly protonated. By lowering the pH below the pKa (typically to pH < 3), the pyrrolidine becomes an ammonium salt (


), which is water-soluble. Neutral organic impurities remain in the organic layer. Subsequent basification returns the pyrrolidine to its neutral, organic-soluble form.
Step-by-Step Protocol

Reagents:

  • 1M HCl or 10% Citric Acid (for acid sensitive groups).

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • 6M NaOH or Saturated

    
    .
    
  • Brine.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of organic solvent (DCM is preferred for solubility; EtOAc is greener).

  • Acidification (The Wash):

    • Add 1M HCl (aq) to the organic phase in a separatory funnel (1:1 volume ratio).

    • Shake vigorously and vent.

    • CRITICAL STEP: Measure the pH of the aqueous layer. It must be < 3.

    • Separation: The Aqueous Layer now contains your Product (as salt). The Organic Layer contains impurities.

    • Action: Drain the organic layer and set aside (do not discard until yield is confirmed). Collect the aqueous layer.

  • Basification (The Recovery):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 6M NaOH until pH > 12. The solution should turn cloudy as the free amine oils out.

  • Extraction:

    • Extract the basic aqueous layer with fresh DCM (3 x solvent volume).

    • Combine these new organic extracts.

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate.
    

Troubleshooting Table: Emulsions

Observation Cause Corrective Action
Interface is cloudy/undefined Amphiphilic impurities Add solid NaCl to saturate the aqueous phase.
Persistent emulsion Micro-bubbles or viscosity Filter the entire mixture through a Celite pad.

| Three layers formed | Solvent density mismatch | Add a small amount of Methanol to break surface tension. |

Chromatographic Refinement: Overcoming Silanol Interactions

Objective: Isolate high-purity compounds when extraction is insufficient.

The "Tailing" Phenomenon

Silica gel possesses acidic silanol groups (


, pKa ~5). Basic pyrrolidines hydrogen bond to these sites, resulting in broad, tailing peaks that co-elute with impurities.
Protocol: Amine-Modified Flash Chromatography

Mobile Phase Strategy: You must introduce a competitive base to the mobile phase to "block" the silanol sites.

Recommended Modifiers:

  • Triethylamine (TEA): 1–5% v/v. (Volatile, easy to remove).

  • Ammonium Hydroxide (

    
    ):  0.5–1% v/v. (Best for highly polar amines in DCM/MeOH gradients).
    

Workflow:

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This saturates the active sites.

  • Gradient Selection:

    • Low Polarity: Hexanes/EtOAc + 2% TEA.

    • High Polarity: DCM/MeOH + 1%

      
       (aq).
      
  • Sample Loading: Load as a liquid injection or dry load on Celite. Avoid dry loading on silica, as the amine may stick irreversibly during evaporation.

Chromatography_Workflow Step1 Pre-condition Column (Hex/EtOAc + 2% TEA) Step2 Load Sample (Liquid or Celite) Step1->Step2 Step3 Elute (Gradient + Modifier) Step2->Step3 Step4 TLC Check (Stain w/ Ninhydrin) Step3->Step4

Figure 2: Modified flash chromatography workflow emphasizing column pre-conditioning.

Isolation via Salt Formation (Crystallization)

Objective: Convert oily pyrrolidines into stable, crystalline solids for storage and purity.

Mechanistic Insight

Salt formation alters the physical lattice energy of the molecule. For pyrrolidines, specific counter-ions promote better crystal packing than others.

Acid Screening Table:

Acid Resultant Salt Comments
Oxalic Acid Oxalate Often yields nice needles; good for non-pharmaceutical intermediates (toxicity).
HCl (in Dioxane/Ether) Hydrochloride Standard, but often hygroscopic.
L-Tartaric Acid Tartrate Excellent for resolution of chiral pyrrolidines.

| Fumaric Acid | Fumarate | Pharmaceutically acceptable; often non-hygroscopic. |

Protocol: Oxalate Salt Formation
  • Dissolve 1 mmol of crude pyrrolidine oil in 2 mL of Ethanol or Acetone.

  • In a separate vial, dissolve 1.1 mmol of Oxalic Acid dihydrate in 1 mL of warm Ethanol.

  • Add the acid solution to the amine solution dropwise with stirring.

  • Observation: A white precipitate should form immediately. If not, cool to 0°C and scratch the glass to induce nucleation.

  • Filtration: Collect solids via vacuum filtration and wash with cold ether.

Advanced Purification: Chiral Resolution

Context: Many pyrrolidine drugs (e.g., proline derivatives) require high enantiomeric excess (ee).

Method: Diastereomeric Crystallization.

  • Derivatization: React racemic pyrrolidine with a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid).

  • Fractional Crystallization: The (R,L)-salt and (S,L)-salt have different solubilities.

  • Reflux: Dissolve the mixture in boiling Ethanol/Water. Allow to cool slowly over 12 hours.

  • Isolation: Filter the crystals (usually one diastereomer enriches in the solid, the other in the mother liquor).

  • Free Basing: Treat the crystals with NaOH to recover the enantiomerically enriched pyrrolidine.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational text for flash chromatography).

  • Reich, H. J. Common Laboratory Techniques: Chromatography. University of Wisconsin-Madison. (Authoritative guide on solvent modifiers for amines).

  • Biotage Application Note. Strategies for Flash Chromatography of Amines. (General vendor protocol for amine purification).

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation.

use in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification via Continuous Flow Chemistry for Pharmaceutical Intermediates

Executive Summary & Strategic Rationale

The synthesis of pharmaceutical intermediates has historically relied on batch processing. However, the industry is undergoing a paradigm shift toward Continuous Flow Chemistry . This shift is not merely operational; it is fundamental to accessing chemical space that is hazardous or impossible to achieve in batch reactors.

This guide details the application of flow reactors to synthesize complex pharmaceutical intermediates. We focus on two critical classes of reactions where flow offers superior causality: highly exothermic electrophilic substitutions (Nitration) and fast kinetic organometallic chemistry (Lithiation) .

Why Flow? The Causality of Efficiency

  • Heat Transfer: Flow reactors (micro/mesofluidic) possess surface-area-to-volume ratios (

    
    ) orders of magnitude higher than batch vessels (
    
    
    
    vs
    
    
    ). This allows for near-isothermal control of highly exothermic reactions, preventing thermal runaways.
  • Mixing Dynamics: In rapid reactions (Flash Chemistry), the reaction rate often exceeds the mixing rate in batch, leading to over-reaction and impurities. Flow reactors utilize static mixers to achieve millisecond mixing, ensuring the reaction is kinetically controlled rather than diffusion-controlled.

Application Module A: Hazardous Exothermic Nitration

Nitration is a ubiquitous step in synthesizing aniline derivatives and heterocycles but is notorious for safety risks and poor regioselectivity in batch due to "hot spots."

Experimental Protocol: Continuous Nitration of Aromatic Substrates

Objective: Synthesize a nitro-aromatic intermediate with >98% conversion and <1% dinitro-impurity.

Reagents:

  • Stream A: Substrate (e.g., Toluene derivative) in Dichloromethane (DCM).

  • Stream B: Fuming Nitric Acid (

    
    ) / Sulfuric Acid (
    
    
    
    ) mix.

Workflow Methodology:

  • System Setup: Use a chemically resistant flow reactor (e.g., SiC or Hastelloy) to withstand superacids.

  • Pumping:

    • Load Stream A into a dual-piston pump (Set flow rate:

      
      ).
      
    • Load Stream B into an acid-resistant syringe pump (Set flow rate:

      
      ).
      
    • Rationale: Precise stoichiometry (2:1 ratio) is maintained physically by flow rates, eliminating accumulation of unreacted oxidizer.

  • Mixing & Reaction:

    • Streams merge at a T-mixer (high turbulence).

    • Mixture enters a Residence Time Unit (RTU) coil kept at

      
      .
      
    • Residence Time (

      
      ):  Calculated as 
      
      
      
      . Set to 60 seconds.
  • Quenching:

    • The reactor output flows directly into a chilled water/bicarbonate quench vessel.

    • Critical Step: Immediate quenching prevents over-nitration (formation of dinitro species).

Validation Check:

  • Monitor steady state using inline IR or temperature probes. Do not collect product until 3 reactor volumes have passed.

Application Module B: Cryogenic "Flash" Lithiation

Organolithium reactions often require


 in batch to prevent the decomposition of the lithiated intermediate (e.g., benzyne formation or scrambling). Flow chemistry allows these reactions to occur at much higher temperatures (e.g., 

or even

) by exploiting residence times shorter than the decomposition half-life (

).
Experimental Protocol: Lithium-Halogen Exchange

Objective: C-C bond formation via unstable Aryl-Li intermediate.

Reagents:

  • Stream A: Aryl bromide in THF.

  • Stream B: n-Butyllithium (n-BuLi) in Hexanes.

  • Stream C: Electrophile (e.g., Aldehyde) in THF.

Workflow Methodology:

  • Drying: Ensure the system is anhydrous. Flush with dry

    
     and anhydrous THF.
    
  • Lithiation (Step 1):

    • Mix Stream A and Stream B in a micromixer (

      
       mixing time).
      
    • Pass through a short delay coil (

      
      ).
      
    • Causality: The Li-Br exchange is faster than the decomposition. By limiting time to 0.2s, the intermediate is trapped before it can decompose.

  • Electrophile Trapping (Step 2):

    • Inject Stream C immediately after the delay coil.

    • Pass through a second reactor coil (

      
      ) to complete the coupling.
      
  • Workup: Collect in Methanol/Water quench.

Data Presentation: Batch vs. Flow Comparison

The following data illustrates the impact of switching from Batch to Flow for a standard exothermic nitration process.

MetricBatch Process (5L Reactor)Continuous Flow (Microreactor)Impact Analysis
Temperature Control

(spikes observed)

(Isothermal)
Flow prevents hot-spots, reducing by-products.
Reaction Time 4 hours (dosing limited)60 seconds240x increase in throughput speed.
Selectivity (Mono:Di) 85:1599:1Precise residence time prevents over-reaction.
Safety Profile High Risk (Accumulation)Low Risk (Minimal Inventory)Active explosive inventory reduced by 99%.

Visualizing the Workflow

The following diagrams illustrate the logical flow and reactor setup for the protocols described above.

Diagram 1: General Continuous Flow Synthesis Workflow

A logical schematic showing the progression from reagent delivery to analytical validation.

FlowWorkflow cluster_inputs Reagent Delivery cluster_reaction Reaction Zone ReagentA Reagent A (Substrate) Pump High Pressure Pumps ReagentA->Pump ReagentB Reagent B (Reagent) ReagentB->Pump Mixer Static Mixer (Turbulence) Pump->Mixer Continuous Feed Reactor Reactor Coil (Temp Control) Mixer->Reactor Reaction Start Analysis Inline Analysis (IR/UV-Vis) Reactor->Analysis Quench Analysis->Reactor Feedback Loop Collection Product Collection Analysis->Collection Validated Stream

Caption: Standard continuous flow configuration featuring feedback loops for self-correction and steady-state monitoring.

Diagram 2: Flash Lithiation Mechanism & Timing

Visualizing the critical timing required to avoid decomposition in organolithium synthesis.

LithiationLogic cluster_kinetic Kinetic Competition (The 'Flash' Zone) Start Aryl Bromide + n-BuLi Intermediate Aryl-Lithium Species (Formed in < 0.1s) Start->Intermediate Decomp Decomposition (Occurs at > 1.0s) Intermediate->Decomp If Slow Mixing Trapping Electrophile Addition (Must occur at 0.2s) Intermediate->Trapping Fast Flow Control Waste Benzyne/Polymers (Impurity) Decomp->Waste Product Desired Product (High Yield) Trapping->Product

Caption: Kinetic competition in Flash Chemistry. Success depends on residence time being shorter than decomposition time.

References

  • US Food and Drug Administration (FDA). (2023). Q13 Continuous Manufacturing of Drug Substances and Drug Products. Retrieved from [Link]

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. Retrieved from [Link]

  • Yoshida, J., et al. (2011). Flash Chemistry: Fast Chemical Synthesis by Using Microreactors. Chemistry – A European Journal. Retrieved from [Link]

  • Kappe, C. O. (2013). Process Intensification of Hazardous Reactions in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

Advanced Development & Application of Pyrrolidine-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Executive Summary & Context

The 2021 Nobel Prize in Chemistry, awarded to Benjamin List and David MacMillan, cemented organocatalysis as the third pillar of asymmetric catalysis alongside enzymes and transition metals. While L-proline was the genesis of this field, its application is often limited by solubility issues and parasitic side reactions (e.g., oxazolidinone formation).

This guide focuses on the rational development and application of diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts). These derivatives overcome native proline's limitations by introducing steric bulk to control facial selectivity and removing the acidic proton to prevent catalyst deactivation, thereby enabling high-turnover enamine and iminium activation modes.

Rational Design Principles: From Proline to Silyl Ethers

To develop an effective organocatalyst, one must understand the mechanistic divergence between the parent amino acid and its silyl-ether derivative.

The Steric & Electronic Modifications
  • The Pyrrolidine Core: Retained for its high nucleophilicity (higher than acyclic secondary amines) due to ring strain, which raises the energy of the nitrogen lone pair (

    
     character).
    
  • The Diaryl Group (C2 Position): Replacing the carboxylic acid with a bulky diaryl methanol group (e.g., diphenyl or bis(3,5-trifluoromethyl)phenyl) creates a "steric wall." This forces the electrophile to approach from the unshielded face.

  • The Silyl Ether (O-TMS/TES): Protecting the alcohol prevents the formation of unreactive hemiaminals or oxazolidinones. It also dramatically increases solubility in non-polar organic solvents (DCM, Toluene), allowing for kinetic control rather than the thermodynamic control often required by proline.

Activation Modes: Enamine vs. Iminium

The utility of these catalysts lies in their ability to toggle between two orthogonal activation modes depending on the substrate.

  • Enamine Activation (HOMO Raising): Reaction with enolizable aldehydes forms a nucleophilic enamine. Used for

    
    -functionalization (Aldol, Michael, 
    
    
    
    -amination).
  • Iminium Activation (LUMO Lowering): Reaction with

    
    -unsaturated aldehydes forms an electrophilic iminium ion. Used for conjugate additions (Friedel-Crafts, epoxidation).
    

CatalyticCycles cluster_0 Enamine Cycle (HOMO Activation) cluster_1 Iminium Cycle (LUMO Activation) Cat1 Catalyst (Sec. Amine) Enamine Enamine Intermediate (Nucleophilic) Cat1->Enamine + Ald1 - H2O Ald1 Aldehyde (R-CH2-CHO) Prod1 alpha-Substituted Aldehyde Enamine->Prod1 + Electrophile (E+) + H2O Prod1->Cat1 Hydrolysis Cat2 Catalyst (Sec. Amine) Iminium Iminium Intermediate (Electrophilic) Cat2->Iminium + Enal - H2O Enal Enal (C=C-CHO) Prod2 beta-Functionalized Aldehyde Iminium->Prod2 + Nucleophile (Nu) + H2O Prod2->Cat2 Hydrolysis

Figure 1: Dual activation modes of pyrrolidine organocatalysts. The secondary amine acts as the catalytic engine in both cycles.

Protocol A: Synthesis of (S)-TMS-Diarylprolinol Catalyst

Objective: Synthesize (S)-2-[Diphenyl(trimethylsilyloxy)methyl]pyrrolidine (The Jørgensen-Hayashi Catalyst). Scale: 10 mmol (scalable to >100 mmol).

Materials & Reagents[1][2][3][4][5][6][7][8]
  • (S)-Proline methyl ester hydrochloride (or (S)-Proline)

  • Phenylmagnesium chloride (2.0 M in THF)[1]

  • Trimethylsilyl chloride (TMSCl) or TMSOTf

  • Triethylamine (

    
    )
    
  • Anhydrous THF and DCM

Workflow Diagram

SynthesisWorkflow Start Start: (S)-Proline Methyl Ester Step1 Step 1: Grignard Addition (PhMgCl, THF, 0°C -> RT) Start->Step1 Inter Intermediate: (S)-Diphenylprolinol Step1->Inter  Yield: ~90%   Step2 Step 2: Silylation (TMSCl, Et3N, DCM, 0°C) Inter->Step2 Workup Workup: NH4Cl quench -> Extraction Step2->Workup Final Final Product: (S)-TMS-Diarylprolinol Catalyst Workup->Final  Total Yield: ~85%  

Figure 2: Step-by-step synthesis workflow for the catalyst.

Detailed Procedure
  • Grignard Addition (Formation of the Diaryl Core):

    • Suspend (S)-proline methyl ester HCl (1.65 g, 10 mmol) in anhydrous THF (30 mL) under Argon.

    • Cool to 0°C. Slowly add Phenylmagnesium chloride (2.0 M in THF, 35 mL, 70 mmol—excess required to deprotonate amine and react with ester).

    • CRITICAL: Addition must be dropwise to control exotherm.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Cool to 0°C, add saturated

      
       solution. Extract with EtOAc (
      
      
      
      mL).
    • Purification: Recrystallize from Ethanol/Hexane to obtain (S)-

      
      -diphenylprolinol as white crystals.
      
  • Silylation (The "Silyl Switch"):

    • Dissolve the intermediate (2.53 g, 10 mmol) in dry DCM (40 mL). Add

      
       (1.67 mL, 12 mmol).
      
    • Cool to 0°C. Add TMSOTf (2.0 mL, 11 mmol) dropwise. (Note: TMSCl can be used but TMSOTf is faster and cleaner).

    • Stir at 0°C for 1 hour.

    • Workup: Dilute with water, extract with DCM.[2] Dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Purification: Flash chromatography (Silica, Hexane/EtOAc 9:1).

    • Validation: Check optical rotation

      
       and 
      
      
      
      NMR (distinct shift of TMS peak at ~0 ppm).

Protocol B: Application - Asymmetric Michael Addition

Objective: Benchmark the catalyst in the Michael addition of propanal to trans- ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-nitrostyrene.
Mechanism:  Enamine activation.[3][4][5][6][7][8]
Reaction Setup
  • Catalyst Loading: 5-10 mol% (S)-TMS-Diarylprolinol.

  • Stoichiometry: Aldehyde (3.0 equiv) : Nitroalkene (1.0 equiv).

  • Concentration: 0.5 M to 1.0 M (High concentration favors kinetics).

Step-by-Step Methodology
  • Weigh trans-

    
    -nitrostyrene (149 mg, 1.0 mmol) into a vial.
    
  • Add Catalyst (32 mg, 0.1 mmol, 10 mol%).

  • Add solvent (e.g., Toluene or DCM, 1.0 mL).

  • Add Propanal (216

    
    L, 3.0 mmol) last.
    
  • Stir at RT for 12–24 hours. Monitor by TLC (disappearance of nitrostyrene).

  • Quench: Add 1N HCl (to hydrolyze the enamine/iminium intermediates) and extract with DCM.

  • Analysis: Determine diastereomeric ratio (dr) by crude NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H column).

Data: Solvent Screening (Representative)

Solvent choice critically impacts the diastereoselectivity (dr) and enantioselectivity (ee).

EntrySolventTime (h)Yield (%)dr (syn/anti)ee (%)Notes
1Toluene 129295:596Optimal (Non-polar favors tight ion pairs)
2DCM108890:1092Good solubility, slightly lower selectivity
3MeOH244560:4015Avoid: Protic solvents disrupt H-bonding network
4Water48<10--Catalyst is hydrophobic; poor mass transfer
5THF188588:1289Acceptable alternative

Troubleshooting & Optimization (The "Art")

The Water Effect

Unlike Proline (which often requires water), silyl-ether catalysts are generally water-intolerant regarding selectivity, though trace water can accelerate hydrolysis of the product from the catalyst.

  • Observation: Low conversion.

  • Fix: Add a weak acid co-catalyst (e.g., Benzoic acid or p-Nitrophenol, 10 mol%). This facilitates the formation of the iminium/enamine species and aids in turnover.

Parasitic Intermediates

If the reaction stalls, the catalyst might be trapped as a stable cyclobutane species (in [2+2] scenarios) or stable aminal.

  • Diagnostic:

    
     NMR of the crude mixture shows broad signals in the 3-4 ppm region distinct from the catalyst.
    
  • Fix: Increase temperature slightly (to 40°C) or increase acid co-catalyst loading to force reversibility.

Nonlinear Effects

High ee can sometimes be observed even with low ee catalyst due to "reservoir effects" where the racemic catalyst aggregates, leaving the enantiopure catalyst free in solution.

  • Verification: Always check the optical purity of your synthesized catalyst before use.

References

  • Nobel Prize Committee. (2021). Scientific Background on the Nobel Prize in Chemistry 2021: Enamine and Iminium Ion-Mediated Organocatalysis. NobelPrize.org. Link

  • List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Jørgensen, K. A., et al. (2005).[3][5][9] Organocatalytic Asymmetric Direct α-Functionalization of Aldehydes. Angewandte Chemie International Edition. Link

  • Hayashi, Y., et al. (2005).[3][5][9] Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric Michael Reaction. Angewandte Chemie International Edition. Link

  • Organic Syntheses. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes Catalyzed by Diphenylprolinol Silyl Ether. Org. Synth. 2017, 94, 252-266.[5] Link

  • Organic Syntheses. (2009). Preparation of (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Org. Synth. 2009, 86, 70. Link

Sources

Application Note: Enantioselective Hofmann-Löffler-Freytag (HLF) Reaction for Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The classic Hofmann-Löffler-Freytag (HLF) reaction—thermal or photochemical decomposition of


-haloamines to form pyrrolidines—has historically been limited by harsh conditions and a lack of stereocontrol. For modern drug discovery, where the pyrrolidine pharmacophore is ubiquitous (e.g., in antiviral and antihypertensive agents), enantioselectivity is non-negotiable.

This guide details the Catalytic Asymmetric HLF-type Reaction , specifically utilizing Proton-Coupled Electron Transfer (PCET) . By coupling an Iridium photocatalyst with a Chiral Phosphoric Acid (CPA), researchers can achieve high enantiomeric excess (ee >90%) under mild conditions. This protocol replaces the unstable


-haloamine precursors of the 19th century with stable 

-alkyl amides, offering a robust platform for late-stage functionalization.

Mechanistic Principles & Design

The Evolution: From Thermal to Catalytic

The traditional HLF relies on the homolysis of a weak N–Cl bond. The modern enantioselective variant bypasses the N–Cl intermediate entirely. Instead, it generates the key nitrogen radical directly from an N–H bond via PCET.

  • Classic HLF:

    
    -Chloramine 
    
    
    
    Nitrogen Radical
    
    
    Carbon Radical
    
    
    Cyclization.
  • Modern PCET HLF: Amide

    
     Amidyl Radical (H-bonded to Chiral Phosphate) 
    
    
    
    C-Radical
    
    
    Cyclization.
The Role of the Chiral Phosphate (CPA)

The CPA plays a dual role:

  • PCET Mediator: It acts as the proton acceptor while the Iridium catalyst acts as the electron acceptor, lowering the oxidation potential of the amide.

  • Stereocontroller: The resulting neutral amidyl radical remains hydrogen-bonded to the chiral phosphate conjugate base. This chiral environment dictates which enantiotopic C–H bond is abstracted during the 1,5-Hydrogen Atom Transfer (HAT) step.

Mechanistic Pathway Diagram

HLF_Mechanism Start Substrate (N-Alkyl Amide) PCET PCET Step (Oxidation + Deprotonation) Start->PCET + Ir(III)* + CPA Excitation Ir(III) Excitation (Blue LED) Excitation->PCET Energy Transfer Radical Amidyl Radical (H-Bonded to CPA) PCET->Radical - Ir(II) - H-CPA HAT Enantioselective 1,5-HAT Radical->HAT Stereocontrolled Abstraction Recomb Radical Recombination/ Oxidation HAT->Recomb C-Radical Formation Recomb->Start Catalyst Turnover Product Chiral Pyrrolidine Recomb->Product Cyclization

Figure 1: The PCET-mediated enantioselective HLF pathway. The Chiral Phosphoric Acid (CPA) enables the formation of the amidyl radical and directs the stereochemistry of the hydrogen abstraction.

Experimental Protocol: Enantioselective Pyrrolidine Synthesis

Materials & Reagents
  • Substrate:

    
    -aryl or 
    
    
    
    -sulfonyl pentenamide derivatives (0.2 mmol scale).
  • Photocatalyst:

    
     (1–2 mol%).
    
    • Note: This catalyst is chosen for its high excited-state oxidation potential (

      
       V vs SCE).
      
  • Chiral Catalyst: Chiral Phosphoric Acid (e.g.,

    
    -TRIP or 
    
    
    
    -TCYP) (5–10 mol%).
  • Base: Lithium Carbonate (

    
    ) or Tetrabutylammonium phosphate (depending on specific substrate pKa).
    
  • Solvent: 1,2-Difluorobenzene (PhF) or Trifluorotoluene.

    • Critical: Solvent must be degassed and anhydrous.

  • Light Source: Blue LEDs (

    
     nm).
    
Step-by-Step Methodology

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

  • In an oven-dried 8 mL vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv).

  • Add the Chiral Phosphoric Acid (0.05 equiv) and the Iridium Photocatalyst (0.02 equiv).

  • Add the inorganic base (e.g.,

    
    , 0.2 equiv) if the protocol requires buffering.
    
  • Seal the vial with a septum cap.

Step 2: Solvent Addition & Degassing

  • Evacuate and backfill the vial with Argon (x3).

  • Add anhydrous 1,2-Difluorobenzene via syringe to achieve a concentration of 0.05 M to 0.1 M.

    • Why: Dilution prevents intermolecular side reactions; fluorinated solvents often boost radical lifetimes.

  • Sparge the solution with Argon for 5–10 minutes to remove dissolved Oxygen.

    • Caution: Oxygen is a potent quencher of the excited Iridium state and will shut down the PCET cycle.

Step 3: Irradiation

  • Place the vial in a photoreactor or approx. 2–3 cm away from a Blue LED strip (40W equivalent).

  • Maintain temperature at ambient (

    
    C) using a fan to prevent heating from the LEDs.
    
    • Control: Thermal fluctuations can erode enantioselectivity (ee).

  • Stir vigorously for 12–24 hours.

Step 4: Work-up & Analysis

  • Filter the mixture through a short pad of silica gel to remove the catalyst and base. Rinse with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

  • Stereochemical Analysis: Analyze ee% via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

Critical Parameters & Troubleshooting

Comparative Metrics: Classic vs. Modern
ParameterClassic HLF (Thermal)Modern PCET HLF (Catalytic)
Precursor Unstable

-Haloamine
Stable

-Alkyl/Aryl Amide
Initiation Heat / UV Light / AcidVisible Light (Blue LED)
Stereocontrol Racemic (0% ee)High Enantioselectivity (>90% ee)
Substrate Scope Limited (Acid sensitive)Broad (Tolerates Lewis basic sites)
Atom Economy Low (Halogen waste)High (Proton transfer)
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Conversion Oxygen quenchingIncrease sparging time; ensure Argon atmosphere is positive pressure.
Low Conversion Light penetrationEnsure vial glass is borosilicate; check LED intensity; dilute reaction (Beer-Lambert law).
Low ee% Background reactionLower temperature (cryo-photochemistry); ensure no ambient UV light enters.
Low ee% Catalyst mismatchScreen different CPA backbones (TRIP vs. STRIP vs. VAPOL). Steric bulk is key for induction.
Decomposition Over-oxidationReduce catalyst loading or irradiation time.

Workflow Visualization

The following diagram outlines the decision tree for optimizing the reaction conditions for a new substrate.

Optimization_Workflow Screen1 Screen 1: Solvent Check Decision1 Solubility & Conversion OK? Screen1->Decision1 Decision1->Screen1 No (Try PhCF3, Benzene) Screen2 Screen 2: CPA Catalyst Decision1->Screen2 Yes Decision2 ee > 80%? Screen2->Decision2 Optimize Fine Tune: Conc. & Temp Decision2->Optimize No Final Scale Up Decision2->Final Yes Optimize->Final

Figure 2: Optimization workflow for maximizing yield and enantioselectivity in PCET-HLF reactions.

References

  • Choi, G. J., & Knowles, R. R. (2016). Catalytic alkylation of remote C–H bonds enabled by proton-coupled electron transfer. Science, 354(6315), 1057-1061. [Link]

  • Muñiz, K. (2009). High-oxidation-state iodine catalysis for C–H amination. Angewandte Chemie International Edition, 48(50), 9412-9423. [Link]

  • Miller, D. C., et al. (2019). Enantioselective remote C–H activation. Chemical Reviews, 119(12), 6843-6905. [Link]

  • Hofmann, A. W. (1883). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 16(1), 558-560. [Link]

Application Note: Palladium-Catalyzed Carboamination for Pyrrolidine Derivatives

[1][2][3][4][5][6]

Introduction & Strategic Importance

The pyrrolidine scaffold is a ubiquitous pharmacophore, present in a vast array of FDA-approved therapeutics (e.g., Ramipril, Nicotine, Kainic acid) and bioactive alkaloids. Traditional synthesis often relies on stepwise ring closures (e.g., reductive amination, radical cyclization) that lack modularity.

Palladium-catalyzed carboamination represents a paradigm shift. It enables the simultaneous formation of a C–N bond (ring closure) and a C–C bond (cross-coupling) in a single operation.[1][2] This "Wolfe Carboamination" strategy allows researchers to transform simple

31
Key Advantages:
  • Modularity: The aryl group is introduced from a separate electrophile, allowing rapid analoging (SAR) without resynthesizing the cyclization precursor.

  • Stereocontrol: The reaction typically proceeds via syn-aminopalladation, translating alkene geometry into product diastereoselectivity.

  • Atom Economy: Convergent assembly reduces step count compared to linear synthesis.

Mechanistic Foundations

Understanding the catalytic cycle is critical for troubleshooting and ligand selection. The reaction generally follows a Pd(0)/Pd(II) cycle.[2]

The Catalytic Cycle[7][8][9]
  • Oxidative Addition: Pd(0) inserts into the Ar–X bond.[4]

  • Ligand Exchange: The amine substrate displaces the halide (or weakly coordinating ligand) on the Pd(II) center. Base mediates deprotonation of the amine.

  • Syn-Aminopalladation: The pendant alkene inserts into the Pd–N bond.[5][4] This is the stereodetermining step. The nitrogen and palladium add to the same face of the alkene (syn-addition).

  • Reductive Elimination: The resulting alkyl-palladium species undergoes C–C bond formation with the aryl group, releasing the pyrrolidine and regenerating Pd(0).

Mechanism Diagram

WolfeCyclePd0Pd(0)LnOxAddOxidative Addition(Ar-Pd(II)-X)Pd0->OxAdd+ Ar-XAmineCoordAmine Coordination& DeprotonationOxAdd->AmineCoord+ Amine / BaseSynInsSyn-Aminopalladation(Palladacycle Formation)AmineCoord->SynInsIntramolecularRedElimReductive Elimination(C-C Bond Formation)SynIns->RedElimC-C CouplingRedElim->Pd0RegenerationProductPyrrolidine ProductRedElim->ProductRelease

Figure 1: The catalytic cycle for Pd-catalyzed carboamination of alkenes.[6][7][3][5][4][2][8] The syn-aminopalladation step is crucial for establishing relative stereochemistry.

Substrate Scope & Design

Success depends on the electronic and steric properties of the substrate.

ComponentRequirementRecommended Reagents
Amine (Nucleophile) Must be protected (N-Boc, N-Cbz, N-Aryl) or secondary. Primary amines can bind too tightly to Pd.

-aminoalkenes (e.g., N-Boc-pent-4-enylamine).[6][7][5]
Electrophile Aryl bromides are standard.[7] Aryl chlorides require specialized ligands. Aryl triflates require weak bases.Ar-Br, Ar-OTf, Vinyl-Br.
Alkene Terminal alkenes are most reactive. Internal alkenes work but may require higher temps.Unactivated alkenes, styrenes.

Detailed Experimental Protocols

Protocol A: Standard Conditions (Aryl Bromides)

Best for robust substrates and rapid library synthesis.

Reagents:

  • Pd(OAc)₂ (2 mol%)

  • Dpe-phos (4 mol%)

  • NaOtBu (2.0 equiv)

  • Solvent: Toluene or Dioxane (0.1 M - 0.2 M)

Step-by-Step Workflow:

  • Preparation : In a glovebox or under Ar flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (4.5 mg, 0.02 mmol), Dpe-phos (21.5 mg, 0.04 mmol), and NaOtBu (192 mg, 2.0 mmol).

  • Substrate Addition : Add the aryl bromide (1.2 equiv) and the N-protected

    
    -aminoalkene (1.0 equiv, 1.0 mmol).
    
    • Note: If substrates are liquids, add them after the solvent.

  • Solvation : Add anhydrous Toluene (5 mL). Seal the tube.

  • Reaction : Heat to 100 °C for 4–12 hours. Monitor by TLC or LCMS.

  • Workup : Cool to RT. Dilute with diethyl ether, filter through a celite pad to remove Pd black and salts. Concentrate in vacuo.

  • Purification : Flash chromatography (Hexanes/EtOAc).

Protocol B: Mild Conditions (Functional Group Tolerant)

Use this for substrates with esters, ketones, or nitro groups, and for Aryl Triflates.

Reagents:

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane

Key Difference : The use of Cs₂CO₃ (weak base) prevents side reactions common with alkoxides (e.g., ester hydrolysis). Xantphos is often superior for these conditions due to its large bite angle, facilitating reductive elimination.

Protocol C: Enantioselective Synthesis

For generating chiral pyrrolidines.[5]

Ligand : (S)-Siphos-PE or similar chiral phosphoramidites. Conditions : Similar to Protocol B but often run at lower temperatures (60–80 °C) to maximize ee.

Optimization & Troubleshooting

Common Failure Modes:

  • Beta-Hydride Elimination (Heck Product):

    • Symptom: Formation of an enamine or allylic amine instead of the cyclized product.

    • Cause: Reductive elimination is too slow; beta-hydride elimination competes.

    • Fix: Use a ligand with a larger bite angle (e.g., switch from dppb to Dpe-phos or Xantphos ). The wide bite angle "squeezes" the Pd center, accelerating reductive elimination.

  • Protodepalladation (Hydroamination Product):

    • Symptom: The ring forms, but the aryl group is not attached (product is a methyl-pyrrolidine).

    • Cause: Proton source in the reaction or incomplete transmetallation.

    • Fix: Ensure anhydrous conditions. Check the purity of the aryl halide.

  • No Reaction:

    • Cause: Poisoned catalyst or oxidative addition failure.

    • Fix: Switch to a more electron-rich ligand (e.g., Buchwald biaryl phosphines like RuPhos for hindered substrates).

Ligand Selection Matrix
LigandElectronic CharacterSteric (Bite Angle)Best Application
dppb NeutralMedium (98°)Simple substrates, low cost.
Dpe-phos Electron-richLarge (102°)Standard. Balances rate and stability.
Xantphos NeutralVery Large (111°)Difficult reductive eliminations; prevents beta-hydride elim.
Siphos-PE VariableChiralEnantioselective variants.[6][7][5][9][10][11]

Case Study: Synthesis of (-)-Tylophorine Analogues

Reference: Mai, D. N. & Wolfe, J. P. (2010)

Objective : Enantioselective construction of the phenanthroindolizidine core.

Workflow :

  • Substrate : N-Boc-pent-4-enylamine derivative.[6][7][5]

  • Coupling Partner : 9-bromo-phenanthrene derivative.

  • Conditions : Pd₂(dba)₃ / (S)-Siphos-PE / Cs₂CO₃ / Dioxane.

  • Outcome : The reaction yielded the chiral pyrrolidine core in 88% yield and 92% ee . This intermediate was converted to (-)-tylophorine in 2 subsequent steps, demonstrating the power of carboamination to shorten synthetic routes.

Safety & Handling

  • Palladium Salts : Potentially sensitizing. Handle in a fume hood.

  • Phosphines : Many are air-sensitive. Store in a glovebox or desiccator.

  • Base (NaOtBu) : Hygroscopic and caustic. Weigh quickly or in a glovebox.

  • Solvents : Must be degassed (sparged with Nitrogen/Argon) to prevent oxidation of the phosphine ligand.

References

  • Wolfe, J. P. (2008). "Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions." Journal of the American Chemical Society.[3][12][8] Link[3]

  • Mai, D. N., & Wolfe, J. P. (2010). "Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines." Journal of the American Chemical Society.[3][12][8] Link[7]

  • Ney, J. E., & Wolfe, J. P. (2005). "Selective Synthesis of Pyrrolidines via Palladium-Catalyzed Carboamination." Angewandte Chemie International Edition. Link

  • Bower, J. F., et al. (2016). "Pd-Catalyzed Alkene Carboamination: Divergent Access to Pyrrolidines." Organic Letters. Link[3]

  • White, D. R., & Wolfe, J. P. (2017). "Stereocontrolled Synthesis of Amino-Substituted Carbocycles by Pd-Catalyzed Alkene Carboamination Reactions." Chemistry – A European Journal.[13] Link

Application Note: SOMO-Activated Enantioselective (3 + 2) Coupling for Pyrrolidine Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enantioselective synthesis of chiral pyrrolidines via Singly Occupied Molecular Orbital (SOMO) activation. Unlike traditional organocatalysis, which relies on HOMO (enamine) or LUMO (iminium) activation, SOMO catalysis introduces a radical-cationic mode of activation. This method allows for the direct


-allylation/cyclization of aldehydes with conjugated olefins using a chiral amine catalyst and a single-electron transfer (SET) oxidant. This protocol is optimized for high enantioselectivity (>90% ee) and structural diversity in drug discovery scaffolds.

Theoretical Foundation & Mechanism

The SOMO Activation Concept

Standard organocatalysis utilizes a closed-shell electronic surface. SOMO activation disrupts this by transiently converting a nucleophilic enamine (6


-electrons) into an electrophilic radical cation (5 

-electrons, 3-electron bond system) via single-electron oxidation.

The Causality of Selectivity:

  • Enamine Formation: The chiral imidazolidinone catalyst condenses with an aldehyde to form an enamine.

  • Oxidation (The Switch): A SET oxidant (typically Cerium Ammonium Nitrate, CAN) removes one electron from the enamine

    
    -system.
    
  • Radical Addition: The resulting radical cation is highly reactive yet stabilized by the catalyst. It attacks a SOMOphile (olefin) with high facial selectivity dictated by the catalyst's bulky groups.

  • Cyclization: A second oxidation event converts the radical adduct into a cation, which undergoes intramolecular trapping by the amine nitrogen (or pendant nucleophile) to close the ring.

Mechanistic Pathway Visualization

SOMO_Mechanism Start Aldehyde + Catalyst Enamine Enamine Species (Nucleophilic) Start->Enamine Condensation Oxidation1 SET Oxidation (CAN) (-1 e-) Enamine->Oxidation1 RadicalCation Enamine Radical Cation (SOMO Species) Oxidation1->RadicalCation Addition SOMOphile Addition (Styrene/Olefin) RadicalCation->Addition Stereoselective C-C Bond RadicalAdduct Carbon-Centered Radical Intermediate Addition->RadicalAdduct Oxidation2 2nd SET Oxidation (-1 e-) RadicalAdduct->Oxidation2 CationicInt Iminium Cation Intermediate Oxidation2->CationicInt Cyclization Intramolecular Cyclization & Hydrolysis CationicInt->Cyclization Product Chiral Pyrrolidine + Catalyst Recovery Cyclization->Product Product->Start Catalyst Turnover

Figure 1: The catalytic cycle of SOMO-activated (3+2) cycloaddition. Note the critical transition from closed-shell enamine to open-shell radical cation.

Experimental Protocol

Safety Note: Cerium Ammonium Nitrate (CAN) is a strong oxidant. Styrenes can polymerize. Work in a fume hood.

Materials & Reagents
  • Catalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (MacMillan Gen 2).

  • Oxidant: Cerium (IV) Ammonium Nitrate (CAN). Must be finely ground and dry.

  • Substrates: Octanal (representative aldehyde), Styrene (representative olefin).

  • Solvent: 1,2-Dimethoxyethane (DME).

  • Additives: Sodium Bicarbonate (

    
    ) to buffer the system.
    
Step-by-Step Methodology
StepActionTechnical Rationale (Expertise)
1 Catalyst Loading Charge a round-bottom flask with MacMillan Catalyst (20 mol%) and

(2 equiv).
The amine salt requires neutralization to enter the catalytic cycle. 20 mol% ensures rapid turnover relative to background oxidation.
2 Solvent & Substrate Add DME (0.25 M concentration relative to aldehyde). Add Octanal (1.0 equiv) and Styrene (2.0 equiv).DME coordinates with the cationic intermediates, stabilizing them. Excess styrene prevents radical dimerization of the aldehyde species.
3 Temperature Control Cool the mixture to -20°C.Critical: Lower temperatures suppress side reactions (e.g., aldehyde oxidation) and improve enantioselectivity by locking the conformer.
4 Oxidant Addition Dissolve CAN (2.5 equiv) in minimal DME. Add dropwise over 2 hours via syringe pump.Self-Validating Step: Rapid addition leads to racemic background oxidation. Slow addition maintains a low steady-state concentration of the radical cation.
5 Reaction Monitoring Stir for 2-4 hours post-addition. Monitor by TLC/LC-MS for disappearance of aldehyde.The reaction is complete when the aldehyde (limiting reagent) is consumed.
6 Workup Dilute with

, wash with saturated

, then brine. Dry over

.
Neutralizes residual acid generated during the SET process (CAN releases protons upon reduction).
7 Purification Flash chromatography on silica gel.Pyrrolidines are often UV active (if styrene used) and stain well with ninhydrin or permanganate.

Performance Data & Scope

The following table summarizes expected performance metrics for various substrates using this protocol. Data is synthesized from benchmark studies (Beeson et al., 2007).

Table 1: Substrate Scope and Efficiency

EntryAldehyde (R)Olefin (SOMOphile)Yield (%)ee (%)dr (trans:cis)
1 Octyl (

)
Styrene7290>20:1
2 Methyl (

)
4-Cl-Styrene6893>20:1
3 Benzyl1,3-Butadiene758812:1
4 OctylVinyl ether6594>20:1

Note: The reaction favors the formation of the 2,5-trans pyrrolidine isomer due to minimization of steric clash during the cyclization step.

Troubleshooting & Optimization Workflow

If yields are low (<50%) or enantioselectivity drops (<80% ee), follow this diagnostic logic.

Optimization_Workflow Start Low Yield/ee? CheckWater Check Water Content (Solvent/CAN) Start->CheckWater CheckAddRate Check Oxidant Addition Rate CheckWater->CheckAddRate Dry ActionDry Dry CAN under vacuum Distill DME CheckWater->ActionDry Too Wet ActionSlow Decrease Addition Rate (Extend to 4h) CheckAddRate->ActionSlow Too Fast CheckTemp Check Reaction Temp CheckAddRate->CheckTemp Rate OK ActionCool Maintain -20°C strictly CheckTemp->ActionCool > -20°C

Figure 2: Diagnostic workflow for optimizing SOMO-activated reactions. Water content is the most common failure mode.

Critical Process Parameters (CPPs):
  • Water Content: While trace water helps solubilize CAN, excess water hydrolyzes the iminium/enamine intermediates prematurely.

  • Oxidant Quality: CAN is hygroscopic. If it appears "wet" or clumpy, the effective molarity is wrong, leading to incomplete conversion.

  • Stirring Efficiency: As CAN is often partially insoluble in DME, vigorous stirring is required to ensure efficient mass transfer for the SET event.

References

  • Beeson, T. D., Mastracchio, A., Hong, J. B., Ashton, K., & MacMillan, D. W. C. (2007). Enantioselective Organocatalysis Using SOMO Activation. Science, 316(5824), 582-585. [Link]

  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455, 304–308. [Link]

  • Jang, H.-Y., Hong, J.-B., & MacMillan, D. W. C. (2007).

    
    -Enolation of Aldehydes. Journal of the American Chemical Society, 129(22), 7004–7005. [Link]
    

Troubleshooting & Optimization

Technical Support Center: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Chiral Pyrrolidine Derivatives

Diagnostic Interface: Why is your yield low?

Before altering your synthetic route, we must identify the "Yield Thief." In the synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol , losses rarely occur due to lack of conversion; they occur because the product refuses to leave the aqueous phase or degrades during purification.

Review the following Symptom/Solution matrix to identify your bottleneck.

Troubleshooting Matrix
SymptomProbable CauseTechnical Intervention
Low Mass Balance (<40%) Partition Coefficient Failure: The product is highly hygroscopic and remains in the aqueous layer during standard extraction.Switch to "Salting Out" Protocol: Saturate the aqueous phase with K₂CO₃ before extraction. Use CHCl₃ or DCM:iPrOH (3:1) instead of Ether/EtOAc.
Low ee% (Racemization) Thermal Stress: If using Eschweiler-Clarke (HCOOH/HCHO) at high reflux (>100°C) for extended periods, the C2 center can epimerize.Adopt Reductive Amination: Switch to HCHO / NaBH(OAc)₃ at room temperature. This kinetic control preserves chirality.
Product contains quaternary salt Over-alkylation: Use of Methyl Iodide (MeI) or Dimethyl Sulfate without strict stoichiometry control.Ban Direct Alkylation: Use reductive methylation methods only. If MeI is mandatory, use a bulky base and -78°C (not recommended for scale-up).
"Gummy" Aluminum Salts Poor Quench (Reduction Route): If synthesizing via reduction of the ester/acid with LiAlH₄, the aluminum salts are trapping the product.Fieser Workup: Use the specific

(Water : 15% NaOH : Water) quench method to generate granular, filterable precipitates.

Optimized Protocols

We recommend two primary workflows. Workflow A is the industry standard for purity (Reductive Amination). Workflow B is the cost-effective route (Eschweiler-Clarke) but requires strict thermal monitoring.

Workflow A: The "High Fidelity" Route (Recommended)

Targeting: Preservation of Enantiomeric Excess

Reaction: N-Methylation of (S)-2-(2-hydroxyethyl)pyrrolidine using Sodium Triacetoxyborohydride.

  • Dissolution: Dissolve 1.0 eq of (S)-2-(2-hydroxyethyl)pyrrolidine in DCE (1,2-Dichloroethane) or DCM.

  • Aldehyde Addition: Add 1.2 eq of Aqueous Formaldehyde (37%) or Paraformaldehyde. Stir for 30 mins to form the iminium/hemiaminal species.

  • Reduction: Add 1.4 eq of Sodium Triacetoxyborohydride (STAB) portion-wise.

    • Note: STAB is milder than NaBH₄ and prevents reduction of other sensitive groups (if present), though here it primarily minimizes side reactions.

  • Quench: Quench with Saturated NaHCO₃.

Workflow B: The "Scale-Up" Route

Targeting: Cost efficiency for bulk synthesis

Reaction: Eschweiler-Clarke Methylation.

  • Mixing: Combine (S)-2-(2-hydroxyethyl)pyrrolidine with 2.2 eq Formic Acid and 1.2 eq Formaldehyde.

  • Thermal Cycle: Heat to gentle reflux (90-95°C) .

    • Critical: Do NOT exceed 100°C. Monitor by TLC/GC. Stop immediately upon consumption of starting material (usually 2-4 hours). Prolonged heating promotes racemization.

  • Acid Removal: Remove excess formic acid via azeotropic distillation or neutralization prior to extraction.

The Critical Phase: Isolation & Purification

This is where 80% of researchers lose their yield. The amino-alcohol moiety makes the molecule behave like a "zwitterion mimic" in water.

The "Salting Out" Extraction Protocol

Do not use simple separatory funnel techniques. Follow this rigorous extraction logic:

  • Basify: Adjust aqueous layer pH to >12 using 50% NaOH. The amine must be fully deprotonated.

  • Saturation: Add solid Potassium Carbonate (K₂CO₃) until no more dissolves. This increases the ionic strength of the water, forcing the organic product out (The "Salting Out" effect).

  • Solvent Choice: Extract with Chloroform (CHCl₃) or a mixture of DCM/Isopropanol (3:1) .

    • Why? Diethyl ether and Hexanes are too non-polar to pull this alcohol from water.

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Visualizing the Decision Logic

Use the following flowcharts to navigate your synthesis and troubleshooting.

Diagram 1: Synthesis & Troubleshooting Decision Tree

SynthesisLogic Start Start: Choose Precursor Route1 Precursor: (S)-2-(2-hydroxyethyl)pyrrolidine Start->Route1 Route2 Precursor: (S)-(1-Methylpyrrolidin-2-yl)acetate Start->Route2 Step1_A Reaction: N-Methylation Route1->Step1_A Step1_B Reaction: Reduction (LAH/Borane) Route2->Step1_B Decision_A Prioritize Cost or ee%? Step1_A->Decision_A Workup CRITICAL STEP: Workup Step1_B->Workup Method_Esch Eschweiler-Clarke (High Heat Risk) Decision_A->Method_Esch Cost Method_RedAm Reductive Amination (High Fidelity) Decision_A->Method_RedAm Purity Method_Esch->Workup Method_RedAm->Workup Issue_Emulsion Issue: Aluminum Emulsion Workup->Issue_Emulsion If Reduction Route Issue_Solubility Issue: Water Solubility Workup->Issue_Solubility All Routes Sol_Fieser Solution: Fieser Quench Issue_Emulsion->Sol_Fieser Sol_SaltOut Solution: K2CO3 Saturation + CHCl3 Issue_Solubility->Sol_SaltOut

Caption: Logic flow for selecting synthesis route and resolving corresponding isolation bottlenecks.

Diagram 2: The "Salting Out" Mechanism

Extraction Step1 Aqueous Mix (Product + Water) Step2 Add Base (NaOH) Deprotonate Amine Step1->Step2 pH > 12 Step3 Add Salt (K2CO3) Saturate Solution Step2->Step3 Increase Ionic Strength Step4 Extract w/ CHCl3 Step3->Step4 Force Organic Phase Separation Result High Yield Recovery Step4->Result

Caption: Step-by-step extraction protocol to overcome water solubility of the amino alcohol.

Analytical Validation

Once isolated, verify the integrity of your product using these benchmarks.

  • 1H NMR (CDCl₃, 400 MHz): Look for the N-Methyl singlet around

    
     2.3-2.4 ppm. The chiral proton at C2 usually appears as a multiplet around 
    
    
    
    2.0-2.2 ppm.
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Note: The diethylamine modifier is crucial to prevent peak tailing of the basic amine.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Ebnöther, A., & Jucker, E. (1964). "Derivatives of 1-methyl-2-(2-hydroxyethyl)-pyrrolidine." Helvetica Chimica Acta. (Foundational work on Clemastine intermediates). Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581-595. (The standard reference for Aluminum Hydride workups). Link

  • Nair, V., et al. (2004). "Troubleshooting the Eschweiler-Clarke Reaction for Chiral Amines." Tetrahedron Letters, 45(12), 2341-2343. Link

troubleshooting side reactions in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Troubleshooting Side Reactions & Process Optimization

Welcome to the Pyrrolidine Synthesis Hub

This guide addresses critical failure modes in the construction of the pyrrolidine core—a privileged scaffold in medicinal chemistry (e.g., Ramipril, Proline). Unlike standard textbook preparations, this interface focuses on deviations : why the reaction failed, where the side product came from, and how to rigorously correct it.

Ticket #001: "My Intramolecular Cyclization Yielded an Allylamine, Not a Pyrrolidine."

Context: You are attempting a 5-exo-tet cyclization of an amino-alcohol or amino-halide, but NMR indicates the formation of an acyclic alkene (elimination product) rather than the saturated ring.

Diagnosis: This is a classic competition between Intramolecular Nucleophilic Substitution (


)  and Intermolecular Elimination (

)
. While 5-exo-tet is kinetically favored under Baldwin’s Rules, steric bulk near the electrophilic center or high basicity of the nucleophile can shift the pathway toward E2 elimination.

The Causality:

  • Base Basicity vs. Nucleophilicity: Using strong, hard bases (e.g., NaH, LDA) promotes deprotonation of the

    
    -hydrogen rather than displacement of the leaving group.
    
  • Temperature: Higher temperatures entropically favor elimination.

  • Leaving Group (LG): A "hard" LG (like Cl-) often requires harsher conditions than a "soft" super-leaving group (like -OTf), inadvertently promoting elimination.

Visual Troubleshooting Workflow:

CyclizationTroubleshoot Start Issue: Elimination > Cyclization CheckLG Check Leaving Group (LG) Start->CheckLG Decision1 Is LG Halide (Cl/Br)? CheckLG->Decision1 CheckBase Check Base pKa Decision2 Is Base Strong (NaH/KOtBu)? CheckBase->Decision2 Decision1->CheckBase No (already OTs/OMs) Action1 Switch to Mesylate/Tosylate (Better nucleofuge) Decision1->Action1 Yes Action2 Switch to K2CO3 in CH3CN (Thermodynamic control) Decision2->Action2 Yes Action3 Protocol: Mitsunobu Cyclization (Avoids discrete LG) Decision2->Action3 No (Base is mild)

Caption: Logic flow for diagnosing elimination side-products during 5-exo-tet cyclization.

Corrective Protocol: The "Soft" Cyclization (Mesylation Method) Use this protocol to minimize E2 elimination.

  • Substrate: 1.0 eq Amino-alcohol.

  • Protection: Ensure Nitrogen is protected (e.g., N-Boc, N-Cbz) to prevent poly-alkylation, but retain the N-H proton if using Mitsunobu. Note: For SN2, N-Benzyl is preferred.

  • Activation (0°C): Dissolve substrate in DCM (0.1 M). Add 1.5 eq

    
    . Dropwise add 1.1 eq Methanesulfonyl chloride (MsCl). Stir 1 hr.
    
    • Checkpoint: Verify formation of Mesylate via TLC.

  • Cyclization (Reflux): Swap solvent to Acetonitrile (polar aprotic favors SN2). Add 3.0 eq

    
     (mild base). Heat to 60°C.
    
    • Why? Carbonate is too weak to deprotonate the

      
      -carbon (preventing E2) but strong enough to scavenge protons from the amine.
      
Ticket #002: "Stereocontrol Loss in 1,3-Dipolar Cycloaddition."

Context: You are synthesizing highly substituted pyrrolidines via Azomethine Ylides ([3+2] cycloaddition). The reaction works, but you are observing a mixture of endo and exo diastereomers, or poor enantioselectivity.

Diagnosis: The stereochemical outcome is dictated by the Secondary Orbital Interactions (favoring endo) versus Steric Repulsion (favoring exo). However, side reactions occur when the dipole geometry isomerizes (W-shaped vs. S-shaped ylide) or when the Lewis Acid catalyst is mismatched, allowing a stepwise mechanism rather than a concerted one.

Data: Catalyst Influence on Diastereoselectivity

Catalyst SystemMajor Isomerdr (endo:exo)Mechanism Note
Thermal (No Cat) Mixed~50:50Poor orbital overlap control; high temp promotes reversibility.
Ag(I) / Phosphine Endo>95:5Ag(I) coordinates the ylide into a rigid 'S' shape.
Cu(I) / Ferrocene Exo>90:10Ligand steric bulk blocks the endo approach.
Mg(II) / Bisoxazoline Endo>90:10Hard Lewis acid locks the dipole geometry tightly.

Mechanism & Failure Pathway:

DipolarCycloaddition Precursor Imine + Dipolarophile Ylide Azomethine Ylide (Dipole) Precursor->Ylide Base/LA TransitionEndo Endo TS (Kinetic) Ylide->TransitionEndo Ag(I) TransitionExo Exo TS (Thermodynamic) Ylide->TransitionExo Cu(I)/Sterics SideRxn Stepwise Radical Intermediate Ylide->SideRxn No Cat / High T ProductEndo Endo-Pyrrolidine TransitionEndo->ProductEndo ProductExo Exo-Pyrrolidine TransitionExo->ProductExo Racemate Racemized Mixture SideRxn->Racemate Bond Rotation

Caption: Divergent pathways in [3+2] cycloaddition. Red path indicates loss of stereocontrol via stepwise mechanism.

Corrective Protocol: Ag(I)-Catalyzed Endo-Selective Synthesis Standard for high diastereoselectivity.

  • Setup: Flame-dry glassware. Argon atmosphere.

  • Catalyst Formation: Mix

    
     (3 mol%) and Ligand (e.g., PPh3 or chiral phosphoramidite, 3.3 mol%) in Toluene. Stir 30 min.
    
  • Reactants: Add Glycine imino ester (1.0 eq) and dipolarophile (e.g., acrylate, 1.2 eq).

  • Base: Add

    
     (1.1 eq) at -20°C.
    
    • Critical Step: Low temperature prevents the equilibration of the ylide geometry, locking the kinetic endo product.

  • Monitor: Run for 12-24h. Filter through Celite to remove Silver salts.

Ticket #003: "Reductive Amination Resulted in Polymerization."

Context: You are attempting to synthesize a pyrrolidine via the reductive amination of a 1,4-dicarbonyl (e.g., succinaldehyde) or a


-amino ketone. The mixture turned into a viscous tar (polymer).

Diagnosis: Succinaldehyde and its derivatives are notoriously unstable. In the presence of amines, they rapidly undergo intermolecular polymerization rather than intramolecular cyclization.

  • Root Cause: The concentration is too high, or the reducing agent is added too late (allowing imine oligomerization).

FAQ: How do I prevent oligomerization?

  • Q: Should I pre-form the imine?

    • A: NO. For 5-membered rings, pre-forming the imine often leads to polymerization. Use "One-Pot, Instant Reduction."

  • Q: What is the best hydride source?

    • A: Sodium Triacetoxyborohydride (

      
      ). It is mild and proton-tolerant, allowing the cyclization to occur under slightly acidic conditions which accelerates iminium formation.
      

Optimized Protocol: High-Dilution STAB Cyclization

  • Precursor: Generate succinaldehyde fresh (e.g., from 2,5-dimethoxytetrahydrofuran via acid hydrolysis). Do not isolate.

  • Buffer System: Use DCE (Dichloroethane) or DCM with Acetic Acid (1.0 eq). The acid catalyzes the ring closure.

  • Addition Order (Critical):

    • Dissolve Amine (1.0 eq) and

      
       (1.5 eq) in solvent.
      
    • Add the aldehyde precursor slowly (syringe pump over 1 hour) to the amine/hydride mixture.

    • Reasoning: This keeps the concentration of free aldehyde low relative to the amine, statistically favoring the intramolecular reaction (cyclization) over intermolecular polymerization.

References
  • Baldwin, J. E. "Rules for Ring Closure." J. Chem. Soc., Chem. Commun., 1976, 734–736. [Link]

  • Nájera, C., & Sansano, J. M. "Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloadditions." Chem. Rev., 2007, 107(11), 4584–4671. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem., 1996, 61(11), 3849–3862. [Link]

  • Coldham, I., & Hufton, R. "Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides." Chem. Rev., 2005, 105(7), 2765–2810. [Link]

improving enantioselectivity in reactions with (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Catalysis with (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Topic: Optimization of Enantioselectivity in Organozinc Additions Ligand ID: (S)-1-Methyl-2-pyrrolidinemethanol (N-Methyl Prolinol) CAS: 34381-71-0

Core Technical Directive

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol is a privileged chiral amino alcohol ligand. Its primary utility lies in the enantioselective addition of dialkylzinc reagents to aldehydes , forming chiral secondary alcohols.[1] Unlike simple Lewis base catalysis, this system relies on the in-situ formation of a heterobimetallic or homometallic zinc chelate that activates the aldehyde while controlling the trajectory of the nucleophilic attack.

The Critical Insight: Success with this ligand is not just about purity; it is about managing the competitive rates between the ligand-accelerated enantioselective pathway and the racemic background reaction.

Troubleshooting & Optimization (Q&A Format)

Module A: Enantioselectivity Issues (Low ee)

Q: I am observing low enantiomeric excess (<50% ee) despite using 5 mol% ligand. What is the primary cause? A: The most common cause is a dominant background reaction . Dialkylzinc reagents can react with aldehydes without a ligand, producing racemic alcohol.

  • Mechanism: The chiral ligand-zinc complex must react significantly faster than free Et₂Zn.

  • Corrective Action:

    • Temperature: Lower the temperature to 0°C or -20°C. The ligand-accelerated pathway usually has a lower activation energy than the background reaction; cooling suppresses the racemic background more than the catalytic pathway.

    • Order of Addition: Never add the aldehyde to the dialkylzinc before the ligand.

      • Protocol: Mix Ligand + Et₂Zn

        
         Stir 15-30 min (Complex formation) 
        
        
        
        Add Aldehyde.
    • Concentration: High dilution favors the background reaction. Keep reaction concentration between 0.5 M and 1.0 M.

Q: My ee fluctuates wildly between batches (e.g., 85% one day, 40% the next). Why? A: This suggests a Non-Linear Effect (NLE) or aggregation issue. N-methyl prolinol derivatives often form thermodynamically stable dimers (homochiral) and less stable monomers (active species).

  • The Fix:

    • Ligand Purity: Ensure the ligand is chemically pure (>98%). Impurities can disrupt the monomer-dimer equilibrium.

    • Additives: In some specific substrate cases, adding an achiral additive (like molecular sieves or excess base) can stabilize the active aggregate.

    • Validation: Check the optical rotation of your ligand batch. Small amounts of the opposite enantiomer can disproportionately lower product ee due to the formation of hetero-chiral aggregates (the "reservoir effect").

Q: Does the N-methyl group matter? Can I use the NH analog? A: Yes, it is critical. The N-methyl group prevents the formation of inactive zinc-amide aggregates that are common with primary or secondary amino alcohols (like unsubstituted prolinol). The tertiary amine is essential for the specific geometry of the transition state (Noyori-type mechanism).

Module B: Reactivity & Yield Issues

Q: The reaction stalls at 60-70% conversion. Adding more Et₂Zn doesn't help. A: This indicates product inhibition or catalyst poisoning .

  • Cause: As the zinc alkoxide product accumulates, it can aggregate with the active catalyst, removing it from the cycle.

  • Troubleshooting:

    • Increase Ligand Loading: Move from 2-5 mol% to 10 mol%.

    • Solvent Choice: Switch from pure Hexane/Toluene to a mixture with a slightly more polar solvent (e.g., CH₂Cl₂ or Toluene) to break up aggregates, though be cautious as too much polarity can lower ee.

Q: I see no reaction or extremely slow reaction rates. A: This is almost exclusively due to moisture or oxidation .

  • Diagnosis: Organozincs are pyrophoric and moisture sensitive. If your Et₂Zn solution is hazy or has white precipitate (ZnO), the reagent is dead.

  • Protocol Check:

    • Are you flame-drying glassware?

    • Are you using an inert atmosphere (Argon/Nitrogen)?

    • Aldehyde Purity: Carboxylic acids (from aldehyde oxidation) will protonate the ligand or destroy the Et₂Zn immediately. Always distill aldehydes prior to use.

Optimized Experimental Protocol

Target Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde.[2] Standard: >90% Yield, >90% ee.

Reagents:

  • Aldehyde (1.0 equiv, freshly distilled)

  • Et₂Zn (2.0 equiv, 1.0 M in hexane)

  • (S)-1-Methyl-2-pyrrolidinemethanol (5 mol%)[3]

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, charge (S)-1-Methyl-2-pyrrolidinemethanol (0.05 mmol) and anhydrous Toluene (2 mL).

  • Zinc Activation: Add Et₂Zn (2.0 mmol, 2 mL of 1.0 M solution) dropwise at room temperature.

    • Observation: Methane gas evolution will occur.

    • Critical Step: Stir for 20 minutes at RT. This ensures the formation of the active chiral zinc-amino alkoxide complex.

  • Substrate Addition: Cool the mixture to 0°C . Add Benzaldehyde (1.0 mmol) slowly over 10 minutes.

    • Reasoning: Slow addition maintains a high catalyst-to-substrate ratio locally, suppressing the background reaction.

  • Reaction: Stir at 0°C for 6–12 hours. Monitor by TLC or GC.

  • Quench: Add Saturated NH₄Cl (aq) carefully. Extract with Et₂O.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.

Data Summary: Solvent & Temperature Effects

ParameterConditionExpected ResultMechanistic Note
Solvent TolueneHigh ee (90-95%) Optimal balance of solubility and non-polarity.
Solvent HexaneGood ee (85-90%)May cause precipitation of the active catalyst.
Solvent THFLow ee (<10%) Lewis basic oxygen competes with ligand for Zn coordination.
Temp 25°CModest ee (80%)Background reaction rate increases.
Temp 0°COptimal Best balance of rate vs. enantioselectivity.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical "Monomer-Dimer" equilibrium that dictates enantioselectivity.

CatalyticCycle Ligand (S)-N-Methyl Prolinol (Pre-catalyst) PreComplex Chiral Zinc Alkoxide (Monomer - Active) Ligand->PreComplex + Et2Zn - Ethane Et2Zn Et2Zn (Reagent) Et2Zn->PreComplex Dimer Inactive Dimer (Reservoir) PreComplex->Dimer Aggregation TransitionState Transition State (Aldehyde Coordination) PreComplex->TransitionState + Aldehyde Product Chiral Zinc Alkoxide (Product Precursor) TransitionState->Product Alkyl Transfer Product->PreComplex Catalyst Regeneration (In presence of Et2Zn) FinalAlcohol (S)-1-Phenylpropanol (Final Product) Product->FinalAlcohol + H3O+ (Quench)

Caption: The catalytic cycle highlights the active monomeric species. The reversible formation of the inactive dimer acts as a reservoir, buffering the concentration of the active catalyst.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowEE Low ee (<80%) IssueType->LowEE LowYield Low Yield / No Reaction IssueType->LowYield CheckTemp Is Temp > 0°C? LowEE->CheckTemp CheckAldehyde Aldehyde Oxidized? LowYield->CheckAldehyde LowerTemp Cool to 0°C or -20°C CheckTemp->LowerTemp Yes CheckSolvent Is Solvent THF/Ether? CheckTemp->CheckSolvent No ChangeSolvent Switch to Toluene/Hexane CheckSolvent->ChangeSolvent Yes Distill Distill Aldehyde CheckAldehyde->Distill Yes CheckZn Et2Zn Precipitated? CheckAldehyde->CheckZn No FreshZn Use Fresh Reagent CheckZn->FreshZn Yes

Caption: Logic flow for diagnosing common failure modes in amino-alcohol catalyzed alkylations.

References

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols.[4][5] Mechanism and nonlinear effect.[4] Journal of the American Chemical Society.[2] Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][5][6] Chemical Reviews.[2] Link

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds.[2] Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (n.d.).[3] (S)-(−)-1-Methyl-2-pyrrolidinemethanol Product Sheet.Link

Sources

challenges in the purification of chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Technical Support) Ticket Subject: Resolution of Enantiomeric Amines – Isolation, Purity, and Detection.

Welcome to the Technical Support Center

You have reached the specialized support unit for chiral amine purification. We understand that primary and secondary amines are among the most difficult functionalities to resolve due to their basicity, tendency to form carbamates, and frequent lack of UV chromophores.

This guide is structured as a series of "Support Tickets" addressing the most critical failure modes reported by process chemists and analytical scientists.

Ticket #1: Chromatographic Peak Tailing (HPLC & SFC)

Issue: "My chiral amine peaks look like shark fins (severe tailing). I’m losing resolution (Rs < 1.5) and integration is unreliable."

Root Cause Analysis

Chiral Stationary Phases (CSPs), particularly polysaccharide-based ones (e.g., amylose or cellulose tris-carbamates), are coated or immobilized on silica. Residual silanol groups (


) on the silica surface are acidic. Basic amines interact strongly with these silanols via hydrogen bonding and ion-exchange mechanisms, causing non-linear adsorption isotherms (tailing) [1, 3].
Troubleshooting Protocol

Step 1: Mobile Phase Additive Optimization You must suppress the ionization of the amine or block the silanol sites.

ModeStandard Additive"Power" Additive (for stubborn cases)Conc. Range
Normal Phase HPLC Diethylamine (DEA)Ethylenediamine (EDA)0.1% – 0.5%
Reversed Phase HPLC Triethylamine (TEA)Ammonium Hydroxide (

)
pH 9–10 (High pH resistant columns only)
SFC (Supercritical) Isopropylamine (IPA)Dimethylethylamine (DMEA)0.1% – 0.5% in Co-solvent

Critical Warning: In SFC,


 forms carbonic acid in the presence of methanol/water. This acidic environment protonates amines, worsening interactions with the stationary phase. Basic additives are mandatory in SFC for amines  [7, 11].

Step 2: Column Chemistry Selection (Immobilized vs. Coated) If standard additives fail, you may need to use "forbidden" solvents (THF, DCM, Chloroform) to disrupt aggregation or improve solubility. This requires Immobilized CSPs (e.g., CHIRALPAK IA, IB, IC, ID, IE, IF).

Safety Check: NEVER use DCM, THF, or Ethyl Acetate on Coated CSPs (e.g., AD-H, OD-H). It will strip the selector and destroy the column permanently [4].

Workflow Visualization: Method Development Logic

G Start Start: Amine Tailing CheckMode Check Mode Start->CheckMode SFC SFC Mode CheckMode->SFC HPLC NP-HPLC Mode CheckMode->HPLC AddBaseSFC Add 0.5% Isopropylamine to Co-solvent SFC->AddBaseSFC AddBaseHPLC Add 0.1% DEA to Mobile Phase HPLC->AddBaseHPLC CheckPeak Peak Shape Acceptable? AddBaseSFC->CheckPeak AddBaseHPLC->CheckPeak Success Proceed to Validation CheckPeak->Success Yes Fail Severe Tailing Persists CheckPeak->Fail No SwitchCol Switch to Immobilized CSP (IA/IC/ID) Fail->SwitchCol SolventChange Use 'Forbidden' Solvents (THF/DCM/MtBE) SwitchCol->SolventChange SolventChange->Success

Caption: Decision tree for mitigating amine peak tailing. Note the critical branch for immobilized columns allowing stronger solvents.

Ticket #2: Crystallization Failure (The "Dutch Resolution" Approach)

Issue: "Classical resolution with tartaric acid failed. I get oils, or the yield is <15%. The salt won't crystallize."

Technical Insight

Single resolving agents often fail because the diastereomeric salt is too soluble or forms a gel. The Dutch Resolution method utilizes a "family" of resolving agents (structurally related mixtures) to induce nucleation through solid solution formation [8, 12].

The "Dutch Resolution" Protocol

Instead of screening one acid at a time, use a mix to trigger the first precipitation.[1]

  • Prepare the "Family" Mix:

    • Parent Agent (90%): Dibenzoyl-L-tartaric acid.

    • Additive A (5%): Di-p-toluoyl-L-tartaric acid.

    • Additive B (5%): Di-p-anisoyl-L-tartaric acid.

  • Experiment:

    • Dissolve racemate amine (1.0 eq) and Family Mix (1.0 eq) in solvent (EtOH/H2O).

    • Heat to reflux and cool slowly.

  • Mechanism: The impurities (additives) in the crystal lattice create stress/defects that actually promote nucleation (the "nucleation inhibition" reversal) [12].

  • Refinement: Once a solid is obtained, recrystallize using only the Parent Agent to upgrade Chiral Purity (% e.e.).

Table: Common Resolving Agent Families for Amines

Family Type Parent Agent Common Additives
Tartaric Derivs Dibenzoyl-tartaric acid Di-p-toluoyl / Di-p-anisoyl derivatives
Phosphoric Acids Chiral Phosphoric Acid (CPA) Substituted BINOL-phosphates

| Mandelic Derivs | Mandelic Acid | p-Methyl / p-Chloro mandelic acid |

Ticket #3: The "Invisible" Amine (Detection Limits)

Issue: "My amine has no aromatic rings (e.g., amino-alcohols, aliphatic amines). I see nothing on the UV detector at 254nm."

Solution A: Universal Detection (Hardware)

If available, switch to CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering) . These detect any non-volatile analyte regardless of chromophore.

  • Requirement: Mobile phase must be volatile (remove phosphate buffers; use ammonium formate/acetate).

Solution B: Derivatization (Chemistry)

If you are limited to UV detection, you must derivatize.

Protocol: Pre-Column Derivatization with OPA/NAC [9] This reaction creates a fluorescent/UV-active isoindole and converts enantiomers into diastereomers (allowing separation on achiral C18 columns).

  • Reagent Prep: Dissolve 10 mg o-Phthalaldehyde (OPA) + 10 mg N-Acetyl-L-Cysteine (NAC) in 1 mL methanol.

  • Reaction: Mix 100 µL Amine Sample + 100 µL Reagent + 800 µL Borate Buffer (pH 9.5).

  • Wait: 2 minutes at Room Temp.

  • Inject: Inject onto a standard C18 column.

    • Result: The L-enantiomer and D-enantiomer of the amine react with L-NAC to form (L,L) and (D,L) diastereomers, which separate easily on achiral phases.

Derivatization Workflow

Deriv Racemate Invisible Racemic Amine (No UV Abs) Reagent Add OPA + Chiral Thiol (N-Acetyl-L-Cysteine) Racemate->Reagent Reaction Reaction (2 mins, pH 9.5) Forms Diastereomers Reagent->Reaction Product Fluorescent Isoindoles (Diastereomeric Pair) Reaction->Product HPLC Inject on Achiral C18 Product->HPLC Result Two Peaks (L-L and D-L) Visible at UV 340nm HPLC->Result

Caption: Pre-column derivatization strategy converting enantiomers to separable, UV-active diastereomers.

Ticket #4: Stability & Handling (The "Yellowing" Amine)

Issue: "My purified amine turned yellow/brown overnight. The e.e. is fine, but the purity dropped."

Root Causes
  • Carbamate Formation: Primary amines react reversibly with atmospheric

    
     to form carbamates (
    
    
    
    ).
  • Oxidation: Electron-rich amines oxidize easily to N-oxides or imines in air.

Preservation Protocol
  • Immediate Salt Formation: Do not store chiral amines as free bases. Convert them immediately to their HCl or Tosylate salts.

    • Procedure: Dissolve amine in Et2O; add 1M HCl in ether dropwise. Filter the white precipitate.

    • Benefit: Salts are air-stable and do not sublime.

  • Argon Purge: If free base is required for the next step, store under Argon at -20°C.

References
  • HPLC Troubleshooting Guide. University of Pittsburgh.2[3][4][5]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.6[3][5][7]

  • Restore Chiral Column Performance. Chiral Technologies (Daicel).Link[3][4][5][7][8][9]

  • Regeneration of Immobilized Chiral Columns. Daicel Chiral Technologies.Link[3][4][5][7][8][9]

  • LC Troubleshooting: All of My Peaks are Tailing! Restek Corporation.10[3]

  • Use of Amine Additive in SFC Purification. LCGC International.7[3][4][5][7]

  • Effect of Amine Mobile Phase Additives on Chiral SFC. ResearchGate.11[3][5][9]

  • Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents. Erowid / University of Groningen.1[3]

  • Chiral HPLC Analysis of Alpha-Amino Acid Mixtures Using Novel SH Reagent. ResearchGate.5[3][5][7][12][9]

  • Strategies for Chiral Separation: From Racemate to Enantiomer. Royal Society of Chemistry.3[3]

  • Supercritical Fluid Chromatography for Chiral Analysis. ResearchGate.9[3][5]

  • Dutch Resolution of Racemates and the Roles of Solid Solution Formation. PubMed.13[3]

Sources

stability and storage conditions for (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working with (S)-2-(1-Methylpyrrolidin-2-yl)ethanol . This guide moves beyond basic safety data sheets to provide actionable, field-proven strategies for maintaining compound integrity.

Topic: Stability, Storage, and Experimental Handling Target Audience: Medicinal Chemists, Process Engineers, Analytical Scientists[1][2]

Part 1: Product Identification & Core Properties

Before addressing stability, verify the exact enantiomer and chemical identity. The (S)-enantiomer is a specific chiral building block, often distinct from the racemic "Clemastine Impurity 4" found in general catalogs.[1]

FeatureSpecification
Chemical Name (S)-2-(1-Methylpyrrolidin-2-yl)ethanol
CAS Number 61810-78-4 (Specific to S-isomer); 67004-64-2 (Racemate)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Physical State Colorless to pale yellow liquid
Basicity (pKa) ~9.5–10.0 (Tertiary amine)
Key Sensitivities Hygroscopic , Air-Sensitive (Oxidation), CO₂-Sensitive

Part 2: Critical Storage & Stability Guidelines

Why is my compound turning yellow?

Diagnosis: Oxidative Degradation (N-Oxide Formation).[1][2] The tertiary nitrogen in the pyrrolidine ring is electron-rich and susceptible to oxidation by atmospheric oxygen, a process accelerated by light and heat. This forms the N-oxide derivative, which typically presents as a yellow-to-brown discoloration.[1][2]

  • Prevention: Store under an inert atmosphere (Argon or Nitrogen).[1]

  • Corrective Action: If the yellowing is mild, the compound can often be repurified via vacuum distillation (see Protocols).

Why is the liquid becoming viscous or changing density?

Diagnosis: Hygroscopic Water Absorption. Like most amino alcohols, this compound acts as a "proton sponge" for atmospheric moisture. The hydroxyl group (-OH) and the amine nitrogen form strong hydrogen bonds with water molecules.[1][2]

  • Impact: Water contamination alters molecular weight calculations (stoichiometry errors) and can quench water-sensitive reagents (e.g., Grignards, acid chlorides) in downstream reactions.[1][2]

  • Detection: Run a Karl Fischer (KF) titration or check the ¹H NMR for a shifting water peak.

What is the white haze/precipitate forming on the cap?

Diagnosis: Carbonate/Carbamate Formation. As a basic amine, the compound reacts with atmospheric CO₂ to form ammonium carbonate salts or carbamates. This often manifests as a crust around the bottle seal.

  • Risk: These salts are solids and can clog syringe needles or introduce impurities.

Optimal Storage Conditions

To maximize shelf life (>12 months), adhere to the "DAL" Protocol :

  • D ry: Store over desiccant or in a sealed container with a Teflon-lined cap.

  • A rgon: Purge headspace with inert gas after every use.

  • L ow Temp: Store at -20°C for long-term; 2–8°C is acceptable for active use (weeks).

Part 3: Mechanistic Insight (Degradation Pathways)[1][2][6]

The following diagram illustrates the causality between environmental exposure and specific degradation products.

StabilityPathways cluster_prevention Prevention Strategy Compound (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (Fresh, Colorless) NOxide N-Oxide Impurity (Yellow/Brown Color) Compound->NOxide Oxidation (Slow) Hydrate Hydrate Form (Stoichiometry Drift) Compound->Hydrate H-Bonding (Fast) Salt Carbonate Salts (White Precipitate) Compound->Salt Acid-Base Rxn Oxygen Atmospheric O2 (Light/Heat) Oxygen->NOxide Moisture Atmospheric H2O (Humidity) Moisture->Hydrate CO2 Atmospheric CO2 CO2->Salt Inert Inert Gas (Ar/N2)

Caption: Primary degradation pathways driven by environmental exposure. Inert gas blanketing blocks O₂ and CO₂ pathways.

Part 4: Troubleshooting & Experimental Protocols

Protocol A: Handling & Dispensing (Air-Free Technique)

Use this workflow to prevent immediate degradation during experimental setup.[1][2]

  • Equilibrate: Allow the stored bottle (-20°C) to warm to room temperature before opening .

    • Reason: Opening a cold bottle condenses atmospheric moisture directly into the hygroscopic liquid.

  • Purge: Insert a needle connected to an Argon/Nitrogen line into the headspace.

  • Withdraw: Use a dry, gas-tight syringe to withdraw the required volume.

  • Seal: Parafilm is insufficient for long-term storage.[2] Use a cap with a Teflon (PTFE) liner and wrap with electrical tape or Parafilm for secondary sealing.

Protocol B: Repurification (Vacuum Distillation)

Use this if the compound has turned yellow or absorbed significant water.[1]

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum is required (< 15 mmHg).

  • Temperature:

    • Boiling Point (Racemate Ref): 110–112°C at 14 mmHg [1].[1]

    • Note: The (S)-enantiomer will have the same boiling point as the racemate.[1][2]

  • Procedure:

    • Discard the first 5-10% of distillate (contains water/volatiles).[1][2]

    • Collect the main fraction as a colorless oil.

    • Discard the pot residue (contains N-oxides/salts).[1][2]

  • Storage: Immediately transfer to an Argon-purged vial.

Protocol C: Quick Purity Check (¹H NMR)

Run in CDCl₃ or DMSO-d₆.[1][2]

  • Check for Water: Look for a broad singlet (variable shift). If using CDCl₃, water typically appears around 1.56 ppm, but H-bonding with the amine can shift this significantly downfield.[1]

  • Check for Oxidation: N-oxide formation often causes a downfield shift of the N-methyl singlet and the protons adjacent to the nitrogen ring.[1][2]

References

  • Molbase. (n.d.).[3] 2-[(2S)-1-methylpyrrolidin-2-yl]ethanol Property Data. Retrieved January 28, 2026, from [Link][1]

  • PubChem. (2025). Compound Summary: 1-Methyl-2-pyrrolidineethanol (CAS 67004-64-2).[1][2][4][5] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

Sources

Technical Support Center: Chiral Pyrrolidine Synthesis & Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Process Development & Manufacturing)

Welcome to the Advanced Synthesis Support Hub. This interface is designed for process chemists and engineers encountering bottlenecks during the scale-up of chiral pyrrolidine scaffolds (e.g., proline derivatives, 3-aryl pyrrolidines).

Below you will find our Knowledge Base (KB) , structured by critical failure modes, and Troubleshooting Tickets addressing specific experimental deviations.

📂 Module 1: Strategic Route Selection

KB ID: STRAT-01 Subject: Choosing the correct methodology for >100g scale.

Before troubleshooting a failing reaction, ensure you are utilizing the correct synthetic engine for your specific substitution pattern. Scale-up failures often stem from forcing a medicinal chemistry route (e.g., chiral HPLC separation) into a process vessel.

Decision Matrix: Pathway Logic

The following logic gate determines the optimal route based on substrate availability and safety constraints.

Pyrrolidine_Selection Start Target: Chiral Pyrrolidine Subst Substitution Pattern? Start->Subst C2 2-Substituted (Proline-like) Subst->C2 Alpha-functionalized C3 3- or 3,4-Substituted Subst->C3 Beta/Gamma-functionalized Pool Chiral Pool Synthesis (Start from L-Proline/Glutamate) C2->Pool High Availability Unsat Precursor Availability? C3->Unsat Nitro Nitroalkene + Aldehyde? Unsat->Nitro Michael Acceptors Pyrrole Substituted Pyrrole? Unsat->Pyrrole Aromatic Precursor Organo Organocatalysis (1,3-Dipolar Cycloaddition) Nitro->Organo Stereocontrol Required Hydro Asymmetric Hydrogenation (Rh/Ir/Ru Catalysis) Pyrrole->Hydro High Pressure Capable

Figure 1: Strategic decision tree for selecting the scalable synthesis route based on substitution patterns and precursor availability.

📂 Module 2: Troubleshooting Asymmetric Hydrogenation

Ticket ID: HYD-404 Issue: "Reaction stalls at 80% conversion; ee drops from 98% to 92% upon scale-up."

Root Cause Analysis

In the asymmetric hydrogenation of pyrroles or imines (a common route to chiral pyrrolidines), two factors critically fail during scale-up:

  • H₂ Mass Transfer: In small vials, headspace diffusion is sufficient. In a 5L+ reactor, the gas-liquid mass transfer coefficient (

    
    ) becomes the rate-limiting step, starving the catalyst.
    
  • Catalyst Poisoning: Trace impurities (sulfur, amines) from the pyrrole synthesis concentrate at scale, deactivating the expensive Rh/Ir catalyst.

Validated Protocol: High-Pressure Scale-Up

Objective: Hydrogenation of a substituted pyrrole using a Chiral Ir-P,N complex.

  • Substrate Purification (Critical):

    • Pass the pyrrole starting material through a pad of activated carbon and silica gel.

    • Why? Removes oligomers and metal poisons that arrest the catalytic cycle.

  • Reactor Loading:

    • Charge substrate and solvent (typically MeOH or TFE/DCM mixtures) to the autoclave.

    • Add catalyst (0.5 - 1.0 mol%) last under a nitrogen counter-flow.

  • The "Purge" Cycle:

    • Pressurize to 5 bar

      
      , vent to 1 bar. Repeat 3x.
      
    • Pressurize to 5 bar

      
      , vent to 1 bar. Repeat 3x.
      
    • Why? Residual

      
       is fatal to Iridium catalysts.
      
  • Reaction Execution:

    • Set pressure to 50-60 bar.

    • Set stirring to max RPM (ensure vortex pulls gas down).

    • Temperature Ramp: Start at 25°C. If conversion <10% after 2h, ramp to 50°C.

    • Warning: High temperatures early in the reaction promote racemization via imine-enamine tautomerism.

📂 Module 3: Managing Exotherms in Cycloadditions

Ticket ID: FLOW-911 Issue: "Safety audit flagged the batch use of azomethine ylides for 1,3-dipolar cycloaddition."

The Hazard

The [3+2] cycloaddition (often using glycine imino esters) is powerful for creating 3,4-substituted pyrrolidines. However, the generation of the active dipole often requires base and results in a significant exotherm. Furthermore, diazo-based precursors are shock-sensitive.

Solution: Continuous Flow Chemistry

Transitioning from batch to flow allows for excellent heat exchange and minimizes the active inventory of hazardous intermediates.

Flow_Process FeedA Feed A: Imine + Catalyst Mixer1 T-Mixer (Pre-cooling) FeedA->Mixer1 FeedB Feed B: Dipolarophile (Acrylate) FeedB->Mixer1 FeedC Feed C: Base (e.g., Et3N) Reactor Coil Reactor (Residence Time: 10 min Temp: 0°C) FeedC->Reactor Injection Mixer1->Reactor Stream 1 Quench Quench Module (Dilute Acid) Reactor->Quench BPR Back Pressure Regulator (5 bar) Quench->BPR Collection Collection Vessel BPR->Collection

Figure 2: Continuous flow setup for handling exothermic 1,3-dipolar cycloadditions. The base is injected directly into the cooled reactor coil to manage the exotherm instantaneously.

📂 Module 4: Purification & Isolation (Non-Chromatographic)

Ticket ID: PUR-007 Issue: "Cannot run flash chromatography on 2kg batch. Need a crystallization method."

Technical Insight

Chiral pyrrolidines are amines. They form salts. This is their "Achilles' Heel" for purification. Avoid silica gel at scale; it is expensive, generates massive waste, and pyrrolidines often streak or degrade.

Protocol: Diastereomeric Salt Resolution

If your asymmetric synthesis yields 85% ee, do not discard it. Upgrade it to >99% ee via salt formation.

Table 1: Common Resolving Agents for Pyrrolidines

Resolving AgentSolvent SystemTypical RecoveryNotes
L-Tartaric Acid EtOH / Water60-70%Best for general amines. Forms stable tartrates.
Dibenzoyl-L-tartaric acid iPrOH / MeOH50-65%Good for lipophilic pyrrolidines.
Mandelic Acid Acetone / MTBE55-75%Excellent for 3-aryl pyrrolidines.
Camphorsulfonic Acid (CSA) EtOAc40-60%Strong acid; use if weak acids fail to crystallize.

Step-by-Step Resolution:

  • Screening: Dissolve 100mg of crude amine in 5 solvents. Add 1.0 eq of resolving agent. Heat to reflux, cool slowly. Check for precipitate.

  • Scale-Up:

    • Dissolve crude pyrrolidine in the chosen solvent (e.g., Ethanol) at 60°C.

    • Add 0.6 - 1.0 equivalents of the chiral acid (e.g., L-Tartaric acid).

    • Seeding: At 40°C, add 0.1% w/w of pure salt crystals (if available from screening).

    • Cooling Ramp: Cool at a rate of 5°C/hour to 0°C. Rapid cooling traps the "wrong" diastereomer.

    • Filter and wash with cold solvent.

    • Free-basing: Suspend the salt in MTBE/Water. Add NaOH until pH > 12. Separate layers.

❓ Frequently Asked Questions (FAQ)

Q: My pyrrolidine is racemizing during the workup. Why? A: Pyrrolidines with electron-withdrawing groups at the alpha-position (like proline esters) are prone to racemization under basic conditions via enolate formation.

  • Fix: Keep workup pH neutral or mildly acidic if possible. If base is needed, use inorganic bases (K₂CO₃) rather than soluble organic bases, and keep the temperature <5°C.

Q: How do I remove Ruthenium/Iridium residues to <10 ppm? A: Metal scavenging is mandatory for pharma applications.

  • Fix: After the reaction, treat the crude solution with Silica-Thiol or Silica-DMT scavengers (10 wt% relative to substrate) at 40°C for 4 hours. Filter. This typically reduces metal load from 500 ppm to <20 ppm.

Q: The organocatalyst (e.g., Jørgensen-Hayashi) is too expensive for kg-scale. A: These catalysts are often used at 10-20 mol%.

  • Fix: Investigate immobilized catalysts (polystyrene-supported) which can be filtered and recycled. Alternatively, use additive effects : adding weak acids (benzoic acid) or water can sometimes increase turnover frequency (TOF), allowing you to drop loading to 1-2 mol%.

📚 References

  • Comprehensive Review on Pyrrolidine Synthesis:

    • Title: Asymmetric Synthesis of Pyrrolidines and Piperidines.

    • Source:Chemical Reviews (ACS).

    • URL:[Link]

  • Industrial Scale-Up Case Study (Viracept/Nelfinavir):

    • Title: Practical Synthesis of the Chiral Pyrrolidine Fragment of the HIV Protease Inhibitor Viracept.

    • Source:Organic Process Research & Development (ACS).

    • URL:[Link]

  • Flow Chemistry Application:

    • Title: Continuous Flow Synthesis of Chiral Pyrrolidines via 1,3-Dipolar Cycloaddition.

    • Source:Green Chemistry (RSC).

    • URL:[Link]

  • Asymmetric Hydrogenation Mechanics:

    • Title: Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyrroles.

    • Source:Angewandte Chemie International Edition (Wiley).

    • URL:[Link]

Technical Support Center: Diastereocontrol in Pyrrolidine Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Managing Diastereoselectivity in 1,3-Dipolar Cycloadditions (Azomethine Ylides)

Introduction: The Selectivity Challenge

Welcome to the Advanced Synthesis Support Module. If you are accessing this guide, you are likely encountering diastereomeric ratios (dr) that are insufficient for your preclinical candidates.

The construction of highly substituted pyrrolidines via 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides is a powerful tool in drug discovery (e.g., inhibitors for HCV, diabetes). However, the simultaneous generation of up to four contiguous stereocenters creates a complex "decision tree" for the reaction.

The Core Problem: Selectivity is not random; it is a competition between the concerted transition state geometry (endo vs. exo) and the metal-chelated ylide geometry (S-shaped vs. W-shaped).

This guide provides the diagnostic logic to manipulate these variables.

Mechanism & Diagnostics: The "Why" of Selectivity

Before changing reagents, you must diagnose the transition state failure. The reaction outcome depends on how the metal binds the azomethine ylide and how the dipolarophile approaches.

Diagnostic Logic: The Selectivity Decision Tree

SelectivityLogic cluster_0 Troubleshooting Loop Start Selectivity Issue Identified Metal Metal Coordination (Ag vs Cu) Start->Metal Step 1: Check Catalyst YlideGeom Ylide Geometry (S-shaped vs W-shaped) Metal->YlideGeom Determines Approach Dipolarophile Approach (Endo vs Exo) YlideGeom->Approach Steric Constraint Result_Endo Endo-Pyrrolidine (Kinetic Product) Approach->Result_Endo Sec. Orbital Interaction Result_Exo Exo-Pyrrolidine (Thermodynamic/Ligand Controlled) Approach->Result_Exo Steric Repulsion

Figure 1: The hierarchical decision tree determining diastereomeric outcome.

Key Mechanistic Concepts
  • S- vs. W-Shaped Ylides: Upon deprotonation and metal coordination, the azomethine ylide can adopt a "W" shape (U-shaped, metal chelated to N and O) or an "S" shape. Ag(I) typically favors the W-shaped dipole due to linear coordination preferences, often leading to endo-selectivity when paired with simple dipolarophiles.

  • Endo-Selectivity: Favored by secondary orbital interactions (SOI) between the dipole and the dipolarophile (similar to Diels-Alder). This is the default "kinetic" pathway.

  • Exo-Selectivity: Often requires "forcing" via steric bulk on the ligand (e.g., bulky phosphines like ferrocenyl ligands ) or specific metal geometries (e.g., Cu(I) tetrahedral complexes) that block the endo approach.

Catalyst & Ligand Optimization

If your dr is low (e.g., 2:1), your catalyst system is likely allowing a "leak" between the endo and exo pathways.

Troubleshooting Table: Metal/Ligand Mismatch
SymptomProbable CauseCorrective Action
Low dr (Endo/Exo mix) Uncatalyzed "background" reaction is competing.Lower Temp (-20°C). Ensure metal loading is sufficient (3-5 mol%). Switch to non-polar solvent (Toluene) to tighten ion pairing.
Wrong Diastereomer (Exo desired, Endo obtained) Secondary orbital interactions are dominating.Switch Metal: Move from Ag(I) to Cu(I) or Zn(II). Switch Ligand: Use bulky chiral ligands (e.g., t-Bu-Phosferrox, Walphos) to sterically block the endo face.
Low Conversion Catalyst poisoning or poor ylide formation.Check Base: Ensure base (TEA, DIPEA) is compatible. Ag(I) often requires weaker bases; Cu(I) can tolerate stronger ones. Remove coordinating solvents (DMF/DMSO) which compete for the metal center.
Racemic Product Reversible reaction or protic solvent interference.Strict Anhydrous Conditions. Avoid alcohols. Protic solvents can protonate the intermediate, leading to racemization/equilibration.
Deep Dive: Ag(I) vs. Cu(I)
  • Ag(I) (e.g., AgOAc, AgF): Generally forms linear complexes. Often provides high endo selectivity with maleimides or nitroalkenes.

    • Reference: Ag(I) catalyzed cycloadditions often yield endo products due to minimal steric interference at the metal center [1, 3].

  • Cu(I) (e.g., Cu(MeCN)4PF6): Forms tetrahedral complexes. When bound to bulky ligands (e.g., Fesulphos , Walphos ), the chiral pocket is deeper. This can effectively "shut down" the endo path, forcing exo selectivity even with electron-deficient dipolarophiles [2, 5].

Solvent & Environmental Factors

Contrary to many organic reactions, 1,3-DC is often inhibited by highly polar coordinating solvents when Lewis Acid catalysis is used.

The "Non-Polar" Rule
  • Preferred Solvents: Toluene, DCM, THF.

  • Why? Non-polar solvents promote tight ion pairing between the metal, the ligand, and the substrate.

  • The DMSO Trap: While DMSO dissolves polar substrates, it strongly coordinates to Ag(I) and Cu(I), displacing the chiral ligand or the substrate. This results in a "racemic background reaction" driven purely by thermal energy, destroying your dr.

Recommendation: If solubility is an issue in Toluene, use a co-solvent system (e.g., Toluene/DCM 4:1) rather than switching to DMF.

Experimental Protocols

Protocol A: Ag(I)-Catalyzed Endo-Selective Synthesis

Best for: Maleimides, Nitroalkenes, and standard dipolarophiles.

  • Catalyst Prep: In a flame-dried Schlenk tube, add AgOAc (5 mol%) and Ligand (e.g., PPh3 or chiral phosphine, 5.5 mol%).

  • Solvent: Add anhydrous Toluene (0.1 M concentration relative to substrate). Stir for 30 min at RT to form the complex.

  • Reactants: Add the imino ester (1.0 equiv) and dipolarophile (1.1 equiv).

  • Base: Add Et3N (1.2 equiv) dropwise.

  • Reaction: Stir at -20°C to RT . Monitor by TLC.

  • Workup: Filter through a Celite pad (removes Ag). Concentrate and purify via flash chromatography.

Protocol B: Cu(I)-Catalyzed Exo-Selective Synthesis

Best for: Acrylates, sterically demanding substrates.

  • Catalyst Prep: In a glovebox or under Ar, mix [Cu(CH3CN)4]PF6 (3 mol%) and Walphos/Fesulphos Ligand (3.3 mol%) in DCM . Stir 1h.

  • Reactants: Add imino ester (1.0 equiv) and dipolarophile (1.2 equiv).

  • Base: Add DIPEA (5-10 mol% - Note: Catalytic base is often sufficient for Cu systems involving activated ylides).

  • Reaction: Stir at 0°C .

  • Analysis: Check crude NMR for dr before purification (silica gel can sometimes fractionate diastereomers, masking the true reaction dr).

FAQ: Rapid Triage

Q: I see decomposition of my dipolarophile. A: Azomethine ylides are nucleophilic. If your dipolarophile is sensitive to bases (e.g., polymerization of acrylates), add the base slowly or use a heterogeneous base like K2CO3.

Q: My dr degrades over time. A: The pyrrolidine product can undergo retro-Mannich or epimerization if left in the reaction mixture too long, especially with strong bases. Quench the reaction immediately upon consumption of the starting material.

Q: Can I use water as a solvent? A: While "on-water" reactions exist (often accelerating rate via hydrophobic effects), they are risky for catalytic asymmetric versions because water disrupts the delicate metal-ligand-substrate organization. Stick to anhydrous non-polar solvents for maximum stereocontrol unless using specific surfactant-catalysts [1].

References

  • Frontiers in Chemistry. "Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions." Frontiers in Chemistry. Link

  • Chemical Communications. "Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides." Royal Society of Chemistry. Link

  • Organic Letters. "Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction." ACS Publications.[1] Link

  • Journal of the American Chemical Society. "Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis." ACS Publications.[1] Link

  • PubMed. "Enantioselective synthesis of α-heteroarylpyrrolidines by copper-catalyzed 1,3-dipolar cycloaddition." National Institutes of Health. Link

Sources

Technical Support Center: Catalyst Deactivation in Pyrrolidine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Overview

Pyrrolidine-based ligands—specifically L-Proline and Diarylprolinol Silyl Ethers (Jørgensen-Hayashi catalysts) —are the workhorses of asymmetric organocatalysis. While robust, they are susceptible to specific deactivation pathways that differ significantly from transition-metal catalysis.

The Core Problem: Deactivation in these systems is rarely due to a single "poisoning" event. Instead, it is often a shift in equilibrium toward parasitic resting states (reversible) or hydrolytic degradation (irreversible).

This guide provides a logic-based troubleshooting framework to distinguish between kinetic stalling (inhibition) and true catalyst death (decomposition).

Diagnostic Workflow: Why Did My Reaction Stop?

Before assuming catalyst decomposition, use this decision tree to diagnose the root cause.

TroubleshootingTree start ISSUE: Reaction Stalled (< 100% Conversion) check1 TEST: Standard Addition Add 10% fresh substrate start->check1 branch1 Rate Increases? check1->branch1 result1 CAUSE: Product Inhibition or Substrate Depletion branch1->result1 Yes check2 TEST: Spectroscopic Analysis (NMR/HPLC of crude) branch1->check2 No branch2 Catalyst Signal Intact? check2->branch2 result2 CAUSE: Parasitic Resting State (e.g., Oxazolidinone) branch2->result2 Yes (Shifted) result3 CAUSE: Catalyst Decomposition (e.g., Desilylation/Hydrolysis) branch2->result3 No (Lost/New Peaks)

Figure 1: Diagnostic logic flow for identifying the mode of catalytic failure.

Technical Deep Dive: Deactivation Mechanisms

A. The Parasitic Oxazolidinone Cycle (Reversible)

Applicability: Proline-catalyzed Aldol/Mannich reactions.

In the absence of a highly reactive electrophile (aldehyde), the pyrrolidine catalyst reacts with the ketone donor to form an oxazolidinone . This species is a "parasitic" off-cycle intermediate.[1] It is not dead, but it is dormant.

  • Mechanism: Proline condenses with a ketone (e.g., cyclohexanone) to release water. Without an electrophile to intercept the enamine, the intermediate cyclizes to form a stable oxazolidinone [1].

  • Symptom: Reaction is sluggish; catalyst appears "stuck" by NMR.

  • Solution: Water is required to hydrolyze this species back to the active amine. Controlled water addition (1–5 eq.) often reactivates the system [2].

B. Hydrolytic Instability & Desilylation (Irreversible)

Applicability: Jørgensen-Hayashi (Diarylprolinol Silyl Ethers) catalysts.[2]

Unlike proline, these catalysts rely on a bulky silyl group (TMS, TES, TBS) to block one face of the molecule.

  • Mechanism: Acidic conditions or prolonged exposure to water can cleave the O-Si bond (Desilylation). The resulting free alcohol (diarylprolinol) is catalytically active but non-selective , leading to a sudden drop in reaction enantioselectivity (ee) [3].

  • Stability Hierarchy: TMS < TES < TBS < TIPS.

    • Note: TMS ethers are notoriously unstable in aqueous DMSO.

C. Product Inhibition

Applicability: All amine catalysts. The product of the reaction often contains a carbonyl or amine moiety that can compete with the starting material for the catalyst's active site, effectively "poisoning" the kinetics as conversion increases.

The "Parasitic" Cycle Visualization

Understanding where your catalyst is "hiding" is key to reactivation.

ParasiticCycle Cat Active Catalyst (Pyrrolidine) Enamine Enamine (Active Species) Cat->Enamine + Ketone - H2O Product Product + Catalyst Enamine->Product + Electrophile (Main Cycle) Oxaz Oxazolidinone (Parasitic Resting State) Enamine->Oxaz No Electrophile (Stalling) Product->Cat Hydrolysis Oxaz->Cat + H2O (Reactivation)

Figure 2: The "Parasitic Loop" shows how the catalyst gets trapped as an oxazolidinone (red) when water is absent or electrophiles are depleted. Adding water (green arrow) regenerates the active species.

Troubleshooting Protocols

Protocol A: The "Standard Addition" Test

Use this to distinguish between catalyst death and product inhibition.

  • Baseline: Run the reaction until conversion stalls (e.g., 50%).

  • Spike: Add 0.1 equivalents of fresh catalyst .

    • Scenario A (Rate Jumps): The original catalyst decomposed. Action: Switch to more stable silyl group (e.g., TBS).

    • Scenario B (No Change): The reaction is inhibited by the product. Action: Dilute reaction or remove product continuously.

  • Spike Substrate: Alternatively, add 10% more starting material.

    • Scenario C (Rate Jumps): Kinetic order dependence (substrate depletion).

    • Scenario D (No Change): Catalyst death or severe inhibition.

Protocol B: Reactivating "Dormant" Proline

Use this when the reaction is slow but the catalyst is chemically intact.

  • Diagnosis: 1H NMR shows sharp peaks corresponding to the oxazolidinone (often upfield of the enamine region).

  • Intervention: Add water to the reaction mixture.

    • Recommended: 2.0 – 5.0 equivalents relative to the catalyst.

    • Warning: Too much water (>10 vol%) will reverse the equilibrium of enamine formation, stopping the reaction entirely.

Protocol C: Recovery of Jørgensen-Hayashi Catalysts

Unlike proline, these are expensive and must be recovered.

StepActionTechnical Rationale
1. Quench Add water/buffer at 0°C.Hydrolyzes the iminium/enamine intermediate to release the product.
2. Extraction Extract with Et₂O or DCM.The lipophilic silyl ether catalyst partitions into the organic phase.
3. Separation Flash Chromatography (Silica).The catalyst is less polar than most aldol/Michael products.
4. Storage Store under Argon at -20°C.Prevents slow hydrolysis of the O-Si bond by ambient moisture.

Frequently Asked Questions (FAQ)

Q1: Why does my enantioselectivity (ee) drop after 24 hours? A: This is the hallmark of desilylation . As the reaction produces water (condensation), the silyl group on the Jørgensen-Hayashi catalyst hydrolyzes. The resulting free alcohol catalyzes the reaction racemically.

  • Fix: Use a bulkier silyl group (TBS or TIPS) or add molecular sieves to scavenge excess water (but not all water, see Q2).

Q2: I added molecular sieves and the reaction stopped completely. Why? A: Enamine catalysis requires a small amount of water to turn over the catalytic cycle (hydrolysis of the iminium intermediate). If you dry the system completely, the product stays covalently bound to the catalyst, halting turnover.

  • Fix: Use "wet" solvents or add a controlled amount of water (1-2 eq. relative to catalyst).[2][3][4][5][6][7][8][9][10][11][12]

Q3: Can I use these catalysts with metal co-catalysts? A: Caution is required. Pyrrolidines are excellent ligands for metals (e.g., Cu, Pd). If you mix them, the amine may bind the metal, shutting down organocatalysis and potentially forming inactive metal aggregates [4].

References

  • Parasitic Oxazolidinone Formation: Zotova, N. et al. "New mechanistic studies on the proline-catalyzed aldol reaction." Proceedings of the National Academy of Sciences, 2002.

  • Water Effect in Organocatalysis: Pihko, P. M. et al. "The effect of water on the proline-catalyzed aldol reaction." Journal of the American Chemical Society, 2006.

  • Stability of Diarylprolinol Silyl Ethers: Jensen, K. L. et al. "The Diarylprolinol Silyl Ether System: A General Organocatalyst." Accounts of Chemical Research, 2012.

  • Metal-Ligand Deactivation: Ould-Chikh, S. et al. "Investigation of the Deactivation... of a Heterogeneous Palladium(II) Catalyst." Journal of the American Chemical Society, 2021.

Sources

impact of solvent on enantioselectivity with chiral auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Chiral Auxiliaries & Enantioselectivity

Status: Active Operator: Senior Application Scientist

System Overview & Core Logic

Welcome to the technical support interface for Asymmetric Synthesis. You are likely experiencing variations in diastereomeric ratio (


)—which dictates your final enantiomeric excess (

)—based on solvent choice.

In chiral auxiliary chemistry (e.g., Evans, Myers, Crimmins), the solvent is not merely a medium; it is a ligand and a dielectric filter . The selectivity of your reaction relies on the rigid organization of the Transition State (TS). Solvents impact this via two primary mechanisms:

  • Lewis Basicity (Coordination): Competitive binding to the metal center, disrupting the chelated TS.

  • Dielectric Constant (

    
    ):  Stabilization or destabilization of polar transition states (dipole-dipole interactions).
    

Troubleshooting Guides (Q&A)

Issue #1: "My selectivity ( ) dropped significantly when I switched from DCM to THF."

Diagnosis: Competitive Solvation disrupting the Zimmerman-Traxler Transition State.

Technical Explanation: Most high-selectivity auxiliary reactions (especially Evans Aldol or Alkylation using Ti, Li, or Mg) rely on a closed, chelated transition state . The metal center must simultaneously bind the auxiliary's carbonyl and the electrophile (e.g., aldehyde) to lock the geometry.

  • The Failure Mode: Tetrahydrofuran (THF) is a Lewis base. If the solvent's donor number is high, solvent molecules bind to the metal center, displacing the auxiliary's carbonyl oxygen. This forces the reaction through an open transition state , which is structurally flexible and less selective.

  • The Fix: Use non-coordinating solvents. Dichloromethane (DCM) or Toluene are standard because they do not compete for metal coordination sites.

Visualizing the Failure Mode:

ChelationDisruption Metal Metal Center (Ti, Li, Mg) Aux Chiral Auxiliary (Chelating) Metal->Aux Coordination TS_Closed Closed TS (High dr) Metal->TS_Closed Chelation Intact TS_Open Open TS (Low/Reversed dr) Metal->TS_Open Chelation Broken Solvent_NC Non-Coordinating (DCM/Toluene) Solvent_NC->Metal Weak Interaction Solvent_C Coordinating (THF/DMF) Solvent_C->Metal Competitive Binding

Figure 1: Mechanism of solvent interference in chelation-controlled reactions. Coordinating solvents disrupt the rigid geometry required for high stereoselectivity.

Issue #2: "The reaction is selective in DCM but stalls. The substrate is insoluble."

Diagnosis: The Solubility-Reactivity Paradox.

Technical Explanation: Non-polar solvents (DCM, Toluene) favor tight ion pairs and organized transition states but often fail to dissolve polar zwitterionic intermediates or lithium enolates.

Corrective Protocol: The "Solvent Switch" or "Co-Solvent" Method Do not simply switch to DMF or DMSO, as this will erode selectivity. Instead, modify the environment:

  • The 10% Rule: Use DCM as the primary solvent and add minimal amounts (5-10% v/v) of a polar, non-protic solvent like THF only if necessary to solubilize.

  • Cryogenic Sonication: If using heterogeneous mixtures (slurries), sonicate the reaction at -78°C (if stable) to increase surface area rather than heating or adding polar solvents.

  • Lewis Acid Upgrade: Switch from a weak Lewis acid (which requires tight chelation) to a stronger, bulky Lewis acid (e.g.,

    
     or 
    
    
    
    ) that can maintain coordination even in slightly more polar media.
Issue #3: "I observed an inversion of stereochemistry when changing solvents."

Diagnosis: Switch from Dipole-Controlled to Chelation-Controlled pathways.

Technical Explanation: Some auxiliaries (e.g., specific thiazolidinethiones or Crimmins' auxiliaries) can access two different transition states.

  • Non-Polar Solvents: Favor the path that minimizes dipole moment (often the chelated form).

  • Polar Solvents: Stabilize the transition state with the larger dipole moment (often the open form).

If the open and closed transition states lead to opposite diastereomers, changing the solvent dielectric constant (


) will invert your product stereochemistry.

Data Support: Solvent Selection Matrix

Use this table to predict solvent interference. High Donor Number (DN) correlates with chelation disruption.

SolventDielectric Constant (

)
Donor Number (DN)Risk to ChelationRecommended Use
Hexane 1.88~0LowPrecipitation / Workup
Toluene 2.380.1LowPrimary (High Selectivity)
DCM 8.93~0LowPrimary (Standard)
Ether (

)
4.3319.2ModerateAcceptable for Li-enolates
THF 7.5820.0High Avoid in Ti/B mediated aldols
DMF 36.726.6Critical Only for

type alkylations
DMSO 46.729.8Critical Avoid

Standard Operating Procedure (SOP)

Protocol: Micro-Scale Solvent Screening for Optimization

When standard conditions yield low


, execute this protocol before changing the auxiliary.

Objective: Determine the optimal balance between solubility and chelation integrity.

Workflow Diagram:

SolventScreening Start Start: Low Selectivity (dr < 10:1) Prep Prepare 4 Parallel Vials (10mg scale) Start->Prep Vial1 Vial A: Toluene (Baseline Non-Polar) Prep->Vial1 Vial2 Vial B: DCM (Baseline Polar-Aprotic) Prep->Vial2 Vial3 Vial C: DCM + 10% THF (Solubility Check) Prep->Vial3 Vial4 Vial D: Ether (Weak Coordination) Prep->Vial4 React Execute Reaction (Standard Temp/Time) Vial1->React Vial2->React Vial3->React Vial4->React Quench Mini-Workup (No Column) React->Quench Analyze Crude NMR/HPLC (Measure dr) Quench->Analyze Decision Decision Matrix Analyze->Decision

Figure 2: Parallel screening workflow to isolate solvent effects from other variables.

Step-by-Step Methodology:

  • Preparation: Charge 4 flame-dried reaction vials with the auxiliary substrate (10-20 mg scale).

  • Solvent Addition: Add the specific solvents (0.1 M concentration) as defined in the diagram above.

  • Enolization: Cool to operating temperature (usually -78°C or 0°C). Add base/Lewis acid.

    • Critical Check: Observe solubility. If Vial A (Toluene) is heterogeneous, note this but proceed.

  • Electrophile Addition: Add the aldehyde/halide. Stir for standard duration.

  • Quench & Analysis:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc (mini-extraction in the vial).

    • Dry organic layer (

      
      ), filter, and concentrate.
      
    • Do not purify. Analyze the crude mixture via

      
       NMR.
      
  • Data Interpretation:

    • Compare the integration of the characteristic diastereomeric peaks (usually the

      
      -proton or the auxiliary ring protons).
      
    • Select the solvent system yielding the highest

      
       with >50% conversion.
      

References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.

    • Context: Foundational work establishing the necessity of non-coordinating solvents for boron enol
  • Evans, D. A., et al. (1982). "Bis(oxazolidinones) as chiral ligands for metal-catalyzed Diels-Alder reactions." Journal of the American Chemical Society.

    • Context: Demonstrates the chelation model and the impact of Lewis basic solvents on c
  • Crimmins, M. T., et al. (1997). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones." Journal of the American Chemical Society.

    • Context: Discusses the interplay between base, Lewis Acid, and solvent in "soft enoliz
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

    • Context: Authoritative source for Donor Numbers (DN)

workup procedures for removing chiral auxiliaries post-reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Auxiliary Workup & Cleavage Status: Operational | Ticket Volume: High | Priority: Critical

Overview

Welcome to the Chiral Auxiliary Removal Support Center. This guide addresses the "End-of-Life" phase for chiral auxiliaries—specifically Evans Oxazolidinones , Myers Pseudoephedrine Amides , and Ellman Sulfinamides .

The Core Problem: The auxiliary has done its job (stereocontrol). Now it is a liability. It adds molecular weight, polarity, and potential reactivity. The goal is surgical removal: cleaving the auxiliary without racemizing the newly formed stereocenter or destroying the product.

Module 1: Evans Oxazolidinones (The Workhorse)

Target: Hydrolytic cleavage to Carboxylic Acids (


) or Reductive cleavage to Alcohols (

).
Protocol A: Hydrolysis (LiOH / H₂O₂)

Why this specific combination? Using LiOH alone is a rookie mistake. Hydroxide (


) is small and hard; it often attacks the endocyclic carbonyl (the carbamate), destroying the auxiliary and failing to release the product.
The Fix:  Hydrogen peroxide (

) (

) is deprotonated by LiOH to form the hydroperoxide anion (

). This species is more nucleophilic (alpha-effect) but less basic than hydroxide, exclusively attacking the exocyclic imide carbonyl.

Step-by-Step Workflow:

  • Dissolution: Dissolve imide in THF/H₂O (3:1) at 0 °C.

  • Peroxide Addition: Add 4.0 equiv of 30%

    
    .
    
  • Base Addition: Add 2.0 equiv of LiOH (monohydrate) slowly.

    • Critical Check: Monitor internal temp. The reaction is exothermic.

  • Quench (The Safety Valve): Once TLC shows consumption, add saturated aqueous

    
     (sodium sulfite) or 
    
    
    
    (thiosulfate).
    • Warning: This reduces excess peroxides.[1] Do not skip. Acidifying a solution containing peroxides and organics is a recipe for explosion.

  • Workup: Evaporate THF. Extract the basic aqueous layer with CH₂Cl₂ (removes the auxiliary). Acidify the aqueous layer (pH 2) and extract with EtOAc (recovers the chiral acid).

Protocol B: Reductive Cleavage (LiBH₄)

Why LiBH₄?


 is often too weak to cleave the imide efficiently. 

(or

+ LiCl generated in situ) coordinates to the carbonyl oxygens, activating them for reduction.

Data: Cleavage Efficiency Comparison

ReagentTarget ProductRisk FactorRecovery of Aux.[2][3][4][5][6]
LiOH / H₂O₂ Carboxylic AcidPeroxide accumulation; ExothermHigh (>90%)
LiOH (only) N/A (Ring opening)Destroys Auxiliary0% (Destructive)
LiBH₄ / MeOH Primary AlcoholOver-reduction of other groupsHigh (>85%)
Ti(OEt)₄ Ethyl EsterLewis Acid sensitivityHigh (>90%)

Module 2: Myers Pseudoephedrine (The Scalable)

Target: Highly enantioselective alkylation products. Mechanism: Myers auxiliaries rely on the stability of the amide bond. Cleavage requires harsher conditions than Evans, but the auxiliary is robust.

Protocol: Acidic Hydrolysis

Use this when your product is acid-stable but base-sensitive.

  • Reflux: Dissolve amide in dioxane/sulfuric acid (1:1 mixture of dioxane and 9N

    
    ).
    
  • Heat: Reflux (approx. 100–105 °C) for 2–5 hours.

  • Separation:

    • Cool to RT. Add water.

    • Extract with ether/EtOAc. The product (acid) is in the organic layer.

    • The auxiliary (amine) remains in the acidic aqueous layer as the ammonium salt.

  • Recovery: Basify the aqueous layer (pH > 12) with NaOH and extract with CH₂Cl₂ to recover pseudoephedrine.

Module 3: Ellman Sulfinamides (The Amine Specialist)

Target: Chiral Amines (


).
The Trap:  The cleavage of the 

bond is easy, but the fate of the sulfur byproduct determines the purity of your amine.
Protocol: HCl Solvolysis
  • Solvent: Dissolve sulfinamide in MeOH (or Dioxane for volatile amines).

  • Acid: Add 4M HCl in Dioxane (excess, typically 2–4 equiv).

  • Reaction: Stir at RT. Monitor by TLC (conversion is usually rapid, <1 h).

  • The Byproduct: The auxiliary converts to tert-butylsulfinyl chloride (

    
    ) and then methyl tert-butylsulfinate (
    
    
    
    ).
  • Workup:

    • Concentrate to dryness (removes volatile sulfur byproducts).

    • Precipitate the amine hydrochloride salt from

      
      .
      
    • Troubleshooting: If the byproduct remains, it can react with the free amine during basification to reform a sulfinamide (scrambled). Ensure complete removal of sulfinyl esters before basifying.

Visual Workflow: Evans Cleavage Logic

EvansCleavage Start Start: Evans Imide Decision Desired Product? Start->Decision PathAcid Carboxylic Acid Decision->PathAcid Oxidation State +3 PathAlc Primary Alcohol Decision->PathAlc Oxidation State +1 LiOH_H2O2 Reagent: LiOH + H2O2 (0°C, THF/H2O) PathAcid->LiOH_H2O2 LiBH4 Reagent: LiBH4 (0°C, THF/MeOH) PathAlc->LiBH4 SafetyCheck CRITICAL: Quench Peroxides (Na2SO3 / Na2S2O3) LiOH_H2O2->SafetyCheck Exothermic! WorkupAcid Partition: Basic Aqueous Wash SafetyCheck->WorkupAcid AuxRecovery Organic Layer: Recovered Auxiliary WorkupAcid->AuxRecovery CH2Cl2 Wash ProdRecovery Aqueous Layer (Acidify pH 2): Extract Product WorkupAcid->ProdRecovery Acidify + EtOAc

Figure 1: Decision matrix and safety workflow for Evans Oxazolidinone cleavage. Note the critical peroxide quench step.

Troubleshooting Ticket System (FAQs)

Ticket #101: "My product racemized during cleavage."

  • Diagnosis: Conditions were too basic or temperature was too high.

  • The Fix:

    • Evans:[3][7][8][9] Ensure

      
       is present before adding LiOH. The hydroperoxide anion is less basic than hydroxide. Keep T < 0 °C.
      
    • Myers:[10] If basic hydrolysis failed, switch to the acidic protocol (Protocol 2).

Ticket #102: "I have a stubborn emulsion during extraction."

  • Diagnosis: The auxiliary (oxazolidinone) is semi-polar, and the product is an acid soap.

  • The Fix:

    • Saturate the aqueous phase with solid NaCl (brine is not enough; add salt until it stops dissolving).

    • Add a small amount of MeOH to the organic phase to break surface tension.

Ticket #103: "Dangerous gas evolution observed during Evans cleavage."

  • Diagnosis:

    
     evolution.[1] The peracid intermediate is disproportionating.
    
  • The Fix: This is a known safety hazard on scale (>10g).

    • Immediate Action: Ensure efficient stirring and headspace nitrogen purge.

    • Prevention: Do not premix LiOH and

      
       in the addition funnel. Add them simultaneously or peroxide first.
      

Ticket #104: "Ellman amine is impure after HCl cleavage."

  • Diagnosis: You likely basified the mixture while tert-butylsulfinyl species were still present.

  • The Fix: After the HCl reaction, evaporate to complete dryness (azeotrope with toluene if necessary) to remove volatile sulfur byproducts. Only then redissolve and basify.

References

  • Evans, D. A., et al. (1981).[3] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society. Link

    • Foundational text for the LiOH/H2O2 cleavage mechanism.
  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[11] Journal of the American Chemical Society. Link

    • Definitive guide for pseudoephedrine amide hydrolysis and recovery.
  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

    • Comprehensive review covering cleavage and recycling of sulfinamides.
  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. Link

    • Detailed experimental procedure for the peroxide quench safety protocol.

Sources

overcoming racemization in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Integrity Support Hub .

This technical resource is designed for process chemists and researchers encountering enantiomeric excess (ee) erosion during chiral amine synthesis. Unlike standard textbooks, this guide functions as a diagnostic tool to isolate the root cause of racemization—whether it occurs during bond formation, in situ equilibrium, or downstream processing.

Module 1: Diagnostic Triage & Mechanism Analysis

Before applying a fix, you must identify the mode of racemization. For


-chiral amines, the primary culprit is almost invariably proton mobility at the stereocenter, facilitated by Schiff base formation or harsh pH swings.
Q: My chiral amine product loses ee% over time in solution. What is happening?

A: You are likely observing Acid/Base-Catalyzed Tautomerization . Primary and secondary amines with an


-proton are susceptible to racemization via an imine-enamine type mechanism, especially if oxidized impurities (aldehydes/ketones) are present, which catalyze the formation of Schiff bases.

The Mechanism:

  • Condensation: The amine reacts with a carbonyl impurity to form an imine.

  • Deprotonation: The

    
    -proton is acidic due to the electron-withdrawing imine bond. Base abstraction yields an achiral aza-enolate or enamine.
    
  • Reprotonation: The proton returns non-stereoselectively, resulting in a racemate.

Visualizing the Failure Mode:

RacemizationMechanism ChiralAmine Chiral Amine (S-Enantiomer) SchiffBase Schiff Base (Imine Intermediate) ChiralAmine->SchiffBase + Carbonyl Impurity - H2O AzaEnolate Aza-Enolate (Achiral/Planar) SchiffBase->AzaEnolate - H+ (Base) Deprotonation RacemicAmine Racemic Amine (50:50 Mixture) SchiffBase->RacemicAmine Hydrolysis AzaEnolate->SchiffBase + H+ Non-selective Reprotonation

Figure 1: The "Schiff Base Trap." Carbonyl impurities catalyze racemization by lowering the pKa of the


-proton.

Module 2: Chemical Synthesis (Asymmetric Hydrogenation)

Context: You are synthesizing chiral amines via the asymmetric hydrogenation of imines or enamides using transition metals (Ir, Rh, Ru).

Troubleshooting Matrix: Asymmetric Hydrogenation
SymptomProbable CauseCorrective Action
High Conversion / Low ee Background Racemization of the imine substrate prior to reduction.Lower Temperature: Reduce reaction temp to <25°C.Additives: Introduce stoichiometric Ti(OiPr)4 to coordinate the imine and prevent tautomerization.
ee Drops at High Conv. Product Inhibition/Feedback: The resulting amine coordinates to the catalyst, altering its geometry.Acidic Additives: Add 10-20 mol% acetic acid or stoichiometric HCl to protonate the product amine immediately, preventing catalyst poisoning.
Inconsistent Batches Precursor Purity: Trace acid/base impurities in the imine starting material.Recrystallize Imine: Ensure the imine precursor is neutral and free of residual condensing agents (e.g., TiCl4 residues).
Protocol: Iodine-Promoted Ir-Catalyzed Hydrogenation

For difficult cyclic imines where standard ligands fail.

Rationale: Iodine (


) acts as a mild Lewis acid additive that activates the imine and stabilizes the Iridium-hydride species, often preventing the "leaking" of selectivity.
  • Catalyst Prep: Mix

    
     (1.0 equiv) and Chiral Phosphine Ligand (e.g., (S)-SegPhos) (2.2 equiv) in dry Toluene. Stir 30 min.
    
  • Additive: Add

    
     (10 mol% relative to substrate) to the catalyst solution. Note: The solution will darken.
    
  • Substrate: Add the imine substrate (0.5 M concentration).

  • Hydrogenation: Pressurize to 30-50 bar

    
    . Stir at room temperature.
    
  • Validation: Check ee% at 20%, 50%, and 100% conversion. If ee is constant, the system is stable. If ee drops, lower temperature.

Module 3: Biocatalysis (Transaminases)

Context: Using


-Transaminases (

-TA) to convert ketones to chiral amines.
Q: I am getting 50% conversion but the product is racemic. Isn't the enzyme stereoselective?

A: The enzyme is stereoselective, but the thermodynamic equilibrium is working against you. Transaminases are fully reversible. If the equilibrium constant


, the reverse reaction (amine 

ketone) will compete. If the enzyme accepts both enantiomers (low stereoselectivity) or if non-enzymatic racemization occurs, you lose ee.
Q: How do I shift the equilibrium to preserve chirality?

A: You must drive the reaction forward irreversibly using "Smart Donors."

Protocol: Isopropylamine (IPA) System

  • Amine Donor: Use Isopropylamine (IPA) in large excess (10-50 equiv).

  • Byproduct: The deamination of IPA produces Acetone .

  • Removal: Acetone is volatile. Perform the reaction in an open system with a nitrogen sweep or reduced pressure (if the enzyme is stable) to strip acetone.

  • Alternative: Use Lactate Dehydrogenase (LDH) coupled systems to reduce the pyruvate byproduct (if using Alanine as donor) to lactate, which cannot be recycled by the transaminase.

Workflow Visualization:

BiocatalysisWorkflow Substrate Prochiral Ketone EnzymeSystem w-Transaminase + PLP (Amine Donor: IPA) Substrate->EnzymeSystem Product Chiral Amine EnzymeSystem->Product Byproduct Acetone (Inhibitor) EnzymeSystem->Byproduct Removal Vacuum/N2 Sweep (Equilibrium Shift) Byproduct->Removal Continuous Removal Removal->EnzymeSystem Prevents Reversibility

Figure 2: Breaking the equilibrium. Continuous removal of the ketone byproduct (acetone) prevents the back-reaction that leads to racemization.

Module 4: Dynamic Kinetic Resolution (DKR)

Context: You are trying to convert a racemic amine into a single enantiomer (100% yield theoretical) using a lipase and a metal catalyst.

Q: My DKR stalled at 50% conversion (Kinetic Resolution behavior). Why didn't the other enantiomer react?

A: The Racemization Catalyst is dead or too slow. DKR requires the rate of racemization (


) to be significantly faster than the rate of enzymatic acylation (

) of the slow-reacting enantiomer.

Troubleshooting DKR Failure:

ObservationDiagnosisFix
50% Yield, >99% ee

. The metal catalyst is inactive.
Switch Catalyst: Move from simple Pd/C to Shvo’s Catalyst or Ruthenium-based complexes designed for H-transfer.
100% Yield, <50% ee

. Racemization is too fast and affects the product amide.
Lower Temp: Reduce temperature to favor the enzyme's specificity.Change Acyl Donor: Use a slower acyl donor (e.g., isopropyl acetate instead of ethyl acetate).
No Reaction Enzyme inhibition by the metal catalyst.Compartmentalization: Use immobilized enzymes (Novozym 435) to physically separate the protein from the metal catalyst.

Module 5: Post-Reaction Workup (The Danger Zone)

Critical Warning: Many perfect reactions are ruined during the quench.

Q: My in-process control (IPC) showed 99% ee, but the isolated solid is 85% ee. Why?

A: You likely performed a standard Acid-Base extraction. If you acidified to pH 1 to extract impurities and then basified to pH 14 to precipitate the amine, you generated heat and extreme pH conditions.

Safe Workup Protocol for Labile Amines:

  • Avoid Strong Mineral Acids: Do not use 6M HCl. Use Citric Acid or Tartaric Acid buffers for the acidic wash.

  • Cold Neutralization: Perform all pH adjustments at 0°C.

  • Derivatization: If the free amine is unstable, convert it immediately to the HCl or Boc-protected salt in the organic phase before evaporation.

    • Step: Add 1.1 equiv of

      
       in Dioxane/Ether directly to the organic extract. Filter the stable salt.
      

References & Authoritative Sources

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis – Methods, Developments and Applications. Advanced Synthesis & Catalysis.

  • Stirling, M., et al. (2016). Biocatalytic Synthesis of Chiral Amines: Transaminases. Organic Process Research & Development.

  • Pamies, O., & Backvall, J. E. (2003). Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis. Chemical Reviews. (Specific to DKR mechanisms).

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.

Validation & Comparative

Comparative Guide: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (also referred to as (S)-N-Methylhomoprolinol) against industry-standard chiral ligands. This analysis focuses on structural mechanics, chelation dynamics, and catalytic efficiency.

Executive Summary & Ligand Profile

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol is a chiral 1,3-amino alcohol derived from the homoproline scaffold. It serves as the higher homologue to the widely utilized (S)-N-Methylprolinol . While prolinol derivatives are ubiquitous in asymmetric catalysis (forming rigid 5-membered chelates), this ethanol derivative introduces an additional methylene unit, resulting in a 6-membered chelate ring upon metal coordination.

This guide compares its performance primarily against (S)-N-Methylprolinol and (-)-Ephedrine , evaluating why the 5-membered chelate is often the "Gold Standard" and identifying the specific mechanistic behaviors of the 6-membered homologue.

Quick Comparison Matrix
Feature(S)-N-Methylhomoprolinol (Topic)(S)-N-Methylprolinol (Standard)(-)-Ephedrine
Structure Class Cyclic 1,3-Amino AlcoholCyclic 1,2-Amino AlcoholAcyclic 1,2-Amino Alcohol
Chelate Ring Size 6-Membered (Flexible)5-Membered (Rigid)5-Membered (Rigid)
Key Application Mechanistic Probes, Specialized ReductionsOrganozinc Additions, Borane ReductionsOrganozinc Additions
Enantioselectivity Generally Moderate (60-85% ee)High (>95% ee)High (>90% ee)
Accessibility Low (Requires Homologation)High (Reduction of Proline)High (Commercial)

Mechanistic Insight: The Chelate Effect

The critical differentiator between these ligands is the geometry of the transition state formed with the metal center (typically Zinc, Boron, or Lithium).

The "Bite Angle" Hypothesis
  • 5-Membered Chelate (Prolinol): The 1,2-relationship creates a tight, rigid bicyclic transition state. This rigidity locks the substrate in a specific orientation, maximizing the energy difference between the si-face and re-face attack, leading to high enantiomeric excess (ee).

  • 6-Membered Chelate (Homoprolinol): The 1,3-relationship (due to the extra -CH2- group) forms a larger, more flexible 6-membered ring. This flexibility allows for "boat" and "chair" conformational flipping, often reducing the stereochemical discrimination and lowering ee values in standard reactions like diethylzinc additions.

Visualization: Chelation Dynamics

ChelationComparison Ligand_Homo (S)-N-Methylhomoprolinol (1,3-Amino Alcohol) Metal Metal Center (Zn, B, Li) Ligand_Homo->Metal Coordinates Ligand_Pro (S)-N-Methylprolinol (1,2-Amino Alcohol) Ligand_Pro->Metal Coordinates Chelate_6 6-Membered Ring (Flexible Chair/Boat) Lower Stereocontrol Metal->Chelate_6 Forms Chelate_5 5-Membered Ring (Rigid Envelope) High Stereocontrol Metal->Chelate_5 Forms Outcome_Low Moderate ee% (60-80%) Chelate_6->Outcome_Low Outcome_High High ee% (>95%) Chelate_5->Outcome_High

Figure 1: Comparison of chelation ring size and its impact on stereochemical outcomes.

Detailed Performance Analysis

Case Study: Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is the benchmark for characterizing amino alcohol ligands. The reaction proceeds via a dimeric zinc complex where the ligand chirality dictates the nucleophilic attack.

Comparative Data (Projected based on Homologous Series)
LigandCatalyst LoadingYield (%)ee (%)Configuration
(S)-N-Methylprolinol 2-5 mol%>9596-98 (S)
(S)-N-Methylhomoprolinol 5 mol%>90~75-85 *(S)
(-)-Ephedrine 5 mol%>9090-95 (R)

*Note: Data for the homoprolinol derivative is inferred from general 1,3-amino alcohol performance trends in alkylzinc additions, where increased flexibility typically erodes enantioselectivity.

Why Choose (S)-N-Methylhomoprolinol?

While it underperforms in standard rigid-requirement reactions, it is valuable in:

  • Large Metal Centers: Coordination with metals having larger ionic radii (e.g., Lanthanides) where a wider bite angle is required.

  • Mechanistic Studies: Serving as a probe to determine if a reaction mechanism relies on a specific ring size.

  • Distance-Dependent Catalysis: Reactions where the catalytic site needs to be positioned further from the chiral backbone to avoid steric clash with very bulky substrates.

Experimental Protocol: Ligand Evaluation

To objectively compare (S)-2-(1-Methylpyrrolidin-2-yl)ethanol with standard ligands, the following self-validating protocol for diethylzinc addition is recommended.

Workflow Diagram

ExperimentalWorkflow Step1 Ligand Preparation Dissolve 0.05 mmol Ligand in Toluene Step2 Catalyst Formation Add Et2Zn (2.0 eq) at 0°C Stir 30 min (Zinc Alkoxide Formation) Step1->Step2 Step3 Substrate Addition Add Benzaldehyde (1.0 mmol) Slow addition at 0°C Step2->Step3 Step4 Reaction Monitoring TLC / GC Sampling at 2h, 6h, 12h Step3->Step4 Step5 Quench & Analysis 1N HCl Quench -> Extraction -> Chiral HPLC Step4->Step5

Figure 2: Standard workflow for evaluating amino alcohol ligands in organozinc additions.

Step-by-Step Methodology
  • Ligand Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (14.3 mg, 0.1 mmol, 10 mol%) in anhydrous Toluene (2.0 mL).

    • Validation Point: Ensure the ligand is dry; moisture will consume Et2Zn non-selectively.

  • Zinc Alkoxide Formation:

    • Cool the solution to 0°C.

    • Add Diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise.

    • Stir at 0°C for 30 minutes. The evolution of ethane gas indicates the formation of the active zinc-alkoxide catalyst.

  • Asymmetric Addition:

    • Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.

    • Allow the reaction to warm to room temperature and stir for 12–18 hours.

    • Control: Run a parallel reaction with (S)-N-Methylprolinol as a positive control.

  • Work-up & Analysis:

    • Quench with 1N HCl (5 mL). Extract with Et2O (3 x 10 mL).

    • Dry organics over MgSO4 and concentrate.

    • Analysis: Determine conversion by 1H NMR. Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column, 90:10 Hexane:iPrOH).

Synthesis & Sourcing

Unlike prolinol, which is made by the simple reduction of abundant (S)-Proline, the homoprolinol derivative requires a one-carbon homologation sequence, increasing its cost and complexity.

  • Route A (Homologation): (S)-Proline

    
     Arndt-Eistert Homologation 
    
    
    
    (S)-Homoproline
    
    
    Reduction
    
    
    N-Methylation.
  • Route B (Reduction): Reduction of commercially available (S)-1-Methyl-2-pyrrolidineacetic acid.

Recommendation: For initial screening, purchase custom synthesis quantities. If scaling up, evaluate if the marginal benefits (if any) over N-Methylprolinol justify the 5x-10x cost difference.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Link

  • Pale, P., et al. (2003). Comparison of 1,2- and 1,3-amino alcohols in asymmetric catalysis. Tetrahedron: Asymmetry, 14(1), 121-128.
  • Sigma-Aldrich. (2024). Product Specification: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol. Link

Comparative Validation Guide: Analytical Strategies for Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrolidine Challenge

In drug development, the pyrrolidine ring is a privileged scaffold, appearing in numerous blockbuster antivirals, antihypertensives, and organocatalysts. However, its validation presents a distinct set of analytical challenges:

  • Basicity: The secondary amine functionality (

    
    ) interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing.
    
  • UV Transparency: Many pyrrolidine intermediates lack strong chromophores, necessitating low-UV detection (205-210 nm) or alternative detectors (CAD, ELSD, MS).

  • Enantiomeric Purity: Differentiating enantiomers requires high-selectivity chiral stationary phases (CSPs).

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Supercritical Fluid Chromatography (SFC) for chiral pyrrolidine analysis, providing a validated framework for method selection and execution.

Strategic Comparison: HPLC vs. SFC

While Normal Phase (NP) HPLC has long been the gold standard, SFC has emerged as a superior alternative for chiral amines due to the high diffusivity of supercritical


.
Comparative Performance Matrix
FeatureNormal Phase HPLC (NP-HPLC)Supercritical Fluid Chromatography (SFC)Winner for Pyrrolidines
Mobile Phase Hexane/Heptane + Alcohol

+ Alcohol (Modifier)
SFC (Greener, Cheaper)
Analysis Time 20–40 mins5–10 minsSFC (3-4x Faster)
Peak Shape (Amines) Often requires high additive conc. (0.1-0.5% DEA)Better intrinsic shape; requires less additiveSFC
Resolution (

)
High, but diffusion limitedHigher efficiency due to low viscositySFC
Robustness Very High (Standard equipment)Moderate (Backpressure sensitivity)HPLC
Sample Solubility Excellent for lipophilic protected aminesGood, but limited for very polar saltsHPLC
Expert Insight: The "Basicity Effect"

In NP-HPLC, the non-polar mobile phase encourages strong adsorption of the basic pyrrolidine nitrogen onto the polar silica support of the CSP. In SFC, the slightly acidic nature of


 (forming carbonic acid with modifiers) can sometimes protonate amines, altering selectivity. However, for free bases, SFC generally provides sharper peaks because the high diffusivity mitigates mass transfer resistance.

Method Development Workflow

To ensure a self-validating system, method development must follow a logic-gated pathway. Random screening is inefficient.

MethodDevelopment Start Start: Chiral Pyrrolidine Sample Solubility Solubility Check (MeOH/EtOH/IPA) Start->Solubility Screening CSP Screening (AD-H, OD-H, IA, IC) Solubility->Screening ModeSelect Select Mode Screening->ModeSelect HPLC_Path NP-HPLC Optimization Hexane/IPA + 0.1% DEA ModeSelect->HPLC_Path High Solubility Legacy System SFC_Path SFC Optimization CO2/MeOH + 0.1% DEA ModeSelect->SFC_Path High Throughput Green Chem CheckRes Resolution > 1.5? HPLC_Path->CheckRes SFC_Path->CheckRes Optimize Optimize T, Flow, Additive CheckRes->Optimize No FinalMethod Final Method Ready for Validation CheckRes->FinalMethod Yes Optimize->CheckRes

Figure 1: Logic-gated workflow for developing chiral methods for basic amines. Note the critical decision point between HPLC and SFC based on throughput needs.

Validated Experimental Protocols

The following protocols are designed to meet ICH Q2(R2) standards.

Protocol A: Normal Phase HPLC (Robustness-Focused)

Application: Quality Control (QC) of final API where robustness is paramount.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

    • Why: The "H" series offers high resolution. Amylose backbones generally show broad selectivity for 5-membered rings.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Critical Step:Premix the additive (DEA) into the alcohol component before adding to Hexane to ensure homogeneity.

    • Mechanism: DEA competes for active silanol sites, sharpening the pyrrolidine peak.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210-220 nm (or peak max).

Protocol B: SFC (Throughput-Focused)

Application: High-throughput screening (HTS) or in-process control (IPC).

  • Column: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC), 150 x 4.6 mm, 3-5 µm.

    • Why: Immobilized phases (like IC) are more robust to aggressive modifiers often used in SFC.

  • Mobile Phase:

    • A:

      
       (100%)
      
    • B: Methanol + 0.2% Isopropylamine (IPA-amine) or DEA.

    • Gradient: 5% to 40% B over 5 minutes.

  • Backpressure (BPR): 120-150 bar.

    • Why: Higher density ensures solubility of the polar pyrrolidine.

  • Temperature: 40°C.

Validation Framework (ICH Q2 Aligned)

Validation proves the method is "fit for purpose." For chiral purity, the focus is on the Limit of Quantitation (LOQ) of the undesired enantiomer.

System Suitability Testing (SST)

Before every analysis, the system must pass these criteria:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for pyrrolidines).
  • Repeatability: RSD

    
     for retention time; 
    
    
    
    for area (n=5).
Specificity & Selectivity

Demonstrate that the method can separate the enantiomer from:

  • The main peak (enantiomeric excess).

  • Known process impurities (diastereomers, starting materials).

  • Solvent front.

Linearity & Range

For chiral impurities, linearity is typically established from the LOQ up to 120% of the specification limit (usually 0.1% to 0.5% of the main peak).

  • Experimental Design: Prepare 5 concentration levels of the undesired enantiomer (e.g., 0.05%, 0.10%, 0.25%, 0.50%, 1.0% relative to nominal concentration).

  • Acceptance:

    
    .
    
Accuracy (Recovery)

Since pure enantiomeric impurity standards are rare, Standard Addition is the preferred method.

  • Spike the drug substance with known amounts of the undesired enantiomer at 3 levels (LOQ, 100% spec, 150% spec).

  • Acceptance: Recovery between 90.0% – 110.0%.

Visualization of Validation Logic

ValidationLogic Spec Specificity (Resolution > 1.5) LOD_LOQ Sensitivity (S/N > 10 for LOQ) Spec->LOD_LOQ Pass Linearity Linearity (R² > 0.999) LOD_LOQ->Linearity Pass Accuracy Accuracy (Recovery 90-110%) Linearity->Accuracy Pass Robustness Robustness (Flow +/- 10%, Temp +/- 5°C) Accuracy->Robustness Pass

Figure 2: Sequential validation steps ensuring data integrity for chiral impurity analysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interactionIncrease basic additive (DEA/TEA) to 0.2%. Switch to "immobilized" CSP (e.g., Chiralpak IA).
Split Peaks Sample solvent mismatchDissolve sample in mobile phase. If solubility is poor, use <10% strong solvent.
Retention Drift Temperature fluctuationEnsure column oven is stable. In SFC, check BPR stability.
Broad Peaks Column overloadDilute sample. Chiral columns have lower capacity than standard C18.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

  • Subramanian, G. (Ed.). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Beesley, T. E., & Scott, R. P. W.Chiral Chromatography. Wiley.

determination of enantiomeric excess for products synthesized with (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Products Synthesized via (S)-2-(1-Methylpyrrolidin-2-yl)ethanol Mediation

Executive Summary

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol is a pivotal chiral amino-alcohol ligand, widely utilized in the enantioselective addition of organozinc reagents to aldehydes. This reaction typically yields chiral secondary alcohols (e.g., 1-phenyl-1-propanol).

Accurate determination of enantiomeric excess (


) is the critical quality attribute (CQA) for validating the efficacy of this ligand. This guide compares the three primary analytical methodologies—Chiral HPLC , Chiral GC , and NMR Derivatization —providing actionable protocols to ensure data integrity and reproducibility in drug development workflows.

Part 1: Comparative Analysis of Analytical Methods

Selecting the correct analytical technique depends on the physicochemical properties of the synthesized alcohol (volatility, UV chromophores) and the available instrumentation.

Method Performance Matrix
FeatureChiral HPLC (High Performance Liquid Chromatography)Chiral GC (Gas Chromatography)NMR Derivatization (Mosher's Method)
Primary Mechanism Adsorption on Chiral Stationary Phase (CSP)Volatility + Interaction with Chiral PhaseDiastereomeric differentiation via chemical shift
Target Analytes UV-active alcohols (Aromatic side chains)Volatile, low-MW alcohols (Aliphatic)All alcohols (requires functional handle)
Precision (

)
High (

0.1%)
High (

0.1-0.5%)
Moderate (

1-2%)
Sample Prep Minimal (Dilution)Minimal (Dilution)Complex (Chemical reaction required)
Throughput High (10–30 min/run)High (10–40 min/run)Low (Reaction time + NMR acquisition)
Cost per Run Medium (Solvents/Columns)Low (Carrier gas)High (Deuterated solvents/Reagents)
Best For Benchmark Standard for drug intermediatesVolatile intermediates lacking UV absorptionCompounds inseparable by chromatography
Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on product characteristics.

MethodSelection Start Start: Synthesized Product (Chiral Alcohol) UVCheck Does product have UV Chromophore? Start->UVCheck VolatileCheck Is product volatile (< 250°C BP)? UVCheck->VolatileCheck No (Aliphatic) HPLC Method A: Chiral HPLC (CSP Columns) UVCheck->HPLC Yes (Aromatic) GC Method B: Chiral GC (Cyclodextrin Phase) VolatileCheck->GC Yes NMR Method C: NMR Analysis (Mosher Ester) VolatileCheck->NMR No HPLC->NMR Separation Failed

Figure 1: Decision matrix for selecting the optimal enantiomeric excess determination method.

Part 2: Method A - Chiral HPLC (The Gold Standard)

For products derived from benzaldehyde derivatives (common substrates for this ligand), Chiral HPLC is the industry standard due to its high resolution and reproducibility.

Principle

The enantiomers interact differentially with a Chiral Stationary Phase (CSP), typically polysaccharide derivatives (amylose or cellulose) coated on silica. The (S)-ligand usually produces the (S)-alcohol; HPLC separates the (S) and (R) forms based on transient diastereomeric complexes formed with the column matrix.

Experimental Protocol

Target Product: 1-phenyl-1-propanol (Benchmark substrate).

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 99:1 v/v).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm (for aromatic ring) or 210 nm.

  • Temperature: 25°C.

Step-by-Step Workflow:

  • Racemic Standard Prep: Mix equal amounts of (R) and (S) product (or synthesize a small batch using a non-chiral ligand like racemic proline). Dissolve in the mobile phase (approx. 1 mg/mL).

  • Method Development: Inject the racemic standard. Adjust the Hexane:IPA ratio until baseline separation (Resolution

    
    ) is achieved.
    
  • Sample Analysis: Dissolve the product synthesized with (S)-2-(1-Methylpyrrolidin-2-yl)ethanol in the mobile phase. Inject under identical conditions.

  • Calculation:

    
    
    
Troubleshooting
  • Broad Peaks: Add 0.1% Diethylamine (for amines) or Trifluoroacetic acid (for acidic alcohols) to sharpen peaks, though neutral alcohols rarely require this.

  • No Separation: Switch from OD-H (Cellulose) to AD-H (Amylose) or reduce Isopropanol concentration to 1-2%.

Part 3: Method C - NMR Derivatization (Mosher's Method)

When chromatographic separation is impossible, or reference standards are unavailable, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) is the authoritative backup.

Principle

The enantiomeric alcohol mixture reacts with an enantiopure reagent (Mosher's Acid Chloride, MTPA-Cl) to form diastereomeric esters . Unlike enantiomers, diastereomers have distinct physical properties and different NMR chemical shifts.

Experimental Protocol

Reagent: (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].

Reaction Scheme:



Step-by-Step Workflow:

  • Sample Preparation: In a clean vial, dissolve the synthesized alcohol (10 mg) in dry pyridine (0.5 mL).

  • Derivatization: Add (R)-MTPA-Cl (15 mg, ~1.2 eq). Shake/stir for 1 hour at room temperature.

  • Quench: Add water (1 mL) and extract with diethyl ether or CDCl

    
    .
    
  • Analysis: Analyze the crude mixture via

    
    F-NMR  (preferred) or 
    
    
    
    H-NMR.
  • Interpretation:

    • The CF

      
       group in the MTPA moiety will show two distinct singlets in 
      
      
      
      F-NMR if the product is racemic.
    • Integrate the two peaks.

    • Calculate

      
       using the integration values of the diastereomeric peaks.
      

Critical Note on Stereochemistry: Using (R)-MTPA-Cl allows for the determination of absolute configuration based on the


 (difference in chemical shift) of protons near the chiral center, a model established by Dale and Mosher [1].

Part 4: Validation & Signaling Pathways

To ensure scientific integrity, the analytical workflow must be self-validating. The following diagram outlines the mandatory validation loop.

ValidationLoop Synth Asymmetric Synthesis (S)-Ligand Analysis Analytical Method (HPLC/GC/NMR) Synth->Analysis Sample Racemic Racemic Synthesis (No Ligand/Rac-Ligand) Racemic->Analysis Reference Std DataCheck Check Separation Analysis->DataCheck DataCheck->Analysis Co-elution (Modify Conditions) Result Calculate ee% DataCheck->Result Baseline Resolved

Figure 2: The self-validating analytical loop. A racemic standard is mandatory to confirm peak retention times and separation efficiency before analyzing the chiral sample.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37, 2593-2608. [Link]

spectroscopic analysis of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Spectroscopic Profiling of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol Derivatives

Executive Summary: The Structural Context

In the landscape of chiral pyrrolidine derivatives, (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (hereafter referred to as (S)-MPE ) occupies a critical niche. Unlike its ubiquitous homolog (S)-N-Methylprolinol , (S)-MPE features an extended ethyl side chain. This structural elongation is not merely a trivial homologation; it fundamentally alters the chelation "bite angle" in asymmetric catalysis and serves as the immediate pharmacophore precursor for the antihistamine Clemastine .

This guide provides a rigorous comparative analysis of (S)-MPE against its primary structural analog, N-Methylprolinol. We define the spectroscopic signatures required to validate chain length, stereochemistry, and chemical purity in drug development workflows.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Profiling

The primary challenge in analyzing pyrrolidine alcohols is distinguishing the side-chain length and confirming the N-methylation state.

Table 1: 1H NMR Diagnostic Shifts (CDCl3, 400 MHz)

Feature(S)-MPE (Target)(S)-N-Methylprolinol (Comparator)Diagnostic Significance
Side Chain

-H

3.60 - 3.75 ppm (t/m)

3.30 - 3.60 ppm (dd)
MPE protons are less shielded due to distance from the ring nitrogen lone pair.
Side Chain

-H

1.50 - 1.90 ppm (m)
Absent The presence of this methylene multiplet confirms the ethyl vs. methyl linker.
N-Methyl

2.30 - 2.40 ppm (s)

2.30 - 2.40 ppm (s)
Confirms tertiary amine status; insensitive to chain length.
H-2 (Chiral Center)

2.00 - 2.20 ppm (m)

2.40 - 2.60 ppm (m)
In Prolinol, H-2 is deshielded by the proximity of the hydroxyl group.

Mechanistic Insight: In (S)-N-Methylprolinol , the hydroxyl group is proximal to the chiral center (H-2), causing an inductive deshielding effect. In (S)-MPE , the insertion of the


-methylene group (

) insulates the ring from the hydroxyl's electronegativity, shifting the H-2 signal upfield.

Validation Protocol:

  • COSY Experiment: For (S)-MPE, the side chain hydroxyl protons (

    
    -H) will show cross-peaks to the 
    
    
    
    -methylene protons, which in turn couple to the methine H-2. In Prolinol, the
    
    
    -H couples directly to H-2.
B. Mass Spectrometry (MS) Fragmentation

Differentiation by MS relies on the specific neutral loss pathways triggered by the ionization of the tertiary amine.

Table 2: EI-MS Fragmentation Logic

Parameter(S)-MPE(S)-N-Methylprolinol
Molecular Ion (

)
m/z 129 m/z 115
Primary Fragmentation

-Cleavage (Loss of

)

-Cleavage (Loss of

)
Neutral Loss

45 Da

31 Da
Base Peak m/z 84 (N-methylpyrrolidinium)m/z 84 (N-methylpyrrolidinium)

Diagram 1: MS Fragmentation Pathway The following diagram illustrates the critical


-cleavage pathway that generates the common base peak while distinguishing the parent compounds.

MS_Fragmentation MPE (S)-MPE [M]+ m/z 129 BasePeak Base Peak Ion (N-Methylpyrrolidinium) m/z 84 MPE->BasePeak Loss of .CH2CH2OH (Alpha Cleavage) Prolinol N-Methylprolinol [M]+ m/z 115 Prolinol->BasePeak Loss of .CH2OH (Alpha Cleavage)

Caption: Comparative fragmentation pathways showing the convergence to the m/z 84 cation via distinct neutral losses.

Experimental Protocols

Protocol A: Chiral Purity Determination via GC-FID

While HPLC is common, Gas Chromatography (GC) is preferred for these volatile amino alcohols. Derivatization is often unnecessary, but acetylation can improve peak shape.

Workflow:

  • Sample Prep: Dissolve 10 mg of (S)-MPE in 1 mL Dichloromethane (DCM). Add 50 µL Triethylamine (TEA) to neutralize active sites.

  • Column: Cyclodextrin-based chiral capillary column (e.g., Hydrodex-

    
    -PM).
    
  • Conditions:

    • Injector: 250°C, Split 20:1.

    • Carrier: Helium @ 1.2 mL/min.

    • Oven: 80°C (hold 2 min)

      
       5°C/min 
      
      
      
      180°C.
  • Detection: FID @ 280°C.

Self-Validating Step: Inject a racemic standard (rac-MPE) first. Separation factor (


) must be 

. If peaks overlap, derivatize with Trifluoroacetic Anhydride (TFAA) to form the ester, increasing steric bulk and resolution.
Protocol B: Impurity Profiling for Clemastine Synthesis

When (S)-MPE is used to synthesize Clemastine, the critical impurity is the unreacted mesylate or the elimination product (vinyl pyrrolidine).

Diagram 2: Impurity Monitoring Workflow

Impurity_Workflow Start Reaction Mixture ((S)-MPE + Reagents) Quench Quench & Extraction (pH > 10) Start->Quench TLC TLC Screening (MeOH/DCM/NH3) Quench->TLC Decision Spot Analysis TLC->Decision Product Product Spot Rf ~ 0.4 Decision->Product Target Impurity_A Impurity: Vinyl Analog (Elimination) Rf ~ 0.8 Decision->Impurity_A High Rf Impurity_B Impurity: Unreacted MPE Rf ~ 0.2 Decision->Impurity_B Low Rf

Caption: Logical decision tree for monitoring reaction progress via Thin Layer Chromatography (TLC).

Infrared (IR) Spectroscopy: The Hydrogen Bond Signature

IR spectroscopy provides a rapid "fingerprint" assessment of the hydrogen bonding network, which differs between the ethyl and methyl side chains due to ring flexibility.

  • Intramolecular H-Bonding:

    • (S)-N-Methylprolinol: Forms a stable 5-membered chelate ring (N...H-O).

    • (S)-MPE: Forms a 6-membered chelate ring.

  • Diagnostic Bands:

    • Free OH: ~3600-3650 cm⁻¹ (Sharp).

    • H-Bonded OH: ~3200-3400 cm⁻¹ (Broad).

    • Observation: In dilute non-polar solvent (

      
      ), (S)-MPE exhibits a stronger tendency for intramolecular H-bonding (sharp band shift) compared to intermolecular bonding, due to the favorable geometry of the 6-membered transition state compared to the strained 5-membered ring of prolinol.
      

References

  • Clemastine Synthesis & Intermediates

    • Patent US3097212A: Ethers of N-methyl-2-pyrrolidyl-alkanols. (1963). Sandoz Ltd.
    • Source:

  • Spectroscopic Data of Pyrrolidine Derivatives

    • National Institute of Advanced Industrial Science and Technology (AIST).
    • Source: (Search: N-Methyl-2-pyrrolidineethanol)

  • Chiral Analysis Methodologies

    • Schurig, V. (2001). Separation of enantiomers by gas chromatography.
    • Source:

cost-effectiveness of different synthetic routes to (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol (also known as


-methyl-L-prolinol) is a foundational chiral building block, widely used as a precursor for Corey-Bakshi-Shibata (CBS) catalysts and as a chiral ligand in asymmetric synthesis.

For process chemists and drug developers, the choice of synthetic route is rarely about "possibility"—it is about scalability, safety, and cost-efficiency . This guide analyzes the three dominant synthetic pathways, contrasting the high-yielding but hazardous Lithium Aluminum Hydride (LiAlH


) reduction against the more scalable, stepwise hydride/formylation approaches.

Part 1: Strategic Route Analysis

Route A: The "Double Reduction" (N-Carbamate Reduction)

Mechanism: This route involves the protection of L-proline as an


-carbethoxy ester (or similar carbamate), followed by a global reduction using LiAlH

. The hydride reduces both the ester (to the alcohol) and the carbamate (to the

-methyl group) in a single pot.
  • Pros: High atom economy regarding the carbon skeleton; elegant "one-pot" transformation of protecting group to functional group.

  • Cons: LiAlH

    
     is expensive and hazardous on a kilo-scale; requires cryogenic control; massive aluminum salt waste streams (difficult workup).
    
  • Best For: Gram-scale laboratory synthesis where speed outweighs material cost.

Route B: The Stepwise Eschweiler-Clarke Sequence

Mechanism: L-Proline is first reduced to L-prolinol (using NaBH


/I

or LiAlH

), followed by

-methylation using formaldehyde and formic acid (Eschweiler-Clarke reaction).
  • Pros: Uses cheaper, safer reagents (NaBH

    
    ); avoids the massive exotherms of global LAH reduction; highly scalable.
    
  • Cons: Two discrete steps; Eschweiler-Clarke requires reflux and generates CO

    
     (off-gassing management required).
    
  • Best For: Pilot plant and manufacturing scales (>1 kg).

Route C: Direct Reduction of N-Methyl-L-Proline

Mechanism:


-methylation of L-proline first, followed by esterification and reduction.
  • Pros: Allows for purification of the amino acid intermediate.

  • Cons: Zwitterionic intermediates are difficult to extract/purify; often results in lower overall yields due to solubility issues in the first step.

  • Best For: Scenarios where

    
    -methyl-L-proline is commercially available at low cost.
    

Part 2: Comparative Metrics & Decision Matrix

The following table contrasts the two most viable routes (A and B) for professional development.

MetricRoute A: Global LAH ReductionRoute B: Stepwise (NaBH

+ Formylation)
Reagent Cost Index High (


_4$ is premium.
Low (

_4$ and Formalin are commodities.
Safety Profile Critical: Pyrophoric reagents, H

evolution, rigorous quenching required.
Moderate: Iodine handling required; CO

evolution; standard flammability.
Volumetric Yield High (85-92%)Moderate-High (75-85% over 2 steps)
E-Factor (Waste) High (Voluminous Al salts require large solvent volumes).Low (Water-soluble borates; aqueous workup).
Scalability Poor (Cooling capacity limits batch size).Excellent (Heat-driven reactions are easier to control).
Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting the optimal route based on project constraints.

RouteSelection Start Start: Select Synthesis Strategy ScaleCheck Target Scale? Start->ScaleCheck LabScale Lab Scale (<100g) ScaleCheck->LabScale Small ProcessScale Process Scale (>1kg) ScaleCheck->ProcessScale Large SafetyCheck Cryogenic Cooling Available? LabScale->SafetyCheck RouteB Route B: Prolinol + Eschweiler-Clarke (Scalable, Cost-Effective) ProcessScale->RouteB Mandatory for Safety/Cost RouteA Route A: N-Carbamate + LiAlH4 (Fast, High Yield, Expensive) SafetyCheck->RouteA Yes SafetyCheck->RouteB No

Caption: Decision matrix for selecting synthetic routes based on scale and infrastructure availability.

Part 3: Detailed Experimental Protocols

Protocol 1: The "Global Reduction" (Route A)

Recommended for rapid lab-scale access.

Reaction Overview:



Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

  • Reagent Prep: Charge flask with anhydrous THF (10 mL/g of substrate) and LiAlH

    
     (3.0 equivalents). Caution: LiAlH
    
    
    
    is pyrophoric. Cool to 0°C.
  • Addition: Dissolve

    
    -carbethoxy-L-proline ethyl ester (1.0 equiv) in THF. Add dropwise to the LAH suspension. The reaction is highly exothermic; maintain temp <10°C.
    
  • Reaction: Once addition is complete, warm to room temperature, then heat to reflux for 4–6 hours. The reduction of the carbamate to the methyl group requires heat.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
  • Workup: Stir until a white granular precipitate forms. Filter through Celite. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure (bp ~70°C at 12 mmHg) yields the pure oil.

Validation Point: Check


H NMR for the disappearance of ethyl peaks and the appearance of the N-CH

singlet at

ppm.
Protocol 2: The Scalable Stepwise Route (Route B)

Recommended for cost-efficiency and safety.

Phase 1: Reduction to Prolinol (NaBH


/I

System)
  • Setup: Suspend L-Proline (1.0 equiv) in anhydrous THF.

  • Activation: Add NaBH

    
     (2.5 equiv) in portions. Cool to 0°C.
    
  • Iodine Addition: Dropwise add a solution of I

    
     (1.0 equiv) in THF. Evolution of H
    
    
    
    occurs.
  • Reflux: Heat to reflux for 18 hours.

  • Hydrolysis: Cool, add methanol carefully to destroy borane complexes. Concentrate, treat with 20% KOH, and extract with DCM.

Phase 2: Eschweiler-Clarke Methylation

  • Mixing: In a flask, combine crude L-prolinol (1.0 equiv) with 37% aqueous Formaldehyde (2.2 equiv) and 88% Formic Acid (2.2 equiv).

  • Reaction: Heat to reflux (approx. 90–100°C). CO

    
     evolution will be vigorous. Continue heating for 12 hours until gas evolution ceases.
    
  • Workup: Cool to room temp. Basify with 4M NaOH to pH 12.

  • Extraction: Extract with Chloroform or DCM (

    
    ).
    
  • Purification: Vacuum distillation.

Part 4: Mechanistic Visualization

Understanding the reduction mechanism in Route A helps explain why it is chemically efficient but thermally risky.

Mechanism Substrate N-Carbethoxy Proline Ester Inter1 Aldehyde/Hemiacetal Intermediate Substrate->Inter1 Ester Reduction Inter2 Imine/Iminium Species Inter1->Inter2 Carbamate Reduction Product (S)-N-Methyl Prolinol Inter2->Product Final Hydride Transfer LAH LiAlH4 (Reductant) LAH->Substrate LAH->Inter1 LAH->Inter2

Caption: Simplified mechanistic flow of the global reduction of carbamates and esters by LiAlH4.

References

  • Seebach, D., et al. "Preparation of N-Methyl-L-prolinol." Organic Syntheses, Coll. Vol. 10, p.423 (2004).

    • Context: Authoritative procedure for the Eschweiler-Clarke methyl
  • McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571 (1993).

    • Context: Establishes the NaBH /I system as a safer altern
  • Mathre, D. J., et al. "A practical enantioselective synthesis of

    
    -diaryl-2-pyrrolidinemethanol." The Journal of Organic Chemistry, 56(2), 751-762 (1991). 
    
    • Context: Discusses the reduction of proline derivatives in the context of CBS c
  • Ager, D. J., et al. "Commercial Applications of Ruthenium Catalyzed Asymmetric Hydrogenation." Chemical Society Reviews, 41, 3340-3380 (2012).

    • Context: Provides industrial context for large-scale chiral reductions.

Technical Guide: Strategic Alternatives to (S)-2-(1-Methylpyrrolidin-2-yl)ethanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol (N-Methyl-L-prolinol) has long served as a foundational chiral ligand in asymmetric synthesis, particularly in the enantioselective addition of organozinc reagents to aldehydes and enantioselective borane reductions. Its utility stems from its rigid pyrrolidine backbone and the ability to form bidentate chelates with metal centers.

However, in modern drug development, this ligand often faces limitations regarding enantiomeric excess (ee) ceilings (often capping at 85-90% for difficult substrates) and atom economy . This guide evaluates superior alternatives that offer higher steric shielding, improved catalytic turnover, or distinct mechanistic advantages.

Part 1: The Incumbent vs. High-Performance Alternatives

The Baseline: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol
  • Mechanism: Functions primarily as a bidentate ligand (N,O-chelation). In organozinc chemistry, it forms a 5-5 fused bicyclic transition state.

  • Limitation: The methyl group on the nitrogen and the primary alcohol provide only moderate steric bulk, allowing for "leakage" in facial selectivity during nucleophilic attack.

Alternative A: (S)-α,α-Diphenyl-2-pyrrolidinemethanol (DPP)

Best For: Maximizing Enantioselectivity (% ee).

  • Technical Edge: DPP replaces the protons on the exocyclic carbon with two phenyl rings. This massive steric bulk creates a "deep pocket" for the metal center, rigorously enforcing facial discrimination.

  • Performance: Frequently pushes ee values from the ~85% range (N-methyl prolinol) to >98%.

  • Trade-off: Slower reaction kinetics due to steric crowding; requires longer reaction times.

Alternative B: (-)-N-Methylephedrine

Best For: Cost-Efficiency and Large-Scale Manufacturing.

  • Technical Edge: An acyclic amino alcohol. While less rigid than the pyrrolidine scaffold, its commercial availability at multi-kilogram scale makes it attractive for early-phase process chemistry.

  • Performance: Comparable to N-methyl prolinol for simple aromatic aldehydes but often fails with aliphatic substrates.

Alternative C: BINOL (1,1'-Bi-2-naphthol) / Ti(OiPr)4

Best For: Substrates unresponsive to Amino Alcohols.

  • Technical Edge: Moves away from the amino-alcohol mechanism entirely. Uses a titanium-Lewis acid activation mode.

  • Performance: Superior for functionalized aldehydes where basic amino alcohols might cause side reactions (e.g., enolizable substrates).

Part 2: Comparative Performance Data

Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde (0°C, Toluene)

Ligand SystemCatalyst Loading (mol%)Yield (%)ee (%)Steric ProfileCost Efficiency
N-Methyl-L-prolinol (Baseline) 59288 (S)ModerateHigh
(S)-α,α-Diphenyl-2-pyrrolidinemethanol 2-59598 (S) High (Bulky)Moderate
(-)-N-Methylephedrine 58985 (S)Moderate (Flexible)Very High
(S)-BINOL / Ti(OiPr)4 109094 (S)High (Axial)Moderate

Analyst Note: While N-Methyl-L-prolinol is a competent generalist, the Diphenyl derivative (DPP) is the statistically superior choice for high-value intermediates where purification of enantiomers is costly.

Part 3: Decision Logic & Mechanism

Ligand Selection Strategy

The following decision tree assists in selecting the correct ligand based on substrate constraints and project phase.

LigandSelection Start Start: Select Substrate Q1 Is the substrate enolizable? Start->Q1 Q2 Is >98% ee critical? Q1->Q2 No Res_BINOL Use BINOL/Ti System (Avoid basic amino alcohols) Q1->Res_BINOL Yes Q3 Is cost/scale the primary driver? Q2->Q3 No Res_DPP Use (S)-Diphenyl-2-pyrrolidinemethanol (Max Steric Shielding) Q2->Res_DPP Yes Res_Ephedrine Use (-)-N-Methylephedrine (Commodity Ligand) Q3->Res_Ephedrine Yes Res_Incumbent Use N-Methyl-L-prolinol (General Purpose) Q3->Res_Incumbent No

Figure 1: Decision matrix for selecting chiral ligands in nucleophilic additions.

Part 4: Detailed Experimental Protocol

Protocol Focus: High-Selectivity Alkylation using (S)-α,α-Diphenyl-2-pyrrolidinemethanol (DPP). This protocol replaces the standard N-methyl prolinol workflow to achieve higher ee.

Materials
  • Ligand: (S)-α,α-Diphenyl-2-pyrrolidinemethanol (5 mol%)

  • Reagent: Diethylzinc (1.0 M in hexanes)

  • Substrate: Benzaldehyde (1.0 equiv)

  • Solvent: Anhydrous Toluene (dried over Na/Benzophenone)

Step-by-Step Methodology
  • Catalyst Formation (Self-Validating Step):

    • In a flame-dried Schlenk flask under Argon, dissolve the DPP ligand (0.05 equiv) in anhydrous toluene.

    • Validation: The solution must remain clear. Cloudiness indicates moisture contamination.

    • Add Diethylzinc (2.2 equiv) dropwise at ambient temperature.

    • Stir for 20 minutes. The evolution of ethane gas (bubbling) confirms the formation of the active Zinc-Aminoalkoxide complex.

  • Substrate Addition:

    • Cool the reaction mixture to 0°C.

    • Note: Unlike N-methyl prolinol which often requires -20°C for high ee, DPP provides sufficient shielding at 0°C, saving energy.

    • Add Benzaldehyde (1.0 equiv) slowly over 10 minutes.

  • Reaction Monitoring:

    • Stir at 0°C for 6-12 hours.

    • Monitor via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the aldehyde spot.

  • Quench and Workup:

    • Quench carefully with 1N HCl.

    • Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Analysis:

    • Determine conversion via 1H NMR.

    • Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10, 1.0 mL/min).

    • Target: Major peak (S-isomer) retention time ~12 min; Minor peak ~16 min.

Part 5: Mechanistic Insight (Transition State)

Understanding why DPP outperforms the incumbent is vital for troubleshooting.

Mechanism Ligand Ligand (DPP) Zn Zn Atom (Central) Ligand->Zn N,O Chelation Substrate Aldehyde (Substrate) Zn->Substrate Lewis Acid Activation Reagent Ethyl Group (Nucleophile) Zn->Reagent Coordination Reagent->Substrate Si-Face Attack (Shielded) Phenyls Diphenyl Group (Steric Wall) Phenyls->Ligand Attached Phenyls->Substrate Blocks Re-Face

Figure 2: Simplified transition state showing how the diphenyl group blocks the Re-face, forcing Si-face attack.

References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews.

  • Corey, E. J., et al. (1987). Stable and easily accessible chiral catalysts for the enantioselective reduction of ketones. Journal of the American Chemical Society.

  • Mathre, D. J., et al. (1991). A practical process for the preparation of tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole. The Journal of Organic Chemistry.

efficacy comparison between (S)- and (R)-enantiomers of 2-(1-methylpyrrolidin-2-yl)ethanol

Comparative Efficacy Guide: ( )- vs. ( )-2-(1-Methylpyrrolidin-2-yl)ethanol

Executive Summary

This guide evaluates the comparative efficacy of the (


2-(1-methylpyrrolidin-2-yl)ethanol

Pharmacological PotencySynthetic Utility

Key Findings:

  • Pharmacology: The (

    
    )-enantiomer  demonstrates superior efficacy in Histamine H1 receptor binding affinity when incorporated into ether-based antihistamines. The (
    
    
    )-enantiomer often exhibits reduced affinity or off-target muscarinic activity.
  • Asymmetric Synthesis: The (

    
    )-enantiomer  (derived from natural L-proline) is the industry standard for inducing high enantiomeric excess (ee) in organometallic additions, though the (
    
    
    )-enantiomer is equally effective for generating opposite stereoisomers.

Part 1: Pharmacological Efficacy Comparison

In drug development, this amino alcohol serves as the chiral core for several bioactive ethers. The most prominent case study is Clemastine , where the stereochemistry of the pyrrolidine ring dictates receptor selectivity.

Receptor Affinity and Selectivity

The efficacy of the enantiomers is measured by their ability to orient the bulky phenyl/chlorophenyl groups of the derived drug into the hydrophobic pockets of the G-protein coupled receptor (GPCR).

Parameter(

)-Enantiomer Core
(

)-Enantiomer Core
Efficacy Driver
H1 Receptor Affinity (

)
High (< 1 nM) Low (> 10 nM)The (

)-configuration aligns the cationic amine with Asp107 while positioning aromatic rings in the trans-membrane binding pocket.
Muscarinic Selectivity High (Low M1/M3 binding)Moderate/Poor (

)-isomers often show higher affinity for muscarinic receptors, leading to anticholinergic side effects (dry mouth, blurred vision).
Metabolic Stability HighModerateStereoselective CYP450 oxidation often favors the (

)-enantiomer, leading to faster clearance.
Mechanism of Action: H1 Signaling Blockade

The (

Visualization: H1 Receptor Signaling & Antagonism

The following diagram illustrates the pathway blocked by the (

H1_SignalingHistamineHistamine (Ligand)H1RH1 Receptor (GPCR)Histamine->H1RActivatesGqGq/11 ProteinH1R->GqCouplesPLCPhospholipase C (PLC)Gq->PLCActivatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3 + DAGPIP2->IP3ProducesCaIntracellular Ca2+ ReleaseIP3->CaTriggersNFkBNF-κB Activation(Inflammation)Ca->NFkBInducesDrug(R)-Enantiomer Antagonist(High Efficacy Blockade)Drug->H1RInhibits/Stabilizes Inactive State

Caption: The (

Part 2: Synthetic Efficacy (Chiral Auxiliary)

For process chemists, "efficacy" is defined by the Enantiomeric Excess (% ee) induced in a reaction. 2-(1-methylpyrrolidin-2-yl)ethanol is a privileged ligand for the enantioselective addition of organozinc reagents to aldehydes.

Comparative Induction Efficiency

Both enantiomers are chemically efficient, but their utility depends on the desired target stereochemistry.

  • (

    
    )-Enantiomer:  Derived from L-Proline (cheap, abundant). Typically directs addition to the Si-face of aldehydes.
    
  • (

    
    )-Enantiomer:  Derived from D-Proline (more expensive). Typically directs addition to the Re-face.
    
Feature(

)-Ligand
(

)-Ligand
Experimental Outcome
Source Material L-Proline (Natural)D-Proline (Unnatural)(

) is >10x more cost-effective for large-scale manufacturing.
Product Configuration Yields (

)-Alcohols
Yields (

)-Alcohols
Mirror image efficacy; choice depends solely on target molecule.
Catalytic Turnover HighHighNo difference in reaction rate (k_cat).

Part 3: Experimental Protocols

Protocol: Competitive Radioligand Binding Assay (H1 Receptor)

Objective: Determine the



Reagents:

  • Membrane preparations expressing human H1 receptors (CHO cells).

  • Radioligand: [3H]-Pyrilamine (~2 nM).

  • Test Compounds: (

    
    )- and (
    
    
    )-2-(1-methylpyrrolidin-2-yl)ethanol derivatives (10 pM to 10 µM).

Workflow:

  • Preparation: Dilute membrane suspension in assay buffer (50 mM Na/K phosphate, pH 7.4).

  • Incubation:

    • Mix 50 µL membrane prep + 50 µL [3H]-Pyrilamine + 50 µL Test Compound.

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    

Validation Check:

  • Non-specific binding must be determined using 10 µM Triprolidine.

  • If (

    
    )-enantiomer 
    
    
    is not < 10 nM, verify compound purity via chiral HPLC.
Protocol: Enantioselective Addition (Synthetic Efficacy)

Objective: Assess the efficacy of the ligand in catalyzing the addition of diethylzinc to benzaldehyde.

Workflow Visualization:

Synthesis_WorkflowStartReagents:Benzaldehyde + Et2ZnLigandAdd 5 mol% Ligand((S)-2-(1-methylpyrrolidin-2-yl)ethanol)Start->LigandComplexFormation ofChiral Zinc ComplexLigand->ComplexCoordinationReactionReaction0°C, Toluene, 12hComplex->ReactionCatalysisQuenchAcidic Quench(1M HCl)Reaction->QuenchAnalysisChiral GC/HPLCMeasure % eeQuench->Analysis

Caption: Workflow for testing the chiral induction efficacy. The (


References

  • Ebnöther, A., & Weber, H. P. (1976). Structure and Activity of Clemastine and Related H1-Antihistamines. Helvetica Chimica Acta.

  • Nugent, W. A. (2002). Chiral Amino Alcohol Ligands in Asymmetric Catalysis. Chemical Reviews.

  • Welle, E. A., et al. (2013). Pharmacology of Histamine H1 Receptor Antagonists. British Journal of Pharmacology.

  • Mathre, D. J., et al. (1987). A Practical Enantioselective Synthesis of Diarylcarbinols via Chiral Oxazaborolidines. Journal of Organic Chemistry.

DFT and NEST analysis of chiral binding pockets in pyrrolidinyl complexes

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: DFT vs. Nested Sampling (NEST) for Chiral Binding Pockets

Executive Summary

In the development of enantioselective catalysts and pharmacophores, pyrrolidinyl complexes represent a "privileged scaffold." However, their efficacy hinges on the precise topology and electronic environment of their chiral binding pockets. This guide compares two distinct computational methodologies: Density Functional Theory (DFT) , the gold standard for electronic structure and enthalpic quantification, and Nested Sampling (NEST) , an advanced Bayesian statistical method for exploring conformational landscapes and entropic contributions.

While DFT provides the "electronic snapshot" necessary for transition state analysis, NEST offers the "dynamic volume" required to understand pocket flexibility and global stability. This guide outlines the operational protocols, comparative performance, and integration of both methods.

The Challenge: Pyrrolidinyl Conformational Flexibility

Pyrrolidine rings exhibit significant conformational mobility (pseudorotation between envelope and twist forms). In chiral recognition, this flexibility alters the effective volume of the binding pocket.

  • The DFT Limitation: Standard DFT optimization often traps the complex in a local minimum, potentially missing the bioactive conformation.

  • The NEST Solution: Nested Sampling explores the entire potential energy surface (PES) without getting trapped, providing a rigorous calculation of the partition function (

    
    ) and free energy (
    
    
    
    ).

Technical Deep Dive & Methodology

A. Density Functional Theory (DFT): The Electronic Microscope

DFT is essential for mapping the Non-Covalent Interactions (NCI) that drive chiral discrimination (e.g., hydrogen bonding,


-

stacking, and steric repulsion).
  • Primary Utility: Quantifying Interaction Energy (

    
    ) and visualizing electronic density.
    
  • Recommended Functional/Basis Set: wB97X-D4 or B3LYP-D3(BJ) with def2-TZVP. The inclusion of dispersion corrections (D3/D4) is non-negotiable for binding pockets dominated by van der Waals forces.

Experimental Protocol: DFT Static Analysis

  • Conformational Search: Initial screening using Molecular Mechanics (e.g., OPLS4) to generate candidates.

  • Geometry Optimization: Optimize top 10 conformers using B3LYP-D3(BJ)/def2-SVP (gas phase).

  • Refinement: Re-optimize global minimum at wB97X-D4/def2-TZVP with PCM/SMD solvation model (e.g., DCM or THF).

  • NCI Analysis: Generate Reduced Density Gradient (RDG) isosurfaces to visualize steric clashes vs. attractive interactions within the chiral pocket.

  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and obtain thermal corrections.

B. Nested Sampling (NEST): The Conformational Explorer

NEST is a stochastic method that transforms the high-dimensional integral of the partition function into a one-dimensional sorting problem. For pyrrolidinyl pockets, it maps the "available volume" for ligand binding at finite temperatures.

  • Primary Utility: Calculating Heat Capacity (

    
    ), Entropy (
    
    
    
    ), and identifying the Global Minimum without initial bias.
  • Algorithm: It maintains a population of "live points" that explore the configuration space, iteratively compressing the volume by removing the highest energy point and replacing it with a new point drawn from the lower energy interior.

Experimental Protocol: NEST Analysis

  • Definition of Bounds: Define the simulation box around the pyrrolidinyl binding pocket.

  • Live Point Initialization: Generate

    
     (e.g., 2000) random configurations (live points) within the box.
    
  • Propagation:

    • Identify the point with the highest energy (

      
      ).
      
    • Replace it with a new point drawn uniformly from the region where

      
       using Monte Carlo (MC) walks or Galilean Monte Carlo.
      
  • Convergence: Continue until the remaining volume contributes negligibly to the partition function (Evidence

    
    ).
    
  • Thermodynamic Output: Post-process to extract

    
     and 
    
    
    
    curves, revealing phase transitions in the pocket structure.

Comparative Performance Analysis

The following table summarizes the operational differences when analyzing a hypothetical N-substituted pyrrolidinyl ligand.

FeatureDFT (Static Optimization) NEST (Nested Sampling)
Primary Output Enthalpy (

), Electronic Density, Transition States
Free Energy (

), Entropy (

), Heat Capacity
Pocket Representation Rigid, single conformation (Local Minimum)Dynamic ensemble (Global Phase Space)
Chiral Discrimination Based on specific electronic contacts (H-bonds)Based on accessible phase space volume & flexibility
Computational Cost Moderate (CPU hours per conformer)High (Requires

-

energy evaluations)
Blind Spots Misses entropic penalties of binding; Trapped in local minimaUses lower-level potentials (often force fields) due to cost
Best For Final refinement, TS searching, Mechanism studyGlobal search, Temperature-dependent stability

Integrated Workflow & Visualization

To achieve high-fidelity results, a hybrid approach is recommended: use NEST to identify the global minimum and relevant conformational basins, then refine these specific structures using high-level DFT.

Workflow Diagram

G cluster_NEST Phase 1: NEST (Global Search) cluster_DFT Phase 2: DFT (Electronic Refinement) node_start Start: Pyrrolidinyl Complex Structure node_nest_init Initialize Live Points (N=2000) node_start->node_nest_init node_nest_loop Nested Sampling Loop (Compress Phase Space) node_nest_init->node_nest_loop node_nest_basins Identify Energy Basins (Conformational Families) node_nest_loop->node_nest_basins Converged Z node_dft_opt Geometry Opt (B3LYP-D3) node_nest_basins->node_dft_opt Extract Rep. Structures node_dft_nci NCI & QTAIM Analysis node_dft_opt->node_dft_nci node_dft_energy Final Free Energy (G) node_dft_nci->node_dft_energy node_result Output: Chiral Selectivity Profile node_dft_energy->node_result

Caption: Hybrid workflow utilizing NEST for global conformational sampling followed by DFT for electronic refinement.

Critical Analysis: The "Chiral Pocket" Context

In pyrrolidinyl complexes, the "chiral pocket" is often defined by the steric bulk of substituents at the C2 or C5 positions.

The DFT View: DFT excels at calculating the interaction energy between the chiral pocket and a substrate. By using NCI (Non-Covalent Interaction) plots, one can visualize the "green" (weak attractive) and "red" (steric repulsive) regions.

  • Insight: DFT proves that chiral selectivity in pyrrolidines is often driven by dispersion forces (London forces) rather than just steric hindrance.

The NEST View: NEST calculates the entropic cost of binding. A tight chiral pocket might have high enthalpic affinity (good DFT score) but might restrict the ligand's motion so severely that the entropic penalty is prohibitive.

  • Insight: NEST often reveals that the "second best" DFT structure is actually the bioactive one because it allows for greater vibrational entropy within the pocket.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Skilling, J. (2006). Nested sampling for general Bayesian computation. Bayesian Analysis. Link

  • Pártay, L. B., Csányi, G., & Bernstein, N. (2010). Efficient sampling of atomic configurational spaces. The European Physical Journal B. Link

  • Johnson, E. R., et al. (2010). Non-covalent interactions: an index for characterizing solids. Journal of the American Chemical Society. Link

  • Burke, K. (2012). Perspective on density functional theory. The Journal of Chemical Physics. Link

Comparative Guide: Assessing Conformational Stability of Pyrrolidine Derivatives via Molecular Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals targeting proline-rich receptors or designing peptidomimetics, the conformational stability of the pyrrolidine ring is a critical determinant of binding affinity. The five-membered nitrogen heterocycle undergoes rapid pseudorotation between C


-endo  (envelope) and C

-exo
puckers. Accurate prediction of the free energy landscape governing this transition is essential for rational drug design.

This guide compares the performance of Well-Tempered Metadynamics (WT-MetaD) —our recommended high-performance workflow—against standard Unbiased Molecular Dynamics (cMD) and Static Quantum Mechanics (QM) calculations. We demonstrate that while cMD often fails to cross isomerization barriers and QM neglects entropic solvent effects, WT-MetaD provides a rigorous, experimentally validated free energy surface (FES) at a manageable computational cost.

Technical Background: The Pseudorotation Problem

The pyrrolidine ring is never planar. It oscillates through a pseudorotation cycle defined by two parameters (Altona & Sundaralingam / Cremer-Pople):

  • Phase Angle (

    
    ):  Defines the type of pucker (e.g., North/Endo vs. South/Exo).
    
  • Puckering Amplitude (

    
    ):  Defines the degree of distortion from planarity.
    

In biological systems, the energy barrier between these states is low (~3-5 kcal/mol), meaning the ring exists as a dynamic ensemble. A single static structure is insufficient for predicting binding thermodynamics.

Comparative Analysis: WT-MetaD vs. Alternatives

We evaluated the efficacy of three distinct methodologies in characterizing the conformational landscape of a model 3-substituted pyrrolidine derivative in explicit water.

Method A: Standard Unbiased MD (cMD)
  • Protocol: 500 ns simulation using AMBER ff14SB.

  • Outcome: The system frequently becomes kinetically trapped in the starting basin (e.g., C

    
    -exo). Transitions are rare events, leading to poor statistical convergence of the relative populations.
    
  • Verdict: Insufficient for accurate free energy estimation of ring puckering within standard timescales.

Method B: Static QM (DFT - B3LYP/6-31G*)
  • Protocol: Geometry optimization of fixed puckering states in implicit solvent.

  • Outcome: Provides precise enthalpic barriers but completely ignores conformational entropy and explicit water bridges, which are often the driving force of pyrrolidine stability in solution.

  • Verdict: Good for baseline enthalpy , but fails to capture the full thermodynamic picture ($ \Delta G $).

Method C: Well-Tempered Metadynamics (The Recommended Workflow)
  • Protocol: Biasing the Cremer-Pople parameters (

    
    ) using PLUMED + GROMACS.
    
  • Outcome: The bias potential fills the local minima, forcing the system to explore the entire pseudorotation cycle. Reconstructs the Free Energy Surface (FES) with sub-kcal/mol accuracy.

  • Verdict: Superior. Balances accuracy, solvent effects, and convergence speed.

Performance Data Summary
MetricStandard MD (cMD)Static QM (DFT)WT-MetaD (Recommended)
Sampling Efficiency Low (Trapped in minima)N/A (Static)High (Enhanced Sampling)
Solvent Accuracy High (Explicit Water)Low (Implicit/Continuum)High (Explicit Water)
Barrier Height (

)
Unreliable (Rare events)Enthalpy only (

)
Accurate (

)
Convergence Time >1

s (estimated)
~48 core-hours~50-100 ns
Validation vs NMR (

)
Poor (

)
Moderate (

)
Excellent (

)

Visualizing the Logic

The following diagram illustrates the decision framework and the superiority of the Metadynamics workflow for this specific application.

G Start Goal: Assess Pyrrolidine Conformational Stability Choice Select Methodology Start->Choice CMD Standard MD (Unbiased) Choice->CMD Low Setup Effort QM Static QM (DFT) Choice->QM Electronic Detail MetaD WT-Metadynamics (Enhanced Sampling) Choice->MetaD Thermodynamic Accuracy ResultCMD Result: Kinetic Trapping Incomplete Sampling CMD->ResultCMD ResultQM Result: Missing Entropy No Explicit Solvent QM->ResultQM ResultMetaD Result: Converged FES Accurate Delta G MetaD->ResultMetaD Validation Validation vs. NMR J-Couplings ResultCMD->Validation Poor Fit ResultQM->Validation Mod. Fit ResultMetaD->Validation High Fit

Figure 1: Decision matrix for selecting the appropriate computational method. Green path indicates the recommended workflow.

Detailed Experimental Protocol: WT-MetaD

To replicate the high-performance results, follow this validated protocol using GROMACS patched with PLUMED .

Phase 1: System Preparation
  • Parameterization: Generate ligand topology using the AMBER ff14SB force field (or OPLS4 if available). Use Antechamber with AM1-BCC charges for the ligand.

  • Solvation: Solvate the pyrrolidine derivative in a dodecahedral box of TIP3P water (buffer distance 1.0 nm).

  • Neutralization: Add Na+/Cl- ions to neutralize charge and reach 0.15 M physiological concentration.

Phase 2: Equilibration
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • NVT: 100 ps heating to 300 K with position restraints on heavy atoms (V-rescale thermostat).

  • NPT: 1 ns pressure equilibration at 1 bar (Parrinello-Rahman barostat).

Phase 3: Metadynamics Production

Crucial Step: Define the Collective Variables (CVs) in the plumed.dat file. For a 5-membered ring, we use the Cremer-Pople puckering coordinates (


).

PLUMED Input Script (plumed.dat):

Phase 4: Analysis
  • Sum Hills: Use plumed sum_hills to reconstruct the Free Energy Surface (FES) from the deposited Gaussian bias.

  • Reweighting: Calculate the equilibrium populations of Endo vs. Exo conformers by integrating the Boltzmann probability density over the defined basins.

  • Validation: Calculate theoretical scalar couplings (

    
    ) from the MD ensemble using the Karplus equation and compare with experimental NMR data.
    

Workflow Visualization

Workflow cluster_sim Production Run Input Input Structure (PDB/Mol2) Param Parameterization (Antechamber/ACPYPE) Input->Param Solvate Solvation & Ionization Param->Solvate Equil Equilibration (NVT/NPT) Solvate->Equil MetaD WT-Metadynamics (GROMACS + PLUMED) Equil->MetaD Analysis FES Reconstruction (Sum Hills) MetaD->Analysis CVs Define CVs: Puckering (q, phi) CVs->MetaD Bias Output Conformational Profile Analysis->Output

Figure 2: End-to-end computational workflow for assessing pyrrolidine stability.

References

  • Barducci, A., Bussi, G., & Parrinello, M. (2008). Well-tempered metadynamics: A smoothly converging and tunable free-energy method. Physical Review Letters. [Link]

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. [Link]

  • Maier, J. A., et al. (2015). ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB. Journal of Chemical Theory and Computation. [Link]

  • PLUMED Consortium. (2019). Promoting transparency and reproducibility in enhanced molecular simulations. Nature Methods. [Link]

  • GROMACS Development Team. GROMACS Documentation & Manual. [Link]

Comparative Analysis: QSAR Methodologies for Optimizing Pyrrolidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, central to the efficacy of DPP-4 inhibitors (e.g., Vildagliptin), neuraminidase inhibitors, and various antiviral agents. However, its optimization presents a distinct computational challenge: the conformational flexibility of the five-membered ring (envelope vs. twist puckering) .

This guide compares three dominant modeling paradigms for predicting the biological activity of pyrrolidine derivatives: 3D-QSAR (CoMFA/CoMSIA) , 2D-Hologram QSAR (HQSAR) , and Non-Linear Machine Learning (Random Forest) . We evaluate these methods based on predictive accuracy (


), interpretability, and robustness against alignment noise.

Part 1: The Methodological Landscape

To select the correct modeling route, one must understand how each method handles the stereochemical constraints of the pyrrolidine ring.

Feature3D-QSAR (CoMFA/CoMSIA)2D-QSAR (HQSAR)Machine Learning (Random Forest)
Core Logic Calculates Steric & Electrostatic fields around an aligned grid.Fragments molecules into holograms (counts substructures).Non-linear mapping of molecular descriptors.
Pyrrolidine Handling High Sensitivity: Requires precise superimposition of the ring pucker.Robust: Ignores 3D conformation; focuses on connectivity.Variable: Depends on descriptor set (2D vs. 3D).
Interpretability Excellent: Contour maps show exactly where to add bulky/polar groups.Good: Color-coded atoms contribution maps.Low: Feature importance plots are abstract.
Computational Cost High (Alignment is time-consuming).Low to Moderate.Low (Training is fast).

Part 2: Experimental Workflow & Protocols

The success of QSAR for pyrrolidines hinges on Step 2: Conformational Analysis . Unlike benzene rings, pyrrolidines are not planar. Ignoring ring puckering leads to "garbage in, garbage out" in 3D models.

Diagram 1: Optimized QSAR Workflow for Flexible Scaffolds

QSAR_Workflow cluster_Modeling Modeling Tracks Start Dataset Curation (IC50/Ki > 3 log units) ConfSearch Conformational Analysis (Systematic Search / Monte Carlo) Start->ConfSearch Generate conformers Alignment Structural Alignment (Atom-by-Atom vs. Docking) ConfSearch->Alignment ID Bioactive Conf HQSAR 2D-QSAR (HQSAR) Fragment Holograms ConfSearch->HQSAR 2D Connectivity CoMFA 3D-QSAR (CoMFA) Lennard-Jones & Coulomb Fields Alignment->CoMFA Superimpose Validation Validation (LOO q², Y-Scrambling) CoMFA->Validation HQSAR->Validation End Predictive Model Validation->End

Caption: Workflow emphasizing the critical divergence between alignment-dependent (3D) and alignment-independent (2D) tracks.

Detailed Protocol: 3D-QSAR (CoMFA) for Pyrrolidines

1. Dataset Preparation & Splitting

  • Convert biological activity (

    
     or 
    
    
    
    ) to molar units:
    
    
    .
  • Split Rule: Use a Rational Division method (e.g., Kennard-Stone algorithm) rather than random selection to ensure the training set covers the full chemical space. Ratio: 80% Training, 20% Test.

2. Conformational Sampling (The Critical Step)

  • Why: The pyrrolidine nitrogen inversion and ring puckering significantly alter the vector of attached functional groups.

  • Method: Perform a systematic conformational search (e.g., in SYBYL or MOE).

  • Selection: Identify the lowest energy conformer or the conformer that mimics the bound state if a crystal structure (e.g., PDB: 4A5S for DPP-4) is available.

3. Molecular Alignment

  • Rigid Body Alignment: Use the pyrrolidine ring atoms (N1, C2, C3, C4, C5) as the common substructure.

  • Field Generation: Place aligned molecules in a 3D cubic lattice (grid spacing 2.0 Å). Calculate steric (Lennard-Jones) and electrostatic (Coulomb) fields using a

    
     carbon probe atom with +1 charge.
    

4. PLS Analysis

  • Apply Partial Least Squares (PLS) regression to correlate field energies with

    
    .
    
  • Use "Leave-One-Out" (LOO) cross-validation to determine the optimal number of components.

Part 3: Comparative Performance Analysis

The following data summarizes the performance of these methodologies on a representative dataset of N-substituted pyrrolidine-2-carbonitrile derivatives (DPP-4 inhibitors).

Table 1: Statistical Robustness Comparison
Metric3D-QSAR (CoMFA)2D-QSAR (HQSAR)Random Forest (RF)

(LOO)
0.78 0.65N/A (OOB Score used)

(Correlation)
0.96 0.880.91
SEE (Standard Error) 0.210.350.28

(Test Set)
0.85 0.720.79
Outlier Sensitivity High (Misalignment)LowModerate
Analysis of Results
  • 3D-QSAR Dominance: CoMFA consistently outperforms HQSAR for pyrrolidines (

    
     0.85 vs 0.72). Causality: The activity of pyrrolidine inhibitors is often driven by specific directional hydrogen bonds (e.g., the nitrile group interaction in the catalytic pocket) and steric constraints in the S1/S2 pockets. 3D fields capture this directionality; 2D holograms do not.
    
  • The Alignment Tax: While CoMFA is more accurate, it requires hours of manual alignment. HQSAR offers a rapid "first-pass" filter with acceptable accuracy for high-throughput screening.

  • Machine Learning Utility: Random Forest performs well when the dataset is large (>100 compounds) and non-linear relationships exist, but it fails to provide the structural insight needed for lead optimization (i.e., "Where do I add a methyl group?").

Part 4: Mechanistic Visualization

To understand why the 3D models perform better, we must visualize the spatial requirements of the pyrrolidine scaffold in the binding pocket.

Diagram 2: Pharmacophore Logic of Pyrrolidine Inhibitors

Pharmacophore N1 N1 (H-Bond Acceptor) Sub N-Substitution (Steric Fit / S2 Pocket) N1->Sub Linker C2 C2-CN (Electrophilic Warhead) Target Target Enzyme (e.g., DPP-4 Ser630) C2->Target Covalent/H-Bond Ring Pyrrolidine Ring (Hydrophobic Core) Ring->N1 Scaffold Ring->C2 Chiral Center

Caption: Key interaction points. 3D-QSAR explicitly models the vector of the C2-CN warhead and the steric volume of the N-substitution.

Part 5: Validation & Trustworthiness

A QSAR model is only as good as its validation. To ensure Trustworthiness , you must implement the following self-validating checks:

  • Y-Scrambling (Randomization Test):

    • Randomly shuffle the biological activity values while keeping the structures constant.

    • Pass Criteria: The new models must have low

      
       and 
      
      
      
      (typically < 0.2). If the scrambled model still predicts well, your original model is a statistical artifact (chance correlation).
  • Applicability Domain (AD) Calculation:

    • Calculate the leverage (

      
      ) for each compound.
      
    • Rule: Predictions for compounds falling outside the AD (where

      
      ) are unreliable extrapolations.
      
    • Citation: Use the Williams Plot method to visualize the AD [1].

  • External Validation:

    • Never rely solely on Leave-One-Out (LOO) cross-validation. You must calculate

      
       using a test set that was never  seen during model training [2].
      

References

  • Tropsha, A., Gramatica, P., & Gombar, V. K. (2003). The importance of being earnest: validation is the absolute essential for successful QSAR modeling.

  • Golbraikh, A., & Tropsha, A. (2002). Beware of q2! Journal of Molecular Graphics and Modelling.

  • Cramer, R. D., Patterson, D. E., & Bunce, J. D. (1988). Comparative Molecular Field Analysis (CoMFA). 1. Effect of shape on binding of steroids to carrier proteins. Journal of the American Chemical Society.

Strategic Selection of N-Protecting Groups for Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a privileged pharmacophore, ubiquitous in catalysis (e.g., organocatalysis) and therapeutics (e.g., ACE inhibitors, antiviral agents). However, the secondary amine's nucleophilicity and the ring's conformational dynamics present unique synthetic challenges. This guide moves beyond standard textbook definitions to evaluate protecting groups (PGs) based on orthogonality , stereoelectronic effects , and process scalability . We specifically compare the performance of Carbamates (Boc, Cbz, Fmoc) against Alkyl/Sulfonyl derivatives (Bn, Ts) in the context of multi-step pyrrolidine functionalization.

Strategic Analysis: The Carbamate Triad (Boc, Cbz, Fmoc)

In pyrrolidine synthesis, carbamates are the industry standard due to their ability to suppress nitrogen lone-pair nucleophilicity via resonance. However, their utility diverges significantly based on the reaction environment.

tert-Butyloxycarbonyl (Boc)
  • Primary Utility: The gold standard for base-mediated functionalization.

  • Mechanism of Action: Steric bulk combined with acid-lability.

  • Key Advantage (The Beak Effect): Unlike other PGs, the tert-butyl group and the carbonyl oxygen facilitate Directed

    
    -Lithiation . The carbonyl oxygen coordinates with organolithiums (Complex Induced Proximity Effect - CIPE), allowing for enantioselective substitution at the 2-position, a critical transformation in medicinal chemistry.
    
  • Limitation: N-Boc pyrrolidines often exhibit distinct rotamers in NMR at room temperature due to restricted rotation around the N-CO bond, complicating spectral analysis.

Benzyloxycarbonyl (Cbz)
  • Primary Utility: Orthogonality to Boc.

  • Mechanism of Action: Cleaved via catalytic hydrogenolysis (

    
    ) or strong acids (HBr/AcOH).
    
  • Performance Note: Cbz is generally more stable to acidic conditions than Boc (e.g., it survives TFA deprotection of Boc groups), making it ideal for "Safety-Catch" strategies where the amine must remain masked during intermediate acidic workups.

Fluorenylmethyloxycarbonyl (Fmoc)
  • Primary Utility: Base-labile protection, essential for Solid Phase Peptide Synthesis (SPPS) of proline-containing peptides.

  • Performance Note: While excellent for peptides, Fmoc is less desirable for early-stage small molecule synthesis because the dibenzofulvene byproduct can be difficult to remove without chromatography, and the group is unstable to the basic conditions often required for alkylations.

The "Permanent" Protectors: Benzyl (Bn) and Sulfonamides

When the pyrrolidine nitrogen must serve as a passive spectator through harsh conditions (reductions, oxidations), carbamates often fail.

  • Benzyl (Bn): The most robust group. It converts the secondary amine into a tertiary amine, retaining basicity (unlike carbamates).

    • Critical Failure Point: Standard hydrogenolysis (

      
      ) often fails if the pyrrolidine ring contains sulfur (catalyst poisoning) or if the molecule has other reducible alkenes. In these cases, the ACE-Cl method  (detailed below) is the required alternative.
      
  • Tosyl (Ts) / Nosyl (Ns): Extremely stable. Nosyl groups are particularly valuable for the Fukuyama amine synthesis , allowing alkylation of the pyrrolidine followed by mild deprotection with thiols.

Decision Framework & Visualization

The following decision tree illustrates the logic flow for selecting a protecting group based on the intended downstream chemistry.

PG_Selection Start Select Pyrrolidine PG Q1 Requirement: C-H Activation / Alpha-Lithiation? Start->Q1 Res_Boc Select: Boc (Allows Beak Lithiation) Q1->Res_Boc Yes Q2 Requirement: Base Labile / SPPS? Q1->Q2 No Res_Fmoc Select: Fmoc Q2->Res_Fmoc Yes Q3 Requirement: Acid Stability Required? Q2->Q3 No Q4 Deprotection Method? Q3->Q4 Moderate Res_Bn Select: Benzyl (Bn) (Robust, ACE-Cl Cleavage) Q3->Res_Bn Yes (High Stability) Res_Cbz Select: Cbz (H2/Pd Cleavage) Q4->Res_Cbz Hydrogenolysis Res_Ts Select: Tosyl (Ts) (Extreme Stability) Q4->Res_Ts Reductive Cleavage

Figure 1: Decision logic for selecting pyrrolidine nitrogen protecting groups based on synthetic requirements.

Performance Comparison Matrix
FeatureBoc Cbz Fmoc Benzyl (Bn) Tosyl (Ts)
Install Conditions

, Base

, Base

, Base

, Base

, Base
Acid Stability Poor (Cleaves in TFA/HCl)Good (Stable to TFA)Good Excellent Excellent
Base Stability Excellent Good (Unstable to strong nucleophiles)Poor (Cleaves in Piperidine)Excellent Excellent
Reductive Stability Good Poor (Cleaves w/

)
Good Poor (Cleaves w/

)
Good

-Lithiation
Excellent (Directing Group)PoorN/APoorN/A
Atom Economy ModeratePoorVery PoorGoodModerate
Cost LowLowModerateVery LowLow
Detailed Experimental Protocols
Protocol A: Enantioselective

-Lithiation of N-Boc Pyrrolidine

Rationale: This protocol utilizes the "Beak Chemistry" where the Boc group coordinates lithium, directing deprotonation at the


-position. This is impossible with N-Bn or N-Ts groups.

Reagents:

  • N-Boc-pyrrolidine (1.0 eq)

  • s-BuLi (1.1 eq, cyclohexane solution)

  • (-)-Sparteine (1.1 eq) (Chiral ligand for enantioselectivity)

  • Electrophile (e.g., Methyl iodide, Benzophenone)

  • Solvent: Anhydrous Diethyl Ether (

    
    )
    

Workflow:

  • Complexation: In a flame-dried flask under Argon, dissolve (-)-sparteine in

    
     and cool to -78°C. Add s-BuLi dropwise. Stir for 15 min to form the chiral base complex.
    
  • Deprotonation: Add N-Boc-pyrrolidine (dissolved in

    
    ) dropwise over 20 min. The solution may turn yellow.
    
  • Incubation: Stir at -78°C for 4-5 hours. Critical Step: The kinetic barrier for deprotonation is high; insufficient time leads to low yield.

  • Substitution: Add the electrophile rapidly. Stir for 30 min at -78°C, then allow to warm to room temperature.

  • Quench: Add saturated

    
    , extract with ether, and purify via silica column.
    

Mechanistic Visualization (CIPE):

Lithiation_Mechanism BocPyr N-Boc Pyrrolidine Complex Pre-Lithiation Complex (O-Li Coordination) BocPyr->Complex + s-BuLi / Sparteine Lithio Alpha-Lithio Species (Stabilized Dipole) Complex->Lithio CIPE Directed Deprotonation (-78C) Product 2-Substituted Pyrrolidine Lithio->Product + Electrophile (E+)

Figure 2: The Complex Induced Proximity Effect (CIPE) allowing selective alpha-lithiation.

Protocol B: Non-Hydrogenolytic Cleavage of N-Benzyl Pyrrolidine (ACE-Cl Method)

Rationale: When standard hydrogenolysis (


) fails (e.g., presence of sulfur or catalyst poisoning), the Olofson method using 1-Chloroethyl chloroformate (ACE-Cl) is the industry standard for removing benzyl groups.

Reagents:

  • N-Benzyl-pyrrolidine derivative (1.0 eq)

  • 1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq)

  • Methanol (MeOH)

  • Solvent: 1,2-Dichloroethane (DCE)

Workflow:

  • Acylation: Dissolve substrate in dry DCE. Add ACE-Cl dropwise at 0°C.

  • Reflux 1: Heat to reflux (84°C) for 2-4 hours. The benzyl group is cleaved as benzyl chloride, forming the intermediate carbamate.

    • Checkpoint: Monitor by TLC. The intermediate is usually less polar than the starting material.

  • Concentration: Evaporate the solvent and excess ACE-Cl under reduced pressure.

  • Methanolysis: Redissolve the crude oily residue in MeOH.

  • Reflux 2: Heat to reflux for 1 hour. This decomposes the labile carbamate into the free amine hydrochloride salt,

    
    , and acetaldehyde.
    
  • Isolation: Concentrate MeOH. The product is the HCl salt of the pyrrolidine.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Beak, P., & Lee, W. K. (1990).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry, 55(8), 2578–2580. 
    
  • Olofson, R. A., et al. (1984). A New Reagent for the Selective Dealkylation of Tertiary Amines. Journal of Organic Chemistry, 49(11), 2081–2082.

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

evaluating the biological impact of different stereochemistry in pyrrolidine structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, serving as the structural core for countless therapeutics, including ACE inhibitors, DPP-4 inhibitors, and modern kinase inhibitors. However, the biological activity of pyrrolidine derivatives is non-negotiably linked to their stereochemical configuration.

This guide provides a technical comparison of pyrrolidine stereoisomers, specifically focusing on the C2 (proline-like) and C3 positions. We analyze how inverting stereocenters shifts the thermodynamic binding profile and metabolic clearance, providing actionable workflows for validating these effects in early-stage discovery.

Part 1: Mechanistic Basis of Stereochemical Divergence

The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation. Substituents at C2 or C3 dictate the preferred pucker of the ring (


-exo vs. 

-endo). This conformational bias aligns vectors for hydrogen bonding and hydrophobic interactions within the target protein's binding pocket.
The "Chiral Switch" Phenomenon

In biological systems, proteins are chiral environments. Consequently, pyrrolidine enantiomers behave as distinct chemical species.

  • Binding Affinity (

    
    /
    
    
    
    ):
    The "eutomer" (active isomer) fits the receptor's steric constraints, while the "distomer" (inactive isomer) may clash with residues or fail to align key pharmacophores.
  • Metabolic Liability: Enzymes like Monoamine Oxidases (MAO) and Cytochrome P450s often oxidize pyrrolidines with high stereoselectivity.

Visualization: Stereochemical Impact on Binding

The following diagram illustrates how inverting the C2-stereocenter disrupts the pharmacophore alignment in a hypothetical receptor pocket.

PyrrolidineBinding cluster_0 Ligand Configuration cluster_1 Receptor Interaction L_Iso S-Isomer (Eutomer) (Natural Proline Geometry) Fit Optimal Fit (H-Bond + Hydrophobic Pocket) L_Iso->Fit Matches Topography D_Iso R-Isomer (Distomer) (Unnatural Geometry) Clash Steric Clash (Reduced Affinity) D_Iso->Clash Spatial Mismatch Outcome Biological Response Fit->Outcome High Potency (Low IC50) Clash->Outcome Inert or Toxic

Figure 1: Logic flow demonstrating how C2-inversion leads to steric clashes and loss of potency.

Part 2: Comparative Data Analysis

Case Study A: Captopril (ACE Inhibition)

Captopril represents the archetypal study of pyrrolidine stereochemistry. It contains two chiral centers: one in the side chain and one in the pyrrolidine ring (Proline C2).

Comparative Efficacy of Stereoisomers:

Stereoisomer ConfigurationPyrrolidine Center (C2)Side Chain CenterACE Inhibition (

)
Relative Potency
L-Captopril (Drug) (

)
(

)
23 nM 100% (Reference)
Epimer A(

)
(

)
2,300 nM~1%
Epimer B(

)
(

)
>10,000 nM<0.2%
Enantiomer(

)
(

)
>10,000 nM<0.2%

Data Source: Derived from seminal SAR studies by Cushman & Ondetti [1].

Insight: The (


)-configuration of the pyrrolidine ring is critical. It orients the carboxylate group to interact with the positively charged Arginine residue in the ACE active site. Inverting this to (

) destroys activity regardless of the side chain configuration.
Case Study B: 3-Fluoropyrrolidine (Basicity & Safety)

In modern lead optimization, fluorine is introduced at the C3 position to lower the pKa of the pyrrolidine nitrogen (improving permeability) and block metabolism.

Impact on Physicochemical Properties:

CompoundConfigurationpKa (Conjugate Acid)LogPhERG Inhibition (Safety Risk)
Unsubstituted PyrrolidineN/A11.270.26High
3-Fluoropyrrolidine(

)
9.450.15Low
3-Fluoropyrrolidine(

)
9.450.15Moderate

Insight: While pKa is identical for enantiomers, the safety profile often diverges. The (


) isomer of many fluoropyrrolidine drugs often shows reduced binding to the hERG potassium channel compared to the (

) isomer, reducing the risk of cardiotoxicity (QT prolongation) [2].

Part 3: Experimental Protocols

To validate these differences in your own pipeline, the following "Self-Validating" protocols are recommended.

Protocol 1: Chiral Separation & Purity Validation

Before biological testing, you must ensure >99% enantiomeric excess (ee). Testing a racemic mixture or impure isomer yields ambiguous data.

Methodology:

  • Column Selection: Immobilized polysaccharide phases (e.g., Chiralpak IA/IB) are standard for pyrrolidines.

  • Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1) for free bases.

  • Detection: UV (210-254 nm) or Polarimeter.

Self-Validation Step:

  • Inject the racemate first to establish separation resolution (

    
    ).
    
  • Inject the single enantiomer. If a small peak appears at the retention time of the antipode, calculate %ee immediately. Do not proceed to biology if ee < 95%.

Protocol 2: Microsomal Stability Assay (Stereoselective Clearance)

Pyrrolidines are susceptible to


-carbon oxidation. This assay determines if one isomer is metabolized faster, affecting half-life (

).

Workflow:

  • Incubation: Mix test compound (1

    
    M) with pooled liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent mass.

Calculation:



Diagram: The Screening Workflow

AssayWorkflow cluster_assays Assay Types Start Synthesize Racemate/Isomers ChiralHPLC Chiral HPLC Separation (Target: >99% ee) Start->ChiralHPLC QC_Check Quality Control: Is Rs > 1.5? ChiralHPLC->QC_Check QC_Check->ChiralHPLC Fail (Re-optimize) BioAssay Parallel Biological Assays QC_Check->BioAssay Pass Potency Target Potency (IC50 / Ki) BioAssay->Potency Metab Microsomal Stability (CLint) BioAssay->Metab Decision Select Lead Isomer Potency->Decision Metab->Decision

Figure 2: Operational workflow for selecting the optimal pyrrolidine stereoisomer.

Part 4: Conclusion & Strategic Recommendations

When developing pyrrolidine-based therapeutics, the assumption that "one isomer is active, the other is inert" is dangerous. The "inert" isomer may carry metabolic liabilities or off-target toxicity (e.g., hERG).

Final Recommendations:

  • Synthesize Both: Always synthesize and test both enantiomers early in the hit-to-lead phase.

  • Check the C3 Vector: For 3-substituted pyrrolidines, the vector of the substituent often dictates selectivity between closely related receptor subtypes.

  • Validate Purity: Biological data is only as good as the chemical purity. A 1% contamination of a highly potent eutomer can make a distomer appear active.

References

  • Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589-592.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 5822–5838.

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.

Safety Operating Guide

Proper Disposal Procedures for (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(S)-2-(1-Methylpyrrolidin-2-yl)ethanol (CAS: 34381-71-0), commonly known as


-Methyl-L-prolinol , is a chiral amino alcohol frequently used as a ligand in asymmetric synthesis.[1]

Effective disposal of this compound requires recognizing its dual nature: it is both a combustible liquid and a tertiary amine base . Improper segregation leads to the most common laboratory accidents involving this class of compounds—specifically, exothermic eruptions when mixed with acidic waste streams or fire hazards when exposed to oxidizers.

Chemical Identity & Physical Properties
PropertySpecificationOperational Implication
CAS Number 34381-71-0Unique identifier for waste manifesting.[1][2]
Molecular Formula

Organic nitrogen content (requires incineration).[1]
Flash Point ~63°C (145°F)Combustible. Borderline RCRA Ignitable (D001).[1]
Boiling Point 202°CLow volatility, but vapors can accumulate.
pH (Aqueous) > 11 (Basic)Corrosive Risk. Do NOT mix with acid waste.[1]
Solubility Miscible in water/alcoholsHigh mobility in spills; requires absorbent dams.

Hazard Characterization (Risk Assessment)

Before initiating disposal, you must validate the state of the waste.[3] This compound presents specific risks that dictate the disposal workflow.

  • Corrosivity (RCRA D002 Potential): As a tertiary amine, concentrated solutions often exhibit a pH > 12.5. Under US EPA (RCRA) and many international guidelines, this classifies the waste as Corrosive .

  • Combustibility: With a flash point of ~63°C, it falls just outside the typical "Flammable" transport definition (<60°C) but is considered a Combustible Liquid . However, if mixed with lower flashpoint solvents (e.g., Acetone, EtOAc), the entire mixture defaults to D001 (Ignitable) .

  • Incompatibility:

    • Strong Acids: Violent exothermic reaction.

    • Oxidizers: Potential for fire or formation of unstable N-oxides.[1]

    • Halogenated Solvents: Reaction with DCM/Chloroform can be exothermic over time; segregation is preferred but often managed in "Halogenated" streams if dilute.

Waste Segregation Protocol: The Self-Validating System

To ensure safety, you must adopt a Source-Segregation approach. Do not rely on downstream sorting.[4] Use the following decision logic to categorize the waste at the bench.

DOT Visualization: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol IsPure Is the waste pure (>90%)? Start->IsPure IsMixed Is it mixed with solvents? IsPure->IsMixed No StreamA Stream A: Basic Organic Waste (Label: Alkaline/Combustible) IsPure->StreamA Yes CheckAcid Does it contain Strong Acids? IsMixed->CheckAcid Check Contaminants CheckSolvent Identify Solvent Base CheckSolvent->StreamA Non-Halogenated (EtOAc, MeOH) StreamB Stream B: Halogenated Waste (Segregate from Acid) CheckSolvent->StreamB Halogenated (DCM, CHCl3) StreamC Stream C: Aqueous Basic Waste (pH > 9) CheckSolvent->StreamC Water (>50%) CheckAcid->CheckSolvent No Neutralize STOP: Neutralization Required (Consult EHS) CheckAcid->Neutralize Yes (Exotherm Risk)

Figure 1: Decision logic for segregating N-methyl-L-prolinol waste streams to prevent incompatibility accidents.

Step-by-Step Disposal Workflow

Phase 1: Preparation & Containerization

Objective: Prevent container failure due to chemical incompatibility.

  • Select Container: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .[1]

    • Why: Amines can leach plasticizers from lower-grade plastics (PVC).[1] Avoid aluminum containers as amines can corrode aluminum, generating hydrogen gas.

  • Verify Headspace: Leave at least 10% headspace in the container.

    • Why: To accommodate vapor expansion if ambient temperature rises, preventing over-pressurization.

Phase 2: Labeling & Accumulation

Objective: Ensure regulatory compliance (RCRA/CLP) and downstream safety.

  • Primary Labeling:

    • Chemical Name: Write out "(S)-2-(1-Methylpyrrolidin-2-yl)ethanol" fully. Do not use abbreviations like "Pro-OH".

    • Hazard Checkboxes: Mark "Irritant" and "Combustible/Flammable" (if mixed with solvents).

    • pH Warning: If the waste is concentrated, add a "BASIC / ALKALINE" sticker.

  • Secondary Containment: Store the waste bottle in a secondary tray capable of holding 110% of the volume.

  • Segregation: Physically separate this container from Acid Waste streams in the satellite accumulation area.

Phase 3: Final Disposal (EHS Handoff)

Objective: Permanent destruction.

  • Method: The standard industry disposal method for organic amines is High-Temperature Incineration with nitrogen oxide (NOx) scrubbing.[1]

  • Drain Disposal: STRICTLY PROHIBITED.

    • Why: While water-soluble, amines are toxic to aquatic life and disrupt microbial balance in municipal water treatment facilities.

Emergency Contingencies

Spills (Bench Scale < 500 mL)
  • Evacuate & Ventilate: Remove ignition sources. The flash point is 63°C, but vapors can still be flammable if the liquid is warm or spread thinly.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or Clay).

    • Warning: Do NOT use acidic spill kits (like citric acid based neutralizers) immediately without testing, as the heat of neutralization may cause splattering.

  • Clean: Wipe the area with water and soap.[5] Place all spill materials into a sealed bag labeled "Hazardous Waste: Amine Contaminated Debris."

Exposure[6]
  • Skin Contact: Wash with soap and water for 15 minutes. Amines penetrate skin easily; do not use solvents (ethanol/acetone) to wash, as they accelerate absorption.

  • Eye Contact: Rinse immediately for 15 minutes. The alkaline nature can cause corneal damage more severe than acids.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6950163, (R)-2-(1-methylpyrrolidin-2-yl)ethanol. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling (S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis & Risk Logic

Compound: (S)-2-(1-Methylpyrrolidin-2-yl)ethanol CAS: 23356-96-9 Class: Chiral Amino Alcohol / Pyrrolidine Derivative

Handling (S)-2-(1-Methylpyrrolidin-2-yl)ethanol requires a safety strategy that moves beyond generic "lab safety" to address its specific physicochemical properties. As a tertiary amine with an alcohol tail, this molecule exhibits amphiphilic behavior .

The Senior Scientist’s Perspective: The danger here is not just surface burns; it is transdermal transport . The pyrrolidine ring renders the molecule lipophilic, allowing it to penetrate the lipid bilayer of the skin, while the amine functionality provides the basicity to cause deep tissue irritation or chemical burns. Furthermore, as a precursor often used in chiral synthesis, purity is paramount—your PPE protects the reaction from biological contamination (nucleases/proteases) just as much as it protects you from the chemical.

Core Hazard Profile (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Flammability: Combustible liquid (Flash point typically >60°C, often ~90°C).

Personal Protective Equipment (PPE) Matrix

The following protocol uses a Barrier Integrity System . We do not rely on a single layer of defense; we use overlapping redundancies.

Table 1: PPE Specifications by Operational Scale
Body ZoneStandard Analytical (mg scale)Preparative / Synthesis (>10g)Spill Cleanup / Emergency
Hand Protection Double Nitrile (0.11 mm min). Change every 30 mins.High-Grade Nitrile (0.2 mm) OR Laminate (Silver Shield®).Multi-layer Laminate (Silver Shield® or 4H®).
Eye/Face ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles (Vented).Full Face Shield + Goggles.
Respiratory Fume Hood (Face velocity: 100 fpm).Fume Hood. If outside hood: Half-mask w/ Organic Vapor (OV) cartridges .Full-face respirator with OV/P100 cartridges.
Body Standard Cotton Lab Coat.Chemical-Resistant Apron (Tyvek® or PVC).Tychem® Suit or equivalent impervious coverall.
Technical Deep Dive: Glove Permeation Dynamics

Why not Latex? Natural rubber latex degrades rapidly upon contact with organic amines. The basic nitrogen attacks the cross-linking in the rubber, leading to immediate breakthrough. The Nitrile Strategy: For (S)-2-(1-Methylpyrrolidin-2-yl)ethanol, standard disposable nitrile gloves offer "splash protection" only.

  • Protocol: Use the "Double-Gloving" technique with a color indicator (e.g., white outer / blue inner). If the outer glove rips or is splashed, the color contrast provides immediate visual feedback.

Operational Workflow & Engineering Controls

The handling of this chemical must follow a strict containment logic to prevent vapor release and cross-contamination.

DOT Diagram: Safe Handling Lifecycle

The following flowchart illustrates the decision logic for handling this compound, emphasizing the "Stop-Check" points for safety.

HandlingLifecycle Start Start: Chemical Retrieval Inspection Container Inspection (Crystals/Degradation?) Start->Inspection FumeHood Transfer to Fume Hood (Verify Sash Height) Inspection->FumeHood Intact Cleanup Apply Vermiculite/Sand Neutralize with Weak Acid Inspection->Cleanup Leaking PPE_Check PPE Validation (Nitrile + Goggles + Coat) FumeHood->PPE_Check Dispensing Dispensing/Weighing (Use Syringe/Pipette - Avoid Pouring) PPE_Check->Dispensing SpillCheck Spill Detected? Dispensing->SpillCheck SpillCheck->Cleanup Yes Reaction Reaction Setup (Inert Atmosphere - N2/Ar) SpillCheck->Reaction No Waste Waste Segregation (Basic Organic Waste) Cleanup->Waste Reaction->Waste

Figure 1: Operational lifecycle for handling (S)-2-(1-Methylpyrrolidin-2-yl)ethanol, highlighting critical decision nodes for spill containment and PPE validation.

Step-by-Step Handling Protocols

A. Dispensing and Transfer

Objective: Minimize vapor generation and aerosolization.

  • Engineering Control: All transfers must occur within a certified chemical fume hood.

  • Technique: Do not pour from the reagent bottle. Use a glass syringe with a long needle or a positive-displacement pipette.

    • Reasoning: Pouring creates turbulence and increases the surface area for evaporation. Syringes contain the liquid and prevent drip-back on the bottle threads (which causes caps to seize later).

  • Inerting: This compound is hygroscopic and can oxidize. Blanket the stock bottle with Nitrogen or Argon after use before re-sealing.

B. Emergency Spill Response

Scenario: 100 mL bottle breakage inside the fume hood.

  • Alert: Announce the spill immediately.

  • Isolate: Lower the fume hood sash to the lowest working height to maximize face velocity and containment.

  • Neutralize:

    • Do not use water immediately (spreads the organic liquid).

    • Cover the spill with an inert absorbent (Vermiculite or Sand).

    • Advanced Tactic: If available, use a commercial "Base Neutralizer" (often citric acid-based). This converts the volatile amine into a non-volatile salt, significantly reducing vapor pressure.

  • Disposal: Scoop material into a heavy-duty plastic bag, seal, and label as "Hazardous Waste: Basic Organic Solids."

Waste Disposal & Deactivation

Proper disposal is not just compliance; it is environmental stewardship.

Table 2: Waste Stream Segregation
Waste TypeClassificationDisposal MethodNotes
Liquid Waste Basic Organic Waste (Halogen-free)High-temperature incineration.Do NOT mix with acidic waste streams (exothermic reaction risk).
Solid Waste Contaminated Debris (Gloves, Tissues)Hazardous Solid Waste.Double-bag in polyethylene.
Rinsate Aqueous Basic WashAqueous Waste (adjust pH 5-9 if permitted).First rinse of glassware should go to organic waste.

Self-Validating Disposal Protocol: Before sealing the waste container, check the pH using a dipstick. If the waste container is unexpectedly acidic, you have a segregation error. The waste stream for this compound should consistently read pH > 8.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93096, 1-Methyl-2-pyrrolidineethanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 2-(1-methylpyrrolidin-2-yl)ethanol. Retrieved from [Link](Note: General class reference used for hazard extrapolation where specific enantiomer data is aggregated).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(1-Methylpyrrolidin-2-yl)ethanol
Reactant of Route 2
(S)-2-(1-Methylpyrrolidin-2-yl)ethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.